3-[4-(Trifluoromethyl)phenyl]morpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCJOQMDMYPVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-[4-(Trifluoromethyl)phenyl]morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the synthetically valuable morpholine derivative, 3-[4-(trifluoromethyl)phenyl]morpholine. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support research and development efforts in medicinal chemistry, agrochemistry, and material science.
Introduction: The Significance of the this compound Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can enhance the pharmacokinetic profile of drug candidates.[1][2] The introduction of a 4-(trifluoromethyl)phenyl group at the 3-position of the morpholine ring creates a chiral center and introduces a lipophilic, electron-withdrawing trifluoromethyl (-CF3) group. This substituent can significantly influence the molecule's binding affinity to biological targets, membrane permeability, and metabolic stability, making this compound a highly attractive building block for the synthesis of novel bioactive compounds.[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂F₃NO | PubChem CID: 1024174160 |
| Molecular Weight | 231.21 g/mol | PubChem CID: 1024174160 |
| Appearance | White to off-white solid (predicted for the (3S)-enantiomer) | ChemicalBook |
| Boiling Point | 286.1 ± 35.0 °C (Predicted) | ChemicalBook |
| Density | 1.209 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 7.80 ± 0.40 (Predicted) | ChemicalBook |
| XLogP3-AA | 2.6 (Computed for the 4-(3-(trifluoromethyl)phenyl)morpholine isomer) | PubChem CID: 15420299 |
Synthesis of this compound
A robust and versatile method for the synthesis of 3-aryl-morpholines involves a "two-pot" sequence commencing with a Petasis borono-Mannich reaction, followed by a deoxygenation step.[4] This approach offers excellent functional group tolerance and is amenable to scale-up.
Synthetic Strategy Overview
The synthesis begins with the three-component Petasis reaction of an amino alcohol (ethanolamine), an α-dicarbonyl compound (glyoxal), and an arylboronic acid (4-(trifluoromethyl)phenylboronic acid) to form a 2-hydroxy-3-arylmorpholine intermediate. This intermediate is then deoxygenated to yield the final 3-aryl-morpholine product.
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-3-[4-(trifluoromethyl)phenyl]morpholine via Petasis Borono-Mannich Reaction
This procedure is adapted from the general method for the synthesis of 2-hydroxy-3-arylmorpholines.[4]
-
Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)phenylboronic acid (1.0 eq.) in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add ethanolamine (1.0 eq.) followed by an aqueous solution of glyoxal (40 wt. %, 1.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue can be purified by column chromatography on silica gel to afford the 2-hydroxy-3-[4-(trifluoromethyl)phenyl]morpholine intermediate.
Step 2: Deoxygenation to this compound
This two-step deoxygenation protocol is based on the procedure described by Nale and colleagues.[4]
-
Formation of the Dihydro-1,4-oxazine Intermediate:
-
Dissolve the 2-hydroxy-3-[4-(trifluoromethyl)phenyl]morpholine intermediate (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq.) followed by the dropwise addition of methanesulfonic anhydride (1.2 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the product with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3,4-dihydro-2H-1,4-oxazine intermediate, which is often used in the next step without further purification.
-
-
Reduction to the Morpholine:
-
Dissolve the crude 3,4-dihydro-2H-1,4-oxazine intermediate in a suitable solvent, such as 1,2-dichloroethane (DCE).
-
Add acetic acid (2.0 eq.) followed by the portion-wise addition of a triacetoxyborohydride salt, such as sodium triacetoxyborohydride (1.5 eq.), at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 3.0-4.5 ppm. The protons on the phenyl ring will appear in the aromatic region (7.0-8.0 ppm), with splitting patterns indicative of a 1,4-disubstituted benzene ring. The proton at the C3 position, being adjacent to the phenyl group and the nitrogen atom, will likely appear as a multiplet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the morpholine ring carbons, typically between 45 and 75 ppm. The carbon atoms of the trifluoromethylphenyl group will appear in the aromatic region (120-150 ppm), with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The CF₃ carbon itself will also be a quartet.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. Aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region. Strong C-F stretching bands are expected in the region of 1350-1100 cm⁻¹. The C-O-C stretching of the morpholine ether linkage will also be present, typically around 1100 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (231.09 g/mol for the exact mass). Fragmentation patterns would likely involve the loss of fragments from the morpholine ring and the trifluoromethylphenyl group.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the functional groups present: the secondary amine of the morpholine ring and the trifluoromethyl-substituted phenyl group.
-
N-Functionalization: The secondary amine of the morpholine ring is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and arylation, to introduce substituents at the N-4 position. This allows for the straightforward diversification of the scaffold.
-
Electrophilic Aromatic Substitution: The phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the trifluoromethyl group. Reactions such as nitration or halogenation would require harsh conditions and would likely direct substitution to the meta-position relative to the trifluoromethyl group.
-
Basicity: The nitrogen atom of the morpholine ring is basic and will readily form salts with acids. The pKa is predicted to be around 7.80.
Potential Applications
The unique combination of the morpholine scaffold and the trifluoromethylphenyl group makes this compound a valuable building block in several areas of chemical research and development.
Pharmaceutical Development
Morpholine derivatives are prevalent in a wide range of clinically used drugs. The introduction of the trifluoromethylphenyl group can enhance a molecule's lipophilicity, improving its ability to cross cell membranes and the blood-brain barrier. This makes this scaffold particularly interesting for the development of new therapeutics targeting the central nervous system.[3] Furthermore, the trifluoromethyl group can block metabolic pathways, leading to improved pharmacokinetic profiles.
Agrochemical Formulations
The trifluoromethyl moiety is a common feature in many modern pesticides and herbicides. Its inclusion can enhance the biological activity and environmental stability of agrochemicals. This compound can serve as a key intermediate in the synthesis of novel crop protection agents.
Material Science
The thermal and chemical stability imparted by the trifluoromethyl group makes this compound a candidate for the development of advanced materials, such as specialty polymers and coatings with enhanced durability and resistance to degradation.
Conclusion
This compound is a synthetically versatile and valuable building block with significant potential in drug discovery, agrochemical research, and material science. Its synthesis, while not yet widely documented in a specific, detailed protocol, can be reliably achieved through established methods such as the Petasis borono-Mannich reaction followed by deoxygenation. The presence of the trifluoromethylphenyl group imparts unique physicochemical and biological properties that make this scaffold a compelling starting point for the development of novel and improved chemical entities. Further research into the specific biological activities and material properties of derivatives of this compound is warranted and holds considerable promise.
References
In-Depth Technical Guide: Synthesis of 3-[4-(Trifluoromethyl)phenyl]morpholine
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved pharmaceuticals and clinical candidates.[1][2] Its saturated heterocyclic structure imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable feature in drug design. The specific substitution of a 4-(trifluoromethyl)phenyl group at the 3-position of the morpholine ring creates a chiral center and introduces a lipophilic, electron-withdrawing trifluoromethyl group, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the primary synthetic pathways to construct 3-[4-(trifluoromethyl)phenyl]morpholine, a key intermediate in the development of various therapeutic agents.[3] We will delve into the mechanistic underpinnings of these routes, providing detailed, field-proven protocols and expert insights to guide researchers in this critical synthetic endeavor.
Strategic Approaches to the Synthesis of 3-Aryl Morpholines
The construction of the this compound core can be broadly categorized into two strategic approaches:
-
Formation of the C-N bond as a key step: This strategy typically involves the N-arylation of a pre-existing 3-substituted morpholine or a related precursor.
-
Formation of the morpholine ring: This approach builds the heterocyclic ring system from acyclic precursors already bearing the 4-(trifluoromethyl)phenyl moiety.
This guide will focus on the most prevalent and robust methods, particularly those leveraging transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.[4][5]
Pathway 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, and it represents a highly effective strategy for the synthesis of N-aryl morpholines.[6][7] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. In the context of our target molecule, this would typically involve the reaction of morpholine with a 4-(trifluoromethyl)phenyl halide.
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination is well-established and generally proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction and is highly substrate-dependent.[7]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the N-arylation of morpholine with 1-bromo-4-(trifluoromethyl)benzene.
Table 1: Reagents and Reaction Conditions
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| 1-Bromo-4-(trifluoromethyl)benzene | 1.0 mmol | 1.0 |
| Morpholine | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 0.02 mmol | 0.02 |
| XPhos | 0.04 mmol | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 1.4 mmol | 1.4 |
| Toluene | 5 mL | - |
| Temperature | 100 °C | - |
| Reaction Time | 12-24 h | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene to the flask, followed by morpholine and 1-bromo-4-(trifluoromethyl)benzene.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-[4-(trifluoromethyl)phenyl]morpholine.
Causality Behind Experimental Choices:
-
Palladium Precursor and Ligand: Pd₂(dba)₃ is a common and effective Pd(0) source. XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes both the oxidative addition and reductive elimination steps, making it highly effective for C-N bond formation.[8]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the morpholine nitrogen coordinated to the palladium center.
-
Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions, offering a suitable boiling point for the reaction temperature.
Visualizing the Buchwald-Hartwig Amination Pathway
Caption: Workflow for the Buchwald-Hartwig amination.
Pathway 2: Ring Construction via Epoxide Opening
An alternative and powerful strategy for synthesizing 3-substituted morpholines involves the construction of the morpholine ring itself. A common approach is the reaction of an epoxide with an appropriate amine, followed by cyclization. For the synthesis of this compound, this would involve the reaction of 2-(4-(trifluoromethyl)phenyl)oxirane with an amino alcohol.
Mechanistic Insights
The key step in this pathway is the nucleophilic ring-opening of the epoxide. This reaction can be catalyzed by either acid or base. The regioselectivity of the ring-opening is a critical consideration. Under basic or neutral conditions, the nucleophile (the amine) will typically attack the less sterically hindered carbon of the epoxide. Under acidic conditions, the attack occurs at the carbon atom that can better stabilize a positive charge.
Experimental Protocol: Epoxide Ring-Opening and Cyclization
This protocol outlines a two-step synthesis starting from 2-(4-(trifluoromethyl)phenyl)oxirane and ethanolamine.
Table 2: Reagents and Conditions for Epoxide Opening
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| 2-(4-(Trifluoromethyl)phenyl)oxirane | 1.0 mmol | 1.0 |
| Ethanolamine | 1.5 mmol | 1.5 |
| Isopropanol | 10 mL | - |
| Temperature | Reflux | - |
| Reaction Time | 6-12 h | - |
Step-by-Step Procedure (Step 1: Epoxide Opening):
-
In a round-bottom flask, dissolve 2-(4-(trifluoromethyl)phenyl)oxirane in isopropanol.
-
Add ethanolamine to the solution.
-
Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude amino alcohol intermediate.
Table 3: Reagents and Conditions for Cyclization
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| Crude Amino Alcohol | 1.0 mmol | 1.0 |
| Sulfuric Acid (concentrated) | 2.0 mmol | 2.0 |
| Temperature | 100 °C | - |
| Reaction Time | 2-4 h | - |
Step-by-Step Procedure (Step 2: Cyclization):
-
To the crude amino alcohol from the previous step, carefully add concentrated sulfuric acid at 0 °C.
-
Heat the mixture to 100 °C and stir for 2-4 hours.
-
Cool the reaction to room temperature and carefully quench by pouring it onto ice.
-
Basify the solution with a strong base (e.g., NaOH) to pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Rationale for Experimental Design:
-
Epoxide Opening: The use of an alcohol as a solvent and heating promotes the nucleophilic attack of the ethanolamine on the epoxide ring. The attack is expected to occur at the less substituted carbon, leading to the desired amino alcohol.[9]
-
Cyclization: Concentrated sulfuric acid acts as a dehydrating agent, promoting the intramolecular cyclization of the amino alcohol to form the morpholine ring.
Visualizing the Epoxide Ring-Opening Pathway
Caption: Two-step synthesis via epoxide ring-opening.
Conclusion
The synthesis of this compound is a critical task for medicinal chemists and drug development professionals. This guide has detailed two robust and widely applicable synthetic strategies: the palladium-catalyzed Buchwald-Hartwig amination and a ring-closing approach via epoxide opening. The choice of pathway will depend on the availability of starting materials, desired scale, and the specific stereochemical requirements of the final product. The provided protocols, grounded in established chemical principles and supported by expert insights, offer a solid foundation for researchers to successfully synthesize this important building block.
References
- 1. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Biological Activity of 3-[4-(Trluoromethyl)phenyl]morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[4-(Trluoromethyl)phenyl]morpholine is a synthetic organic compound that, while primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, holds significant, largely untapped potential as a biologically active agent itself.[1][2] The unique combination of a morpholine ring and a trifluoromethylphenyl group suggests a strong propensity for interaction with various biological targets. This guide synthesizes the available data on structurally related compounds to build a comprehensive profile of the probable biological activities of 3-[4-(Trluoromethyl)phenyl]morpholine, focusing on its potential as a modulator of key signaling pathways in oncology and neuroscience. Detailed experimental protocols for evaluating these potential activities are also provided to facilitate further research and drug discovery efforts.
Introduction: Unveiling the Potential of a Versatile Scaffold
The morpholine heterocycle is a privileged structure in medicinal chemistry, lauded for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[3] Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and central nervous system (CNS) permeability.[4][5][6] The trifluoromethyl group, on the other hand, is a powerful bioisostere for a methyl group or a chlorine atom and is known to increase a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[7]
The compound 3-[4-(Trluoromethyl)phenyl]morpholine combines these two valuable moieties, suggesting a high likelihood of significant biological activity. While direct studies on this specific molecule are limited, a wealth of research on its close analogs provides a strong foundation for predicting its therapeutic potential. This guide will explore these potential activities, with a primary focus on two key areas: the inhibition of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer, and the modulation of CNS targets, given the prevalence of the morpholine scaffold in neurotherapeutics.
Synthesis and Characterization
The synthesis of 3-[4-(Trluoromethyl)phenyl]morpholine and its derivatives can be achieved through various established synthetic routes. A common approach involves the reaction of a substituted phenethylamine with a suitable dielectrophile, followed by cyclization. Patents describing the synthesis of related morpholine derivatives provide valuable insights into potential synthetic strategies.[2][8]
A generalized synthetic approach is outlined below:
Caption: Generalized synthetic workflow for 3-[4-(Trluoromethyl)phenyl]morpholine.
Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity of the compound.
Potential Biological Activity Profile
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.[1][9] Numerous studies have highlighted the importance of the morpholine moiety in potent and selective PI3K and mTOR inhibitors.[1][9][10][11]
Structurally related compounds containing both a morpholine ring and a trifluoromethylphenyl group have demonstrated significant inhibitory activity against PI3K isoforms.
| Compound Name (Analog) | Target(s) | IC₅₀ (nM) | Reference |
| PQR309 (bimiralisib) | pan-Class I PI3K, mTOR | PI3Kα: 39, PI3Kβ: 130, PI3Kδ: 64, PI3Kγ: 41, mTOR: 21 | [1] |
| ZSTK474 | pan-Class I PI3K | PI3Kα: 5.0, PI3Kβ: 16.2, PI3Kδ: 3.9, PI3Kγ: 20.8 | [10][12] |
| 4-morpholino-2-phenylquinazoline derivative | PI3Kα | 2.0 | [13] |
Based on these data, it is highly probable that 3-[4-(Trluoromethyl)phenyl]morpholine could act as an inhibitor of the PI3K/Akt/mTOR pathway. The morpholine oxygen likely forms a key hydrogen bond with the hinge region of the kinase domain, a common interaction for this class of inhibitors.[1]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Central Nervous System (CNS) Activity
The morpholine scaffold is a common feature in drugs targeting the CNS due to its ability to improve blood-brain barrier permeability.[4][5][6][14] This suggests that 3-[4-(Trluoromethyl)phenyl]morpholine could have applications in treating neurological disorders.
For instance, a derivative of fluoxetine containing a trifluoromethyl-phenyl and a morpholine moiety, 4-[3-oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium chloride (OTPM), has shown potent anti-neuroinflammatory and neuroprotective effects in models of Parkinson's disease.[15][16] This compound was found to reduce the activation of microglia and astroglia, and improve behavioral deficits.[16] Another patent describes morpholine derivatives with bis(trifluoromethyl)phenyl groups as substance P (neurokinin-1) receptor antagonists, with potential applications in treating emesis, depression, and anxiety.[2]
| Compound Class (Analog) | Potential CNS Application | Mechanism of Action | Reference |
| Fluoxetine derivative (OTPM) | Parkinson's Disease | Anti-neuroinflammatory, Neuroprotective | [15][16] |
| Bis(trifluoromethyl)phenyl morpholine derivative | Emesis, Depression, Anxiety | Substance P (NK1) Receptor Antagonist | [2] |
Given these precedents, 3-[4-(Trluoromethyl)phenyl]morpholine is a promising candidate for investigation as a novel CNS-active agent.
Caption: Logical workflow for the potential CNS activity of 3-[4-(Trluoromethyl)phenyl]morpholine.
Agrochemical Applications
The trifluoromethylphenyl moiety is a well-established pharmacophore in the agrochemical industry, present in numerous herbicides and pesticides.[7] Morpholine derivatives have also found extensive use as fungicides.[3][17][18] The combination of these two structural features in 3-[4-(Trluoromethyl)phenyl]morpholine makes it a candidate for screening in agrochemical discovery programs.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of 3-[4-(Trluoromethyl)phenyl]morpholine, a series of in vitro and in vivo assays are necessary.
In Vitro PI3K Enzyme Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is adapted from methodologies used for the characterization of PI3K inhibitors.[12]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-[4-(Trluoromethyl)phenyl]morpholine against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PIP₂ substrate
-
ATP
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-GST antibody, Alexa Fluor™ 647-PIP₃)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of 3-[4-(Trluoromethyl)phenyl]morpholine in DMSO, and then dilute in assay buffer.
-
Add the compound dilutions to the microplate wells.
-
Add the PI3K enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of PIP₂ substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents and incubate to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of 3-[4-(Trluoromethyl)phenyl]morpholine on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, U87 for glioblastoma)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3-[4-(Trluoromethyl)phenyl]morpholine and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Future Research Directions
The exploration of the biological activity of 3-[4-(Trluoromethyl)phenyl]morpholine is a promising avenue for drug discovery. Future research should focus on:
-
Comprehensive Kinase Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in xenograft models of human cancers.
-
Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.
-
CNS-related In Vivo Models: Testing the compound in animal models of neurological disorders such as Parkinson's disease, anxiety, and depression.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of 3-[4-(Trluoromethyl)phenyl]morpholine to optimize its potency and selectivity.
Conclusion
While 3-[4-(Trluoromethyl)phenyl]morpholine is currently recognized primarily as a chemical intermediate, the analysis of its structural components and the biological activities of its close analogs strongly suggests its potential as a bioactive molecule. The evidence points towards promising avenues of investigation in oncology, particularly as an inhibitor of the PI3K/Akt/mTOR pathway, and in neuroscience for the treatment of various CNS disorders. The experimental protocols provided in this guide offer a clear path for researchers to empirically validate these hypotheses and potentially unlock the therapeutic value of this intriguing compound.
References
- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 3. Morpholine Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US5968934A - Morpholine derivatives and their use as therapeutic agents - Google Patents [patents.google.com]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Morpholine Derivatives in Agrochemical Discovery and Development | CoLab [colab.ws]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structure-Activity Relationship of 3-[4-(Trifluoromethyl)phenyl]morpholine and its Analogs as Monoamine Reuptake Inhibitors
Foreword: The Scientific Imperative for Novel CNS Scaffolds
In the landscape of neuropharmacology, the quest for novel chemical entities with tailored activity at monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—is a perpetual frontier. These transporters govern the synaptic concentrations of key neurotransmitters, and their modulation is a cornerstone of treatment for a spectrum of psychiatric disorders, including depression, ADHD, and substance use disorders.[1][2] The phenylmorpholine scaffold, a bioisostere of phenethylamine, has a rich history as a privileged structure in the design of centrally acting agents, most notably with the anorectic and psychostimulant phenmetrazine.[3] This guide delves into the nuanced structure-activity relationship (SAR) of a specific analog, 3-[4-(trifluoromethyl)phenyl]morpholine, a compound poised at the intersection of established pharmacophores and modern medicinal chemistry strategies. By dissecting the roles of the morpholine ring, the phenyl substituent, and particularly the influential trifluoromethyl group, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical class. This document is structured not as a rigid template, but as a logical narrative that flows from synthesis to biological evaluation and culminates in a detailed SAR analysis, providing actionable insights for the design of next-generation neuromodulators.
The Phenylmorpholine Core: A Scaffold for CNS Activity
The 3-phenylmorpholine framework is essentially a cyclized analog of phenethylamine, a fundamental building block for many psychoactive compounds. This conformational constraint, imposed by the morpholine ring, significantly influences the molecule's interaction with monoamine transporters. The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, potentially altering the binding kinetics and selectivity profile compared to more flexible phenethylamine counterparts.[4] The nitrogen atom is a key basic center, essential for interaction with the conserved aspartate residue in the binding pocket of monoamine transporters.[5]
The Trifluoromethyl Group: A Key Modulator of Pharmacological Properties
The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity and electronic properties.[6] In the context of monoamine transporter inhibitors, the -CF3 group can significantly influence potency and selectivity. Its strong electron-withdrawing nature alters the electronics of the aromatic ring, which can impact cation-π interactions within the transporter binding site. Furthermore, its lipophilicity can enhance blood-brain barrier penetration, a critical attribute for CNS-active agents. The position of the -CF3 group on the phenyl ring is a critical determinant of its effect on biological activity, as will be explored in the SAR section.
Synthesis of 3-Aryl-Morpholine Analogs
The synthesis of 3-aryl-morpholines can be achieved through several established routes, often starting from corresponding amino alcohols. A general and reliable method involves the cyclization of a 2-amino-1-arylethanol derivative.
General Synthetic Workflow
The logical flow for the synthesis of the target compound and its analogs is depicted below. This workflow allows for the late-stage introduction of diversity elements on both the phenyl ring and the morpholine nitrogen.
Caption: General synthetic workflow for 3-aryl-morpholine analogs.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of substituted morpholines from amino alcohols.
Step 1: Synthesis of 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol
-
To a solution of 4-(trifluoromethyl)styrene oxide (1.0 eq) in a suitable solvent such as isopropanol, add a solution of aqueous ammonia (excess, e.g., 10 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purify the resulting crude amino alcohol by column chromatography on silica gel to afford 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol.
Step 2: Synthesis of this compound
-
To a solution of 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (2.5 eq).
-
Add 1,2-dibromoethane (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound. The hydrochloride salt can be prepared by treating a solution of the free base with ethereal HCl.[6]
Biological Evaluation: In Vitro Characterization at Monoamine Transporters
The primary mechanism of action for this class of compounds is the inhibition of monoamine reuptake.[1] A comprehensive in vitro pharmacological evaluation is essential to determine the potency and selectivity of these analogs.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the standard workflow for assessing the activity of a novel compound at the dopamine, norepinephrine, and serotonin transporters.
Caption: Workflow for in vitro monoamine transporter activity assessment.
Protocol for [³H]Dopamine Uptake Inhibition Assay
This protocol is a standard method used to determine the potency of a compound to inhibit the dopamine transporter. Similar protocols are used for NET and SERT with the appropriate radiolabeled neurotransmitter and brain region or cell line.
-
Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the synaptosome pellet in a suitable assay buffer.
-
Uptake Assay: Pre-incubate aliquots of the synaptosome suspension with various concentrations of the test compound (e.g., this compound) or vehicle for a specified time at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine.
-
After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Data Analysis: Quantify the radioactivity trapped on the filters using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC50) is determined by non-linear regression analysis of the concentration-response data.
Structure-Activity Relationship (SAR) Analysis
Influence of Phenyl Ring Substitution
Substitution on the phenyl ring has a profound impact on both the potency and selectivity of phenylmorpholine analogs at monoamine transporters. A study on positional isomers of methylphenmetrazine provides valuable quantitative insights.[3]
| Compound | Substitution | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT/SERT Ratio |
| Phenmetrazine | Unsubstituted | ~5.0 | ~1.2 | ~10.0 | ~2.0 |
| 2-MPM | 2-Methyl | 6.74 | - | - | - |
| 3-MPM | 3-Methyl | Weak | 5.2 | Weak | - |
| 4-MPM | 4-Methyl | 1.93 | - | ~1.0 | ~0.5 |
| 3-[4-(CF3)phenyl]morpholine | 4-Trifluoromethyl | (Predicted Potent) | (Predicted Potent) | (Predicted Moderate) | (Predicted >1) |
Data for MPM analogs adapted from McLaughlin et al., 2017.[3]
Key Insights:
-
Unsubstituted Ring: Phenmetrazine itself displays a preference for NET and DAT over SERT.[3]
-
Para-Substitution: The placement of a methyl group at the 4-position (4-MPM) significantly increases potency at both DAT and SERT compared to the unsubstituted parent compound.[3] This suggests that substitution at the para-position is generally favorable for interaction with the monoamine transporters. It is therefore highly probable that a 4-trifluoromethyl substitution, as in our target compound, would also result in high affinity for DAT and NET. The strong electron-withdrawing nature of the trifluoromethyl group compared to a methyl group may further enhance potency.[5]
-
Meta-Substitution: A methyl group at the 3-position (3-MPM) leads to a substantial loss of potency at DAT and SERT, indicating that this position is sterically or electronically disfavored.[3]
-
Ortho-Substitution: The 2-methyl analog (2-MPM) retains activity, suggesting some tolerance for substitution at the ortho position.[3]
Based on these trends, This compound is predicted to be a potent inhibitor of DAT and NET, with potentially lower but still significant activity at SERT. The 4-CF3 group is expected to confer higher potency than a 4-methyl group due to its electronic properties and potential for favorable interactions within the transporter binding sites.
The Role of the Morpholine Ring
The morpholine ring itself is a critical pharmacophoric element. Modifications to this ring system can dramatically alter the pharmacological profile.
-
N-Alkylation: In many related series, N-alkylation (e.g., with a methyl or ethyl group) can modulate the potency and selectivity profile. For instance, in some deshydroxybupropion analogs, N-ethyl and N-propyl substitutions significantly increase potency for DA and NE uptake inhibition. It is plausible that N-alkylation of this compound would similarly impact its activity.
-
Stereochemistry: The carbon at the 3-position of the morpholine ring is a chiral center. The stereochemistry at this position is often crucial for biological activity. For many CNS-active compounds, one enantiomer is significantly more potent than the other. It is highly likely that the (S) or (R) enantiomer of this compound would exhibit differential activity at the monoamine transporters.
Logical Relationships in SAR
The following diagram illustrates the key decision points and their likely outcomes in the SAR of 3-aryl-morpholines.
Caption: Logical SAR decision tree for 3-aryl-morpholine analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors. The analysis of closely related analogs strongly suggests that this compound possesses potent activity at the dopamine and norepinephrine transporters, with the 4-trifluoromethylphenyl moiety being a key driver of this potency. The synthetic accessibility of this scaffold allows for systematic exploration of the chemical space around the core structure.
Future research in this area should focus on several key aspects:
-
Definitive In Vitro Profiling: The synthesis and comprehensive in vitro pharmacological characterization of this compound are paramount to confirm the predicted activity and selectivity profile.
-
Stereochemical Investigation: The resolution of the racemic mixture and the evaluation of the individual enantiomers are critical next steps, as it is highly probable that one enantiomer will be predominantly responsible for the biological activity.
-
Exploration of N-Substituents: A systematic investigation of N-alkylation and N-arylation could lead to analogs with fine-tuned selectivity profiles, potentially yielding compounds with desirable therapeutic properties, such as DAT/NET selective inhibitors or triple reuptake inhibitors.
-
In Vivo Characterization: Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties, blood-brain barrier penetration, and efficacy in relevant behavioral paradigms for depression, ADHD, or addiction.
By leveraging the foundational SAR principles outlined in this guide, researchers can rationally design and synthesize novel 3-aryl-morpholine analogs with optimized pharmacological profiles, paving the way for the development of the next generation of CNS therapeutics.
References
- 1. EP0139590A3 - 4-alkyl-2-hydroxy-3-methyl-2-phenyl-morpholine derivatives, process for their preparation and their therapeutical use - Google Patents [patents.google.com]
- 2. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]
- 3. Morpholine synthesis [organic-chemistry.org]
- 4. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]
- 5. 3-[4-(Trifluoromethoxy)phenyl]morpholine | C11H12F3NO2 | CID 132113263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
The Strategic Incorporation of Trifluoromethylated Morpholines in Modern Drug Discovery: A Technical Guide
Abstract: The trifluoromethyl-substituted morpholine scaffold has emerged as a privileged motif in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of its discovery, the evolution of its synthesis, and its strategic application in drug development. We will explore the foundational principles of organofluorine chemistry that led to the genesis of this unique structural class, detail the synthetic hurdles that were overcome, and present the modern, efficient methodologies for its construction. Furthermore, we will analyze the profound impact of trifluoromethyl substitution on the physicochemical and pharmacokinetic properties of the morpholine core, illustrated through case studies of key therapeutic agents. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering both historical context and practical, field-proven insights into the application of this powerful chemical tool.
Introduction: The Strategic Fusion of Trifluoromethyl and Morpholine Moieties in Medicinal Chemistry
The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this versatile element.[1] The trifluoromethyl (CF3) group, in particular, is a powerful tool for modulating the properties of bioactive molecules. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a compound's acidity, basicity, membrane permeability, and resistance to metabolic degradation.[2][3] When strategically appended to a molecular scaffold, the CF3 group can enhance binding affinity to biological targets and improve the overall pharmacokinetic profile of a drug.[4]
The morpholine ring is another stalwart of medicinal chemistry, prized for its favorable properties. As a saturated heterocycle, it imparts a degree of three-dimensionality to flat aromatic structures, which can improve solubility and reduce non-specific binding. The basic nitrogen atom of the morpholine ring is often involved in key interactions with biological targets and can be readily functionalized to tune a compound's properties.
The fusion of these two powerful moieties—the trifluoromethyl group and the morpholine scaffold—has given rise to a class of compounds with exceptional potential in drug discovery. The trifluoromethyl group can fine-tune the pKa of the morpholine nitrogen, reducing its basicity and thereby minimizing potential off-target effects associated with highly basic amines. This strategic combination allows for the creation of drug candidates with optimized potency, selectivity, and pharmacokinetic properties.
The Genesis of Trifluoromethyl-Substituted Morpholines: Early Discoveries and Synthetic Hurdles
The story of trifluoromethyl-substituted morpholines is deeply rooted in the broader history of organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride.[5] This was followed in 1947 by the first reported synthesis of a trifluoromethylpyridine, a key milestone in the development of trifluoromethylated heterocycles.[5]
The primary hurdles in the early synthesis of trifluoromethyl-substituted morpholines would have included:
-
Lack of suitable trifluoromethylating agents: The development of safe and effective reagents for introducing the CF3 group was a major challenge.
-
Harsh reaction conditions: High temperatures and pressures, along with corrosive reagents, limited the scope and functional group tolerance of early methods.
-
Poor regioselectivity: Controlling the position of the trifluoromethyl group on the morpholine ring was a significant synthetic challenge.
-
Low yields: Early methods often resulted in low yields of the desired product, making them impractical for large-scale synthesis.
The timeline below illustrates the key historical developments that paved the way for the synthesis of trifluoromethyl-substituted morpholines.
References
- 1. Fluorine - the medicinal chemist's magic element [soci.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of 3-[4-(Trifluoromethyl)phenyl]morpholine: A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the morpholine scaffold stands as a privileged structure, integral to the architecture of numerous approved therapeutic agents. Its inherent stability, favorable pharmacokinetic profile, and synthetic tractability make it a cornerstone for the development of novel molecular entities. When coupled with the electronically distinct trifluoromethylphenyl moiety, the resulting 3-[4-(Trifluoromethyl)phenyl]morpholine emerges as a compound of significant interest for researchers in drug discovery and development. The trifluoromethyl group, a well-established bioisostere for various functional groups, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Molecular Structure and Isomeric Considerations
The precise connectivity of the trifluoromethylphenyl group to the morpholine ring is a critical determinant of the molecule's physicochemical and pharmacological properties. This guide focuses specifically on the this compound isomer. It is imperative to distinguish this from other positional isomers, such as 4-(3-(trifluoromethyl)phenyl)morpholine, as they will exhibit distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following sections provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for this compound. These predictions are based on established chemical shift theory and comparison with structurally similar compounds.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to be rich in information, with distinct signals for the aromatic and morpholine ring protons. The analysis of chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of each proton in the molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-2', H-6' | ~ 7.60 | Doublet | 2H | ~ 8.0 |
| H-3', H-5' | ~ 7.45 | Doublet | 2H | ~ 8.0 |
| H-3 | ~ 4.50 | Doublet of Doublets | 1H | ~ 10.0, 3.0 |
| H-5a (axial) | ~ 3.95 | Doublet of Triplets | 1H | ~ 11.5, 3.0 |
| H-5e (equatorial) | ~ 3.75 | Multiplet | 1H | |
| H-2a (axial) | ~ 3.60 | Doublet of Doublets | 1H | ~ 11.5, 10.0 |
| H-2e (equatorial) | ~ 3.05 | Multiplet | 1H | |
| H-6a (axial) | ~ 2.90 | Multiplet | 1H | |
| H-6e (equatorial) | ~ 2.70 | Multiplet | 1H | |
| NH | ~ 1.90 | Broad Singlet | 1H |
Interpretation and Rationale:
-
Aromatic Region: The protons on the 4-(trifluoromethyl)phenyl ring are expected to appear as two distinct doublets due to the symmetry of the substitution pattern. The protons ortho to the electron-withdrawing trifluoromethyl group (H-2', H-6') will be deshielded and appear further downfield compared to the protons meta to this group (H-3', H-5').
-
Morpholine Ring Protons: The morpholine ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons. The proton at the C-3 position (H-3), being benzylic and adjacent to the nitrogen, is expected to be the most deshielded of the aliphatic protons. The protons on C-5 and C-2, being adjacent to the oxygen and nitrogen respectively, will also be deshielded. The complex multiplicity of the morpholine protons arises from both geminal and vicinal coupling.
-
N-H Proton: The N-H proton signal is typically broad due to quadrupole broadening and exchange, and its chemical shift can be concentration and solvent dependent.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
-
Data Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4' | ~ 145 (quartet, J ≈ 32 Hz) |
| C-1' | ~ 130 |
| C-2', C-6' | ~ 126 (quartet, J ≈ 4 Hz) |
| C-3', C-5' | ~ 125 |
| CF₃ | ~ 124 (quartet, J ≈ 272 Hz) |
| C-5 | ~ 70 |
| C-3 | ~ 68 |
| C-2 | ~ 48 |
| C-6 | ~ 46 |
Interpretation and Rationale:
-
Aromatic Carbons: The carbon attached to the trifluoromethyl group (C-4') will appear as a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself will also be a quartet with a large coupling constant. The other aromatic carbons will have chemical shifts typical for a substituted benzene ring.
-
Morpholine Carbons: The carbons of the morpholine ring will appear in the aliphatic region. The carbons adjacent to the heteroatoms (C-3, C-5, C-2) will be deshielded compared to C-6.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on a 100 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Acquisition time: 1.5 s
-
-
Data Processing: Apply a line broadening of 1.0 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C-O, C-N, and C-F bonds.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~ 3350 | N-H stretch | Medium |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2950-2850 | Aliphatic C-H stretch | Strong |
| ~ 1610, 1520 | Aromatic C=C stretch | Medium |
| ~ 1325 | C-F stretch | Strong |
| ~ 1250 | C-N stretch | Medium |
| ~ 1120 | C-O-C stretch (asymmetric) | Strong |
| ~ 840 | Aromatic C-H out-of-plane bend | Strong |
Interpretation and Rationale:
-
The presence of a medium intensity peak around 3350 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the morpholine ring.
-
The strong absorptions in the 1350-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
The strong band around 1120 cm⁻¹ is due to the asymmetric C-O-C stretching of the ether linkage in the morpholine ring.
-
Aromatic C-H and C=C stretching vibrations will be observed in their expected regions.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the ATR accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition Parameters:
-
Number of scans: 32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Data Processing: Perform a background subtraction and ATR correction.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to confirm the structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment Ion | Interpretation |
| 231 | [C₁₁H₁₂F₃NO]⁺˙ | Molecular Ion (M⁺˙) |
| 202 | [C₁₀H₉F₃N]⁺˙ | Loss of •CHO |
| 173 | [C₉H₈F₃]⁺ | Loss of morpholine ring fragment |
| 145 | [C₇H₄F₃]⁺ | Tropylium-like ion from benzylic cleavage |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak is expected at m/z 231, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation is likely to be initiated by cleavage of the morpholine ring. A common fragmentation pathway for morpholine derivatives is the loss of a •CHO radical. Benzylic cleavage, leading to a stable trifluoromethyl-substituted benzyl-type cation, is also a probable fragmentation route.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min.
-
-
MS Conditions (EI):
-
Ion source temperature: 230 °C
-
Electron energy: 70 eV
-
Mass range: 40-400 amu
-
Visualizing the Molecular Structure and Spectroscopic Correlations
The following diagrams illustrate the molecular structure and key correlations for spectroscopic analysis.
Caption: Molecular structure of this compound.
Caption: Predicted ¹H NMR assignments for this compound.
Conclusion
solubility and stability of 3-[4-(Trifluoromethyl)phenyl]morpholine
An In-depth Technical Guide to the Solubility and Stability of 3-[4-(Trifluoromethyl)phenyl]morpholine
Authored by: Senior Application Scientist
Introduction
This compound is a synthetic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a morpholine ring attached to a trifluoromethyl-substituted phenyl group, makes it a valuable intermediate in the synthesis of diverse pharmaceutical agents, particularly those targeting neurological disorders and in the development of agrochemicals.[1][2] The trifluoromethyl moiety is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic profiles.[2]
For any compound progressing through the drug development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are arguably the most critical. Aqueous solubility directly influences a drug's absorption and bioavailability, while chemical stability dictates its shelf-life, storage conditions, and potential for degradation into inactive or harmful byproducts.[3][4] This guide provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the , designed for researchers, chemists, and formulation scientists in the pharmaceutical industry.
Physicochemical Profile
The inherent properties of a molecule govern its behavior in both biological and formulation contexts. The key physicochemical descriptors for this compound are summarized below. The presence of the basic morpholine nitrogen (pKa of the secondary amine is anticipated to be around 8-9) and the lipophilic trifluoromethylphenyl group suggests a complex solubility profile, likely dependent on pH and the solvent system.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂F₃NO | [6] |
| Molecular Weight | 231.21 g/mol | [6][7] |
| IUPAC Name | This compound | [7] |
| CAS Number | 1024174-16-0 | [7] |
| Predicted XLogP3 | 2.6 | [8] |
| Hydrogen Bond Donors | 1 (Morpholine N-H) | [8] |
| Hydrogen Bond Acceptors | 1 (Morpholine Oxygen) | [8] |
Note: XLogP3 is a computed measure of lipophilicity. Higher values indicate greater lipid solubility.
Solubility Characterization
Solubility is a critical determinant of a drug's journey from administration to its site of action. In drug discovery, it is assessed in two primary forms: kinetic and thermodynamic solubility.[9]
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It is a high-throughput screening method used in early discovery to quickly flag compounds that may have solubility issues.[9][10]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This measurement is more time-intensive but provides the definitive solubility value crucial for pre-formulation and later development stages.[9][11]
Experimental Workflow for Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility due to its accuracy and direct measurement of equilibrium.[3] The causality behind this choice rests on allowing the system to reach its lowest energy state, providing a true measure of the compound's solubility in a given medium.
References
- 1. FCKeditor - Resources Browser [midyear.aza.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. (3R)-3-[4-(trifluoromethyl)phenyl]morpholine 97% | CAS: 1212984-30-9 | AChemBlock [achemblock.com]
- 7. This compound - CAS:1024174-16-0 - Sunway Pharm Ltd [3wpharm.com]
- 8. 4-(3-(Trifluoromethyl)phenyl)morpholine | C11H12F3NO | CID 15420299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Solubility Test | AxisPharm [axispharm.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-[4-(Trifluoromethyl)phenyl]morpholine
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound, 3-[4-(Trifluoromethyl)phenyl]morpholine. Synthesizing data from analogous structures and foundational principles of medicinal chemistry, we posit that the primary therapeutic potential of this compound lies in the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cellular growth, proliferation, and survival, and its dysregulation is a hallmark of numerous cancers and neurological disorders.[1][2][3] Furthermore, we explore the secondary potential for this compound to modulate dopamine receptors, a target class frequently implicated in central nervous system (CNS) disorders. This guide offers a detailed scientific rationale for these hypotheses and provides a step-by-step experimental framework for the validation of these targets, intended for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of a Novel Scaffold
The compound this compound is a synthetic molecule that combines two key pharmacophores: a morpholine ring and a trifluoromethylphenyl moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates, including improved solubility and metabolic stability.[4] The trifluoromethyl group is a powerful bioisostere for a methyl group, which can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[5] The strategic combination of these two groups suggests that this compound is a promising candidate for therapeutic development, particularly in the fields of oncology and neurology.[1][6]
Primary Therapeutic Target: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling cascade is a central hub for integrating extracellular and intracellular signals to regulate cell growth, proliferation, survival, and metabolism.[7] Its aberrant activation is a frequent event in a wide range of human cancers and has also been implicated in the pathophysiology of several neurological diseases.[1][2] We hypothesize that this compound is a potent inhibitor of this pathway, with the potential for dual PI3K/mTOR inhibition.
Scientific Rationale
Our hypothesis is grounded in the established structure-activity relationships (SAR) of known PI3K and mTOR inhibitors. Numerous potent inhibitors of these kinases feature a morpholine ring, which has been shown to form a crucial hydrogen bond with the hinge region of the kinase domain, specifically with the backbone NH of Val851 in PI3Kα.[5] This interaction is a key anchor for inhibitor binding.
Furthermore, the trifluoromethylphenyl group has been successfully incorporated into potent and selective mTOR inhibitors.[8] This moiety can enhance binding affinity through hydrophobic and electrostatic interactions within the ATP-binding pocket of the kinase. The combination of the morpholine ring, acting as a hinge-binder, and the trifluoromethylphenyl group, potentially occupying a hydrophobic pocket, presents a compelling structural basis for the potent inhibition of PI3K and/or mTOR by this compound.
Proposed Signaling Pathway and Point of Intervention
The PI3K/Akt/mTOR pathway is a linear cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated by PDK1 and mTORC2. Activated Akt then phosphorylates a plethora of downstream targets, including the tuberous sclerosis complex 2 (TSC2), leading to the activation of mTORC1. mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
The proposed intervention point for this compound is at the level of PI3K and/or mTOR, directly inhibiting their kinase activity and thereby blocking the entire downstream signaling cascade.
Secondary Therapeutic Target: Dopamine Receptors
While the PI3K/Akt/mTOR pathway represents the primary hypothesized target, the morpholine scaffold has also been identified in ligands for dopamine receptors, particularly the D2 and D4 subtypes.[9][10] These receptors are critical for neurotransmission in the brain and are implicated in a variety of neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and depression.
Scientific Rationale
The rationale for investigating dopamine receptors as a potential secondary target stems from the structural similarities between this compound and known dopamine receptor ligands. The aryl-piperazine and related heterocyclic scaffolds are common motifs in compounds that bind to these G-protein coupled receptors. Given that the morpholine ring can be considered a bioisostere of piperazine, it is plausible that this compound could exhibit affinity for one or more dopamine receptor subtypes.
Experimental Validation Workflow
To rigorously test our hypotheses, we propose a multi-tiered experimental workflow, progressing from in vitro biochemical assays to cell-based functional assays.
Tier 1: In Vitro Biochemical Assays
4.1.1. PI3K and mTOR Kinase Assays
-
Objective: To determine the direct inhibitory activity of this compound against a panel of PI3K isoforms (α, β, δ, γ) and mTOR kinase.
-
Methodology: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, can be employed.[11]
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme and Substrate Addition: Add the purified PI3K or mTOR enzyme and its respective lipid or protein substrate.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Data Analysis: Measure luminescence using a plate reader and calculate IC50 values.
-
4.1.2. Dopamine Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound to dopamine receptor subtypes (D1, D2, D3, D4, D5).
-
Methodology: A competitive radioligand binding assay is a standard method.[12]
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the individual dopamine receptor subtypes.
-
Assay Setup: In a 96-well filter plate, incubate the cell membranes with a known radioligand (e.g., [³H]spiperone for D2-like receptors) and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate and wash to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the Ki values from the competition binding curves.
-
Tier 2: Cell-Based Functional Assays
4.2.1. Western Blot Analysis of PI3K/mTOR Pathway Activation
-
Objective: To assess the ability of this compound to inhibit the PI3K/Akt/mTOR pathway in a cellular context.
-
Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7, U87) and treat with varying concentrations of the test compound for a specified time.
-
Stimulation: Stimulate the pathway with a growth factor (e.g., insulin, EGF).
-
Cell Lysis: Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated and total Akt (Ser473), S6K (Thr389), and other relevant downstream targets.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
-
4.2.2. Dopamine Receptor Functional Assays (cAMP Measurement)
-
Objective: To determine if this compound acts as an agonist or antagonist at dopamine receptors.
-
Methodology: A cAMP assay is suitable for Gs-coupled (D1-like) and Gi-coupled (D2-like) receptors.[13][14]
-
Cell Culture: Use cell lines stably expressing the dopamine receptor of interest.
-
Compound Treatment: Treat the cells with the test compound. For antagonist testing, co-incubate with a known agonist.
-
cAMP Measurement: For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin. Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen).
-
Data Analysis: Generate dose-response curves to determine EC50 (agonist) or IC50 (antagonist) values.
-
4.2.3. Cell Proliferation and Viability Assays
-
Objective: To evaluate the effect of this compound on the growth and survival of cancer cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Viability Assessment: Measure cell viability using assays such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values.
-
Data Summary and Interpretation
The following tables provide a template for summarizing the quantitative data generated from the proposed experimental workflow.
Table 1: In Vitro Biochemical Activity
| Target | Assay Type | Endpoint | This compound |
| PI3Kα | Kinase Assay | IC50 (nM) | |
| PI3Kβ | Kinase Assay | IC50 (nM) | |
| PI3Kδ | Kinase Assay | IC50 (nM) | |
| PI3Kγ | Kinase Assay | IC50 (nM) | |
| mTOR | Kinase Assay | IC50 (nM) | |
| Dopamine D1 | Binding Assay | Ki (nM) | |
| Dopamine D2 | Binding Assay | Ki (nM) | |
| Dopamine D3 | Binding Assay | Ki (nM) | |
| Dopamine D4 | Binding Assay | Ki (nM) | |
| Dopamine D5 | Binding Assay | Ki (nM) |
Table 2: Cellular Functional Activity
| Cell Line | Assay Type | Endpoint | This compound |
| MCF-7 | Western Blot (p-Akt) | IC50 (nM) | |
| U87 | Western Blot (p-S6K) | IC50 (nM) | |
| MCF-7 | Proliferation Assay | GI50 (µM) | |
| U87 | Proliferation Assay | GI50 (µM) | |
| CHO-D2 | cAMP Assay | EC50/IC50 (nM) |
Conclusion and Future Directions
This guide outlines a robust, evidence-based approach to elucidating the therapeutic targets of this compound. The strong scientific rationale, based on the known properties of its constituent pharmacophores, points towards the PI3K/Akt/mTOR pathway as a primary target, with dopamine receptors as a plausible secondary target. The detailed experimental workflow provides a clear path for validating these hypotheses. Successful validation of these targets will pave the way for further preclinical development, including in vivo efficacy studies in relevant cancer and neurological disease models, and ultimately, the potential translation of this promising compound into a novel therapeutic agent.
References
- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 2. Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 5. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.de [promega.de]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. innoprot.com [innoprot.com]
Preliminary Toxicological Profile of Trifluoromethylphenyl Morpholines: An In-Depth Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals Only
Executive Summary
This guide provides a comprehensive preliminary toxicological profile of trifluoromethylphenyl morpholines, a class of compounds with potential psychoactive properties. As novel chemical entities, a thorough understanding of their safety profile is paramount for any drug development program. This document outlines a tiered, scientifically-driven approach to assess the toxicological risks associated with these compounds, beginning with fundamental physicochemical and metabolic considerations and progressing through a battery of in vitro and in vivo assays. The methodologies presented herein are grounded in established regulatory guidelines and best practices to ensure scientific integrity and the generation of robust, decision-enabling data. We will delve into the rationale behind the selection of specific assays, provide detailed experimental protocols, and discuss the interpretation of potential outcomes. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical safety evaluation of trifluoromethylphenyl morpholines.
Introduction: The Trifluoromethylphenyl Morpholine Scaffold
The trifluoromethylphenyl morpholine scaffold is characterized by the presence of a morpholine ring linked to a phenyl group substituted with a trifluoromethyl (CF3) moiety. The morpholine ring is a common pharmacophore in medicinal chemistry, often imparting favorable pharmacokinetic properties.[1][2][3][4][5] The trifluoromethyl group is a bioisostere for a chlorine atom and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] The combination of these structural features in trifluoromethylphenyl morpholines suggests the potential for central nervous system (CNS) activity, necessitating a thorough toxicological evaluation. Given their structural similarities to phenmetrazine and its analogs, which are known stimulants, there is a scientific basis to anticipate potential psychoactive effects and associated toxicities.[7][8][9][10]
A preliminary toxicological assessment is a critical step in early drug development, aiming to identify potential hazards and de-risk candidates before significant investment in further studies.[11] This guide will systematically address the key toxicological endpoints relevant to this class of compounds.
In Silico and Physicochemical Characterization
Prior to initiating biological testing, a comprehensive in silico and physicochemical characterization of the lead trifluoromethylphenyl morpholine candidate(s) is essential.
2.1 In Silico Toxicity Prediction: Computational models can provide early warnings of potential toxicities. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models should be employed to predict potential for genotoxicity, carcinogenicity, and hERG channel inhibition.
2.2 Physicochemical Properties: Key physicochemical parameters such as solubility, lipophilicity (LogP/LogD), and pKa must be determined experimentally. These properties are critical for designing in vitro assays and interpreting their results, as well as for understanding the potential for oral absorption and distribution in vivo.
In Vitro Metabolism Studies
Understanding the metabolic fate of trifluoromethylphenyl morpholines is crucial for interpreting toxicological data, as metabolites can be more or less active or toxic than the parent compound.[12][13][14][15]
3.1 Rationale for Metabolic Studies: The morpholine ring can undergo various metabolic transformations, while the trifluoromethyl group is generally resistant to metabolism.[1][16] In vitro metabolism studies using human liver microsomes or S9 fractions will identify the major metabolic pathways and the specific cytochrome P450 (CYP) isozymes involved.[12][13][14][15] This information is vital for designing genotoxicity assays that incorporate metabolic activation and for anticipating potential drug-drug interactions.
3.2 Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes
-
Preparation: Prepare a reaction mixture containing human liver microsomes, the trifluoromethylphenyl morpholine test compound, and a NADPH-generating system in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.
-
CYP Isozyme Mapping: To identify the specific CYP isozymes responsible for metabolism, incubate the test compound with a panel of recombinant human CYP enzymes.
Diagram: Proposed Metabolic Pathway of a Trifluoromethylphenyl Morpholine
Caption: Proposed metabolic pathways for trifluoromethylphenyl morpholines.
In Vitro Toxicology
A battery of in vitro assays should be conducted to assess the cytotoxic, genotoxic, and cardiotoxic potential of trifluoromethylphenyl morpholines.
Cytotoxicity Assays
Cytotoxicity assays provide a measure of a compound's toxicity to cells and are used to determine the concentration range for subsequent, more specific assays.[17]
4.1.1 Rationale for Cytotoxicity Testing: Determining the 50% inhibitory concentration (IC50) is essential for selecting appropriate, non-cytotoxic concentrations for genotoxicity and other mechanistic assays.[18][19][20] Two common and complementary assays are the MTT and LDH assays.
4.1.2 Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a suitable human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate and allow to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the trifluoromethylphenyl morpholine for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
4.1.3 Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, collect a portion of the cell culture supernatant.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant.
-
Incubation: Incubate at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Table 1: Representative Cytotoxicity Data
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Trifluoromethylphenyl Morpholine A | HepG2 | MTT | 24 | 75.2 |
| Trifluoromethylphenyl Morpholine A | HepG2 | LDH | 24 | 120.5 |
| Trifluoromethylphenyl Morpholine B | SH-SY5Y | MTT | 48 | 55.8 |
| Trifluoromethylphenyl Morpholine B | SH-SY5Y | LDH | 48 | 98.1 |
Genotoxicity Assays
Genotoxicity assays are designed to detect compounds that can induce genetic damage, a key event in carcinogenesis.[21]
4.2.1 Rationale for Genotoxicity Testing: A standard battery of in vitro genotoxicity tests is required by regulatory agencies to assess mutagenic and clastogenic potential. The Ames test for point mutations and the in vitro micronucleus assay for chromosomal damage are core components of this battery.[22][23][24][25][26]
4.2.2 Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[27][28][29]
-
Metabolic Activation: Conduct the assay with and without a liver S9 fraction to assess the mutagenicity of both the parent compound and its metabolites.
-
Treatment: Expose the bacterial strains to a range of concentrations of the trifluoromethylphenyl morpholine in the presence of a small amount of histidine (for Salmonella) or tryptophan (for E. coli).
-
Plating: Plate the treated bacteria on minimal agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control.
Table 2: Representative Ames Test Data (TA100 with S9 Activation)
| Compound Concentration (µ g/plate ) | Revertant Colonies (Mean ± SD) |
| Vehicle Control | 125 ± 15 |
| 1 | 130 ± 12 |
| 10 | 145 ± 18 |
| 100 | 280 ± 25 |
| 500 | 550 ± 40 |
| Positive Control | 980 ± 60 |
| Statistically significant increase (p < 0.05) |
4.2.3 Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Use a suitable mammalian cell line (e.g., TK6, CHO) with a stable karyotype.[23][24][25][26][30]
-
Metabolic Activation: Perform the assay with and without S9 metabolic activation.
-
Treatment: Treat the cells with at least three concentrations of the trifluoromethylphenyl morpholine, with the highest concentration inducing approximately 50% cytotoxicity.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis and allow for the accumulation of binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., acridine orange, DAPI).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[23][30]
-
Data Analysis: A positive result is a concentration-dependent increase in the percentage of micronucleated cells.[30]
Table 3: Representative In Vitro Micronucleus Assay Data
| Compound Concentration (µM) | % Binucleated Cells with Micronuclei (Mean ± SD) |
| Vehicle Control | 1.2 ± 0.3 |
| 10 | 1.5 ± 0.4 |
| 25 | 2.8 ± 0.6 |
| 50 | 5.1 ± 0.9 |
| Positive Control | 15.6 ± 2.1 |
| Statistically significant increase (p < 0.05) |
Cardiotoxicity: hERG Assay
4.3.1 Rationale for hERG Testing: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT prolongation, which can lead to life-threatening cardiac arrhythmias.[31][32][33][34] Therefore, assessing the potential for hERG channel inhibition is a critical component of the early safety assessment of any new chemical entity, particularly those intended for systemic exposure.[21][35][36][37]
4.3.2 Experimental Protocol: Manual Patch-Clamp hERG Assay
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Cell Preparation: Plate the cells on coverslips for electrophysiological recording.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[36][38][39]
-
Compound Application: Perfuse the cell with a vehicle control solution, followed by increasing concentrations of the trifluoromethylphenyl morpholine.
-
Data Acquisition: Record the hERG currents at each concentration.
-
Data Analysis: Measure the peak tail current amplitude at each concentration and calculate the percentage of inhibition relative to the control. Determine the IC50 value by fitting the concentration-response data to a Hill equation.
Diagram: hERG Manual Patch-Clamp Workflow
Caption: Workflow for the manual patch-clamp hERG assay.
Table 4: Representative hERG Assay Data
| Compound | IC50 (µM) |
| Trifluoromethylphenyl Morpholine A | 8.5 |
| Trifluoromethylphenyl Morpholine B | > 30 |
| Positive Control (e.g., Cisapride) | 0.02 |
In Vivo Toxicology: Acute Oral Toxicity
Following the in vitro characterization, a preliminary in vivo study is necessary to assess the acute systemic toxicity of the most promising candidate.
5.1 Rationale for Acute Oral Toxicity Testing: An acute oral toxicity study provides information on the potential hazards of a single oral dose of a substance and helps to determine its toxicity classification.[40][41] The OECD 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to assign a GHS toxicity category.[40]
5.2 Experimental Protocol: OECD 423 Acute Toxic Class Method
-
Animal Model: Use a single sex of a standard rodent strain (typically female Wistar or Sprague-Dawley rats).
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days.
-
Dosing: Administer the trifluoromethylphenyl morpholine orally by gavage at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg). Start with a dose that is expected to be toxic but not lethal.
-
Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity, including changes in behavior, appearance, and body weight. Record any mortalities.
-
Stepwise Procedure: The outcome of the first dose group determines the dose for the next group. If mortality is observed, the next dose is lower. If no mortality is observed, the next dose is higher.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: The GHS toxicity category is determined based on the dose levels at which mortality is observed.
Table 5: Representative OECD 423 Study Outcome
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | GHS Category |
| 300 | 3 | 1/3 | Lethargy, piloerection | 4 |
| 2000 | 3 | 3/3 | Severe tremors, ataxia |
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the preliminary toxicological evaluation of trifluoromethylphenyl morpholines. The tiered approach, starting with in silico and in vitro assessments and progressing to a preliminary in vivo study, allows for a data-driven risk assessment while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). The results from these studies will provide a foundational understanding of the toxicological profile of this novel class of compounds and will be instrumental in guiding further drug development efforts. Should a candidate demonstrate a favorable preliminary safety profile, more extensive preclinical toxicology studies, including repeat-dose toxicity, safety pharmacology, and reproductive toxicology, will be required to support an Investigational New Drug (IND) application.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Multiple Drug-Toxicity Involving Novel Psychoactive Substances, 3-Fluorophenmetrazine and U-47700 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 9. Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. coresta.org [coresta.org]
- 23. m.youtube.com [m.youtube.com]
- 24. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 25. bulldog-bio.com [bulldog-bio.com]
- 26. fda.gov [fda.gov]
- 27. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 28. The in vitro micronucleus assay using imaging flow cytometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 31. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 32. biorxiv.org [biorxiv.org]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 36. biorxiv.org [biorxiv.org]
- 37. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 38. wjpsonline.com [wjpsonline.com]
- 39. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. m.youtube.com [m.youtube.com]
- 41. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: 3-[4-(Trifluoromethyl)phenyl]morpholine
Introduction: Significance and Application
The morpholine heterocycle is a cornerstone scaffold in modern medicinal chemistry, renowned for conferring favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles to drug candidates. Appropriately substituted morpholines exhibit a wide spectrum of biological activities and are integral components of numerous approved pharmaceuticals. The introduction of a trifluoromethyl (CF₃) group onto an appended phenyl ring further modulates a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making it a highly sought-after functional group in drug design.
This document provides a detailed, two-step protocol for the synthesis of 3-[4-(Trifluoromethyl)phenyl]morpholine , a key building block for pharmaceutical research and development. The synthetic strategy is designed for efficiency, scalability, and high yield, utilizing modern, well-documented chemical transformations. The protocol begins with the synthesis of the critical precursor, 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol , followed by a green, redox-neutral cyclization to form the target morpholine ring.
Synthetic Strategy Overview
The synthesis is logically divided into two primary stages, as depicted below. This approach circumvents the use of harsh reagents and multiple protection/deprotection steps often associated with traditional morpholine syntheses.
-
Step 1: Synthesis of the Amino Alcohol Precursor. The synthesis initiates with the conversion of 4-(trifluoromethyl)benzaldehyde to the corresponding mandelonitrile derivative, which is subsequently reduced to yield the key intermediate, 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol. This method is reliable for producing the required 1,2-amino alcohol scaffold.
-
Step 2: Morpholine Ring Formation. The target 3-aryl-substituted morpholine is constructed via a highly efficient, one-pot cyclization of the amino alcohol intermediate with ethylene sulfate. This modern approach is noted for its high yields, operational simplicity, and favorable environmental profile compared to methods requiring chloroacetyl chloride and subsequent hydride reductions.[1][2][3]
Materials and Methods
Equipment
-
Three-neck round-bottom flasks (various sizes)
-
Magnetic stirrer with heating mantle
-
Reflux condenser and nitrogen/argon inlet adapter
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Standard laboratory glassware and consumables
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Reagents and Solvents
| Reagent/Solvent | Formula | CAS No. | Purity | Supplier |
| 4-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 455-19-6 | ≥98% | Sigma-Aldrich |
| Trimethylsilyl cyanide (TMS-CN) | C₄H₉NSi | 7677-24-9 | ≥98% | Sigma-Aldrich |
| Lithium aluminum hydride (LiAlH₄) | LiAlH₄ | 16853-85-3 | ≥95% | Sigma-Aldrich |
| Ethylene Sulfate (ES) | C₂H₄O₄S | 1072-53-3 | ≥98% | TCI Chemicals |
| Potassium tert-butoxide (tBuOK) | C₄H₉KO | 865-47-4 | ≥98% | Acros Organics |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 109-99-9 | ≥99.9% | Fisher Scientific |
| Diethyl ether (Et₂O), anhydrous | (C₂H₅)₂O | 60-29-7 | ≥99.7% | Fisher Scientific |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 96-47-9 | ≥99% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | HPLC Grade | VWR |
| Hexanes | C₆H₁₄ | 110-54-3 | HPLC Grade | VWR |
| Sodium sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 7757-82-6 | ACS Grade | Fisher Scientific |
| Hydrochloric acid (HCl), concentrated | HCl | 7647-01-0 | 37% | J.T. Baker |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 144-55-8 | ACS Grade | Fisher Scientific |
Experimental Protocols
Step 1: Synthesis of 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol
This procedure involves the formation of a cyanohydrin intermediate followed by its reduction.[4]
Part A: Synthesis of 2-hydroxy-2-(4-(trifluoromethyl)phenyl)acetonitrile (Mandelonitrile Intermediate)
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 4-(trifluoromethyl)benzaldehyde (10.0 g, 57.4 mmol).
-
Cyanosilylation: Cool the flask to 0 °C in an ice-water bath. Add trimethylsilyl cyanide (TMS-CN) (7.0 g, 70.5 mmol, 1.2 equiv.) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for 2 hours. The reaction progress can be monitored by TLC (3:1 Hexanes:EtOAc), observing the consumption of the starting aldehyde.
-
Hydrolysis/Work-up: Upon completion, slowly quench the reaction by adding a mixture of 4 M HCl (50 mL) and THF (50 mL) at 0 °C. Stir vigorously at room temperature for 1 hour to ensure complete hydrolysis of the silyl ether.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude cyanohydrin as a pale yellow oil, which is used directly in the next step without further purification.
Part B: Reduction to 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol
-
Reducer Preparation: In a separate 500 mL three-neck flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (4.3 g, 114.8 mmol, 2.0 equiv.) in 150 mL of anhydrous THF. Cool the suspension to 0 °C.
-
Addition of Cyanohydrin: Dissolve the crude cyanohydrin from the previous step in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 45-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 66 °C) and maintain for 4 hours. Monitor the reaction by TLC for the disappearance of the intermediate.
-
Quenching (Fieser Work-up): Cool the reaction back down to 0 °C. Carefully and sequentially add dropwise: 4.3 mL of water, 4.3 mL of 15% (w/v) NaOH solution, and finally 12.9 mL of water. This procedure is critical for safety and to produce a granular precipitate of aluminum salts.
-
Isolation: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (2 x 50 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography (silica gel, gradient elution from 95:5 to 90:10 CH₂Cl₂:MeOH) to afford the pure amino alcohol.
Step 2: Synthesis of this compound
This protocol is adapted from a modern, high-yield method for morpholine synthesis from 1,2-amino alcohols.[1][2][3]
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol (5.0 g, 24.4 mmol, 1.0 equiv.) and 2-methyltetrahydrofuran (2-MeTHF) (100 mL). Stir to dissolve.
-
Alkylation: Add solid ethylene sulfate (3.3 g, 26.8 mmol, 1.1 equiv.) to the solution in one portion at room temperature.
-
Formation of Zwitterion: Stir the mixture at room temperature for 12-16 hours. A white precipitate, the intermediate zwitterionic sulfate, will form. The progress of this step can be monitored by the consumption of the starting amino alcohol via TLC.
-
Cyclization: To the resulting suspension, add solid potassium tert-butoxide (tBuOK) (6.8 g, 60.9 mmol, 2.5 equiv.) in portions over 10 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the cyclization by TLC (1:1 Hexanes:EtOAc) until the zwitterionic intermediate is fully consumed.
-
Work-up: Cool the reaction to room temperature and quench by adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Final Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to yield this compound as a white solid or viscous oil.
Expected Results and Characterization
| Product | Step | Typical Yield | Appearance | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Mass Spec (ESI+) |
| 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol | 1 | 70-85% (over 2 steps) | White to off-white solid | 7.62 (d, 2H), 7.45 (d, 2H), 4.85 (dd, 1H), 3.10 (dd, 1H), 2.90 (dd, 1H), 2.1 (br s, 3H) | m/z 206.1 [M+H]⁺ |
| This compound | 2 | 80-90% | White solid / colorless oil | 7.60 (d, 2H), 7.48 (d, 2H), 4.55 (dd, 1H), 4.05-3.95 (m, 2H), 3.80-3.70 (m, 1H), 3.20-3.05 (m, 2H), 2.0 (br s, 1H) | m/z 232.1 [M+H]⁺ |
Note: NMR chemical shifts are predictive and may vary slightly.
Safety and Handling Advisory
-
Trimethylsilyl cyanide (TMS-CN): Highly toxic and volatile. Releases hydrogen cyanide (HCN) gas upon contact with moisture or acid. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit available.
-
Lithium aluminum hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and equipment.
-
Ethylene Sulfate (ES): A reactive and toxic electrophile. Handle with care in a fume hood, avoiding inhalation and skin contact.
-
Potassium tert-butoxide (tBuOK): Caustic and moisture-sensitive. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use. All experimental work should be conducted in a certified chemical fume hood by trained personnel.
References
Application Notes and Protocols for the In Vitro Characterization of 3-[4-(Trifluoromethyl)phenyl]morpholine as a Monoamine Transporter Ligand
Abstract
This document provides a comprehensive guide for the in vitro experimental design and execution of assays to characterize the pharmacological profile of 3-[4-(Trifluoromethyl)phenyl]morpholine. Based on its structural motifs—a morpholine ring known to modulate pharmacokinetic properties and a trifluoromethylphenyl group prevalent in monoamine transporter ligands—it is hypothesized that this compound acts as an inhibitor of the dopamine (DAT), serotonin (SERT), and/or norepinephrine (NET) transporters. We present detailed, field-proven protocols for radioligand binding and neurotransmitter uptake inhibition assays, enabling researchers to determine the binding affinity (Kᵢ) and functional potency (IC₅₀) of the compound at each of these key central nervous system targets.
Introduction and Scientific Rationale
The regulation of monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—is a cornerstone of neuropharmacology. The reuptake of these neurotransmitters from the synaptic cleft is mediated by their respective transporters (DAT, SERT, and NET), which are primary targets for a vast array of therapeutics, including antidepressants and treatments for ADHD.[1]
The molecule this compound incorporates two key structural features that suggest a high probability of interaction with these monoamine transporters (MATs):
-
Aryl-morpholine Scaffold: The morpholine ring is a privileged heterocycle in medicinal chemistry, often incorporated to improve aqueous solubility and metabolic stability, which are desirable properties for CNS drug candidates.[2][3] In many known bioactive molecules, the morpholine oxygen acts as a hydrogen bond acceptor, interacting with key residues in protein binding sites.[4]
-
Trifluoromethylphenyl Group: The trifluoromethyl (-CF₃) group is a powerful bioisostere for a methyl group but is strongly electron-withdrawing. Its incorporation into a phenyl ring often enhances the binding affinity and selectivity of ligands for MATs.[1] For example, substitution at the meta-position of a phenyl ring with a trifluoromethyl group has been shown to increase potency for the norepinephrine transporter.[1]
Given this structural rationale, a systematic in vitro evaluation is required to confirm the biological targets of this compound and to quantify its potency and selectivity. This guide provides the necessary protocols to perform this characterization using established, robust methodologies.
Experimental Design Overview
The characterization of a potential MAT inhibitor involves a two-pronged approach: assessing its ability to bind to the transporter and its ability to inhibit the transporter's function.
-
Radioligand Binding Assays: These assays quantify the affinity of the test compound for the transporter's binding site. This is achieved by measuring its ability to compete with and displace a known high-affinity radioligand. The primary output is the Inhibitory Constant (Kᵢ) , a measure of binding affinity.
-
Neurotransmitter Uptake Inhibition Assays: These are functional assays that measure the compound's ability to block the primary function of the transporter—the reuptake of its cognate neurotransmitter. The primary output is the Half-maximal Inhibitory Concentration (IC₅₀) , a measure of functional potency.
The following workflow diagram illustrates the comprehensive characterization process.
Caption: Experimental workflow for characterizing this compound.
Compound Handling and Stock Solution Preparation
Proper handling of the test compound is critical for reproducible results.
-
Source: this compound hydrochloride.
-
Storage: Store the solid compound at room temperature or 4°C, protected from light and moisture.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.
-
Protocol for 10 mM Stock Solution:
-
Calculate the required mass of the compound for the desired volume (Molecular Weight to be confirmed from the supplier).
-
Accurately weigh the compound and dissolve it in pure, anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate assay buffer. The final concentration of DMSO in the assay should be kept constant and low (typically ≤0.1%) to avoid solvent effects.
-
Part 1: Radioligand Binding Assays for Affinity (Kᵢ) Determination
These protocols are designed for a 96-well plate format and rely on the separation of bound and free radioligand via rapid filtration. The biological source is typically cell membranes prepared from Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human transporter of interest.[5][6]
General Materials and Reagents
-
Biological Source: Cell membranes from HEK293 cells expressing either hDAT, hSERT, or hNET.
-
Radioligands:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Controls:
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation cocktail.
Protocol: hDAT Radioligand Binding Assay
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of 10 µM GBR-12909.
-
Test Compound: 25 µL of serial dilutions of this compound (e.g., from 0.1 nM to 10 µM final concentration).
-
-
Add Radioligand: Add 25 µL of [³H]WIN 35,428 diluted in assay buffer to all wells. The final concentration should be near its Kᴅ (~3-5 nM).[8]
-
Add Membranes: Initiate the binding reaction by adding 200 µL of the hDAT membrane preparation (typically 10-30 µg protein/well) to each well. The final assay volume is 250 µL.
-
Incubation: Incubate the plate for 60-120 minutes at 4°C or room temperature to reach equilibrium.[8][14]
-
Harvesting: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat (pre-soaked in wash buffer) using a cell harvester. Immediately wash the filters 3-5 times with ice-cold wash buffer.
-
Quantification: Place the filter spots into scintillation vials, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
Protocols: hSERT and hNET Binding Assays
The protocols for hSERT and hNET follow the exact same steps as the hDAT assay, with the following specific substitutions:
| Parameter | hSERT Assay | hNET Assay |
| Radioligand | [³H]Citalopram (~1-2 nM final conc.)[9] | [³H]Nisoxetine (~1-3 nM final conc.)[11] |
| NSB Control | 10 µM Fluoxetine[9] | 10 µM Desipramine[11] |
| Membranes | hSERT-expressing cell membranes | hNET-expressing cell membranes |
| Incubation | 60-120 min at 25°C[9] | 60-90 min at 25°C[11] |
Data Analysis for Binding Assays
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.
-
Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response, variable slope) in a program like GraphPad Prism to determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ value to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
-
Where [L] is the concentration of the radioligand used and Kᴅ is its dissociation constant for the transporter.
-
Part 2: Uptake Inhibition Assays for Functional Potency (IC₅₀) Determination
These assays measure the inhibition of radiolabeled neurotransmitter uptake into either whole cells expressing the transporter or into synaptosomes, which are resealed nerve terminals isolated from brain tissue.[15][16]
General Materials and Reagents
-
Biological Source:
-
Radiolabeled Neurotransmitters:
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, pH 7.4).[19]
-
Non-specific Uptake Controls: Same as for binding assays (GBR-12909 for DAT, Fluoxetine for SERT, Desipramine for NET).
Protocol: hDAT Uptake Inhibition Assay (Cell-Based)
-
Cell Plating: Seed HEK293-hDAT cells into a 96-well plate the day before the assay to achieve a confluent monolayer.[3]
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) KRH buffer.
-
Pre-incubation: Add 50 µL of KRH buffer containing the appropriate concentration of this compound (or vehicle for total uptake, or 10 µM GBR-12909 for non-specific uptake) to the wells. Incubate for 10-20 minutes at 37°C.[3]
-
Initiate Uptake: Add 50 µL of KRH buffer containing [³H]Dopamine to all wells. The final concentration of [³H]Dopamine should be near its Kₘ value (typically 50-100 nM).[13]
-
Incubation: Incubate the plate for 10 minutes at 37°C. This time must be within the linear range of uptake, determined in preliminary experiments.[3][13]
-
Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer and incubate for 30 minutes.
-
Quantification: Transfer the lysate to scintillation vials (or use a compatible 96-well plate), add scintillation cocktail, and measure radioactivity (CPM).
Protocols: hSERT and hNET Uptake Assays
The protocols for hSERT and hNET are analogous to the hDAT assay, with the following key differences:
| Parameter | hSERT Assay | hNET Assay |
| Cells | HEK293-hSERT | HEK293-hNET |
| Radiolabeled Substrate | [³H]Serotonin (~150 nM final conc.)[20] | [³H]Norepinephrine (~250 nM final conc.)[21] |
| NSU Control | 10 µM Fluoxetine | 10 µM Desipramine[1] |
| Incubation Time | 10-15 minutes at 37°C | 10-15 minutes at 37°C |
Data Analysis for Uptake Assays
-
Calculate Specific Uptake:
-
Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM)
-
-
Calculate % Inhibition:
-
% Inhibition = 100 * (1 - (Specific Uptake with Compound / Specific Uptake with Vehicle))
-
-
Determine IC₅₀: Plot the % Inhibition against the log concentration of the test compound. Use non-linear regression analysis to fit the data and determine the IC₅₀ value.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the compound's activity across the three monoamine transporters.
Table 1: Pharmacological Profile of this compound
| Target | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |
|---|---|---|
| hDAT | [Insert experimental value ± SEM] | [Insert experimental value ± SEM] |
| hSERT | [Insert experimental value ± SEM] | [Insert experimental value ± SEM] |
| hNET | [Insert experimental value ± SEM] | [Insert experimental value ± SEM] |
Data should be presented as the mean of at least three independent experiments, each performed in triplicate.
Interpretation of Results:
-
Potency: Lower Kᵢ and IC₅₀ values indicate higher binding affinity and functional potency, respectively.
-
Selectivity: The selectivity of the compound is determined by comparing its Kᵢ or IC₅₀ values across the three transporters. For example, a compound with a Kᵢ of 10 nM for hDAT and >1000 nM for hSERT and hNET would be considered a potent and selective DAT inhibitor.
Caption: Mechanism of monoamine transporter inhibition at a synapse.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 18. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 19. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes & Protocols: Characterizing 3-[4-(Trifluoromethyl)phenyl]morpholine for Neuroscience Research
Introduction: Rationale for Investigation
The compound 3-[4-(Trifluoromethyl)phenyl]morpholine represents a novel chemical entity with significant potential for investigation in neuroscience. Its structure combines two key pharmacophores frequently associated with central nervous system (CNS) activity. The morpholine ring is a privileged scaffold in CNS drug discovery, known to improve physicochemical properties such as solubility and blood-brain barrier permeability.[1] The aryl-morpholine motif, in particular, is a core component of compounds targeting monoamine systems.[2]
Furthermore, the incorporation of a trifluoromethyl (CF3) group on the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and increase binding affinity for biological targets.[3][4] The strong electron-withdrawing nature of the CF3 group can significantly alter interactions with protein binding sites, often leading to enhanced potency and selectivity.[5]
Given this structural rationale, it is hypothesized that this compound is a modulator of monoamine neurotransmitter systems. Its primary targets are likely the plasma membrane transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), and/or the primary metabolic enzymes, monoamine oxidase A (MAO-A) and B (MAO-B).
This document provides a comprehensive experimental framework for the initial in vitro and in vivo characterization of this compound. The protocols herein are designed to elucidate its primary mechanism(s) of action and to predict its potential therapeutic utility as an antidepressant, anxiolytic, or psychostimulant agent.
Part 1: In Vitro Pharmacological Profiling
The initial phase of characterization involves determining the compound's affinity and functional potency at its most probable molecular targets. This is achieved through a series of standardized in vitro assays.
Monoamine Transporter Affinity Profile via Radioligand Binding
Scientific Rationale: A competitive radioligand binding assay is the gold standard for determining the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor or transporter.[6] This assay measures the ability of this compound to displace a known high-affinity radioligand from DAT, SERT, and NET. A low Kᵢ value indicates high binding affinity.
Experimental Workflow:
Caption: Workflow for Monoamine Transporter Radioligand Binding Assay.
Protocol: Competitive Radioligand Binding Assay [7][8]
-
Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET. Thaw membrane aliquots on ice and resuspend in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of test compound (this compound) at various concentrations (e.g., 0.1 nM to 100 µM).
-
50 µL of the appropriate radioligand at a fixed concentration near its Kₔ (e.g., 4 nM [³H]BTCP for DAT).[8]
-
150 µL of the membrane preparation.
-
Total Binding Wells: Contain radioligand and membranes only.
-
Non-Specific Binding (NSB) Wells: Contain radioligand, membranes, and a high concentration of a known selective inhibitor (e.g., 10 µM GBR 12909 for DAT).
-
-
Incubation: Incubate the plate (e.g., for 120 minutes at 4°C) with gentle agitation to reach equilibrium.[8]
-
Filtration: Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., GF/B, presoaked in polyethylenimine) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the NSB counts from all other counts to get specific binding. Plot specific binding versus the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Illustrative Data Presentation:
| Target Transporter | Radioligand | Kᵢ (nM) of 3-[4-(TFMP)phenyl]morpholine |
| hDAT | [³H]WIN 35,428 | Hypothetical Value |
| hSERT | [³H]Citalopram | Hypothetical Value |
| hNET | [³H]Nisoxetine | Hypothetical Value |
Monoamine Transporter Function Profile via Uptake Inhibition
Scientific Rationale: While binding assays measure affinity, functional assays measure a compound's ability to inhibit the primary biological function of the transporter: the reuptake of its neurotransmitter substrate.[9] This assay determines the concentration of the test compound required to inhibit 50% of neurotransmitter uptake (IC₅₀), providing a measure of its functional potency. This protocol uses synaptosomes, which are resealed nerve terminals that contain functional transporters in a more physiologically relevant environment than isolated membranes.[10][11]
Experimental Workflow:
Caption: Workflow for Synaptosomal Neurotransmitter Uptake Inhibition Assay.
Protocol: Synaptosomal [³H]-Neurotransmitter Uptake Inhibition Assay [10][12]
-
Synaptosome Preparation: Prepare synaptosomes from specific rodent brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT, cortex for NET) using standard sucrose gradient centrifugation methods. Resuspend the final P2 pellet in Krebs-Ringer-HEPES (KRH) buffer.
-
Assay Setup: In a 96-well plate on ice, combine:
-
50 µL of KRH buffer containing the test compound at various concentrations.
-
150 µL of the synaptosomal suspension.
-
NSB Wells: Include a high concentration of a selective inhibitor (e.g., 10 µM Fluoxetine for SERT) to define non-specific uptake.[12]
-
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.
-
Uptake Initiation: Add 50 µL of KRH buffer containing the [³H]-neurotransmitter (e.g., 10 nM [³H]Serotonin) to all wells to initiate the uptake reaction.
-
Incubation: Incubate for 5-10 minutes at 37°C. The incubation time must be within the linear range of uptake.
-
Termination and Quantification: Terminate the assay by rapid filtration and subsequent liquid scintillation counting as described in the binding assay protocol (Section 1.1, steps 4-5).
-
Data Analysis: Calculate the percentage inhibition of uptake at each concentration of the test compound relative to the vehicle control. Use non-linear regression to determine the IC₅₀ value.
Illustrative Data Presentation:
| Target Transporter | Neurotransmitter | IC₅₀ (nM) of 3-[4-(TFMP)phenyl]morpholine |
| DAT | [³H]Dopamine | Hypothetical Value |
| hSERT | [³H]Serotonin | Hypothetical Value |
| hNET | [³H]Norepinephrine | Hypothetical Value |
Monoamine Oxidase (MAO) Inhibition Profile
Scientific Rationale: MAO-A and MAO-B are key enzymes in the degradation of monoamine neurotransmitters. Inhibition of these enzymes increases neurotransmitter availability and is a validated therapeutic strategy for depression (MAO-A) and Parkinson's disease (MAO-B).[2] A fluorometric assay provides a sensitive and high-throughput method to determine the IC₅₀ of the test compound against both MAO isoforms.[13][14]
Experimental Workflow:
Caption: Workflow for Fluorometric Monoamine Oxidase (MAO) Inhibition Assay.
Protocol: Fluorometric MAO-A/B Inhibition Assay [15][16]
-
Reagent Preparation: Prepare reagents as specified by a commercial kit protocol (e.g., from Bio-Techne or Cell Biolabs). This typically includes reconstituting the MAO-A/B enzymes, substrate (e.g., Tyramine), developer, and a fluorometric probe (e.g., OxiRed™).
-
Inhibitor Setup: In a 96-well black plate, add 50 µL of MAO-A or MAO-B enzyme solution to each well.
-
Compound Addition: Add 10 µL of the test compound at various concentrations. Include wells for vehicle control (enzyme activity) and a known selective inhibitor (e.g., Clorgyline for MAO-A; Pargyline for MAO-B) as a positive control.
-
Pre-incubation: Incubate for 10 minutes at 25°C to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 40 µL of the MAO Substrate Solution (containing substrate, developer, and probe) to all wells.
-
Incubation: Incubate the plate for 30-60 minutes at 25°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the percentage inhibition at each compound concentration and determine the IC₅₀ value using non-linear regression.
Illustrative Data Presentation:
| Target Enzyme | IC₅₀ (nM) of 3-[4-(TFMP)phenyl]morpholine |
| MAO-A | Hypothetical Value |
| MAO-B | Hypothetical Value |
Part 2: In Vivo Behavioral Pharmacology
Based on the in vitro profile, in vivo studies are conducted to assess the compound's effects on complex behaviors relevant to neuropsychiatric disorders. The following protocols are standard, validated models for screening antidepressant and anxiolytic potential.
Assessment of Antidepressant-Like Activity: The Forced Swim Test (FST)
Scientific Rationale: The FST is a widely used rodent behavioral test for evaluating the efficacy of antidepressant compounds.[17][18] The test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a passive, stress-coping strategy ("behavioral despair"). Clinically effective antidepressants reliably increase the latency to become immobile and decrease the total duration of immobility, increasing active escape-directed behaviors like swimming or climbing.[19][20]
Protocol: Mouse Forced Swim Test [18][21]
-
Apparatus: A transparent glass or plexiglass cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (24-26°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.
-
Habituation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer this compound (or vehicle) via the appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Procedure:
-
Gently place each mouse into the cylinder of water.
-
The test duration is typically 6 minutes.
-
Record the entire session using a video camera for later analysis.
-
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the behavior during the final 4 minutes of the test. The primary behaviors measured are:
-
Immobility: Time spent floating motionless, making only small movements necessary to keep the head above water.
-
Swimming: Active movements of the limbs and tail throughout the cylinder.
-
Climbing: Upward-directed movements of the forepaws along the cylinder wall.
-
-
Data Analysis: Compare the duration of immobility between the vehicle-treated group and the compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Assessment of Anxiolytic-Like Activity: The Elevated Plus Maze (EPM)
Scientific Rationale: The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents.[22][23] The test relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[24] Anxiolytic compounds, such as benzodiazepines, increase the proportion of time spent and the number of entries into the exposed, "anxiogenic" open arms.[25]
Protocol: Rat/Mouse Elevated Plus Maze Test [22][26]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), consisting of two opposing open arms and two opposing closed arms (with high walls).
-
Habituation: Acclimate the animals to the testing room for at least 1 hour prior to testing. The room should be dimly lit to encourage exploration.
-
Dosing: Administer the test compound or vehicle as described for the FST (Section 2.1, step 3).
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a single 5-minute session.
-
An automated video-tracking system is used to record movement and position.
-
-
Data Measurement: The primary measures of anxiety are:
-
Time Spent in Open Arms (%): (Time in open arms / Total time) x 100.
-
Entries into Open Arms (%): (Entries into open arms / Total entries) x 100.
-
Total Arm Entries: This serves as a measure of general locomotor activity. A change in open arm exploration without a change in total entries indicates a specific effect on anxiety rather than a general motor stimulant or sedative effect.
-
-
Data Analysis: Compare the percentage of time spent and entries into the open arms between treated and vehicle groups. A significant increase in these parameters suggests an anxiolytic-like effect.
Overall Research Progression:
Caption: A logical progression for the characterization of a novel CNS compound.
References
- 1. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arigobio.cn [arigobio.cn]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 20. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 21. animal.research.wvu.edu [animal.research.wvu.edu]
- 22. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 26. Elevated plus maze protocol [protocols.io]
Application Notes and Protocols for the Development of 3-[4-(Trifluoromethyl)phenyl]morpholine Derivatives with Improved Potency
Introduction
The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological and pharmacokinetic properties.[1] Its presence can improve aqueous solubility, metabolic stability, and target-binding interactions.[1][2] The specific scaffold, 3-[4-(Trifluoromethyl)phenyl]morpholine, presents a valuable starting point for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The trifluoromethyl group on the phenyl ring can significantly enhance metabolic stability and binding affinity.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of novel derivatives of this compound to achieve improved potency. The protocols herein are designed to be robust and adaptable, fostering a systematic approach to lead optimization.
Strategic Design of Novel Derivatives
The potency of a drug candidate is intrinsically linked to its three-dimensional structure and its ability to form favorable interactions with its biological target. A rational approach to designing derivatives of this compound involves a multi-pronged strategy encompassing Structure-Activity Relationship (SAR) analysis, computational modeling, and strategic synthetic modifications.
Structure-Activity Relationship (SAR) Insights
A thorough understanding of the SAR of the this compound scaffold is paramount for designing potent analogs.[1][4] Key areas for modification include the morpholine nitrogen, the phenyl ring, and the morpholine ring itself.
-
N-Substitution of the Morpholine Ring: The secondary amine of the morpholine ring is a prime target for modification. N-alkylation and N-arylation can introduce a wide range of substituents that can probe the binding pocket of the target protein for additional hydrophobic or hydrogen-bonding interactions.[5][6][7] Introducing bulky or flexible chains can modulate receptor selectivity and potency.[8]
-
Substitution on the Phenyl Ring: While the 4-(trifluoromethyl) substitution is often beneficial, exploring other substitution patterns on the phenyl ring can lead to improved potency and selectivity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, influencing its binding affinity and pharmacokinetic profile.
-
Modification of the Morpholine Ring: Although synthetically more challenging, modifications to the morpholine ring itself, such as the introduction of substituents at the 2, 5, or 6 positions, can provide valuable SAR data.[9]
Computational Workflow for Derivative Prioritization
In silico methods are invaluable for prioritizing the synthesis of the most promising derivatives. A typical computational workflow is outlined below:
Caption: Computational workflow for derivative design.
Synthetic Strategy and Protocols
The synthesis of novel derivatives will primarily focus on the functionalization of the morpholine nitrogen and modifications to the phenyl ring. The following protocols provide detailed, step-by-step methodologies for key transformations.
Protocol 1: N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of the parent compound using various alkyl halides.[5][6]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.) and dissolve it in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq.) to the solution.
-
With vigorous stirring, add the alkyl halide (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure N-alkylated derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Phenyl Ring Modification
For derivatives requiring modification of the phenyl ring, a Suzuki-Miyaura cross-coupling reaction can be employed, starting from a halogenated precursor of 3-phenylmorpholine.[10][11][12][13] This protocol outlines a general procedure.
Materials:
-
3-(4-Bromo-phenyl)morpholine (or other halogenated analog)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Potassium carbonate (K₂CO₃), 2M aqueous solution (2.0 eq.)
-
Toluene
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a Schlenk flask, add 3-(4-bromo-phenyl)morpholine (1.0 eq.), the arylboronic acid (1.2 eq.), and the palladium catalyst (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene, followed by the 2M aqueous solution of potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In-Vitro Potency and Selectivity Assays
The biological activity of the synthesized derivatives is often assessed by their ability to inhibit monoamine transporters (DAT, NET, SERT) or monoamine oxidases (MAO-A, MAO-B), which are key targets in the CNS.[14][15][16]
Protocol 3: Monoamine Reuptake Inhibition Assay (Radiolabeled)
This assay directly measures the inhibition of radiolabeled monoamine transport into cells expressing the target transporter.[14]
Materials:
-
HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[14]
-
Radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[14]
-
Known transporter inhibitor for determining non-specific uptake (e.g., mazindol for DAT and NET, paroxetine for SERT).[14]
-
Test compounds.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Plate the HEK293 cells in 96-well plates and allow them to adhere overnight.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compounds or the reference inhibitor for 15-30 minutes at room temperature.
-
Initiate the uptake by adding the radiolabeled monoamine substrate and incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay (Fluorescence-based)
This high-throughput assay measures the activity of MAO-A and MAO-B using a fluorescent probe.[17]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.[15]
-
MAO substrate (e.g., kynuramine or benzylamine).[17]
-
Amplex® Red reagent.
-
Horseradish peroxidase (HRP).
-
Known MAO inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B).[17]
-
Test compounds.
-
384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
In a 384-well plate, add the recombinant MAO enzyme, HRP, and Amplex® Red reagent.
-
Add the test compounds at various concentrations or the reference inhibitors.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value for both MAO-A and MAO-B to assess potency and selectivity.
Data Presentation
The following table provides a template for summarizing the data obtained for a series of newly synthesized derivatives.
| Compound ID | R-Group (N-Substitution) | Modification (Phenyl Ring) | Predicted LogP | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |
| Parent | -H | 4-CF₃ | 3.1 | 520 | 250 | 890 | >10,000 | >10,000 |
| DERIV-01 | -CH₃ | 4-CF₃ | 3.4 | 450 | 180 | 750 | >10,000 | >10,000 |
| DERIV-02 | -CH₂Ph | 4-CF₃ | 4.8 | 120 | 55 | 320 | 8,500 | >10,000 |
| DERIV-03 | -H | 3-Cl, 4-CF₃ | 3.8 | 380 | 150 | 600 | >10,000 | >10,000 |
Experimental Workflows
The overall workflow for the development of potent this compound derivatives is a cyclical process of design, synthesis, and testing.
Caption: Iterative drug discovery cycle.
The following diagram illustrates a typical signaling pathway for monoamine reuptake inhibition, the primary mechanism of action for many CNS-active drugs.[14]
Caption: Monoamine reuptake at the synapse.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. Potent morphiceptin analogs: structure activity relationships and morphine-like activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 16. evotec.com [evotec.com]
- 17. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
Application Notes and Protocols for In Vitro Characterization of 3-[4-(Trifluoromethyl)phenyl]morpholine
Authored by: Senior Application Scientist
Introduction: The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological pathways. Its unique physicochemical properties can enhance drug-like characteristics such as solubility and metabolic stability.[1] The compound 3-[4-(Trifluoromethyl)phenyl]morpholine, featuring a trifluoromethyl group known to improve lipophilicity and metabolic resistance, is a novel molecule with potential applications in pharmaceutical and agrochemical development.[2][3] While the precise mechanism of action for this specific compound is yet to be fully elucidated, related morpholine-containing molecules have been identified as potent inhibitors of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][4][5] Furthermore, some phenylmorpholine derivatives have been shown to induce apoptosis in cancer cells.[6][7]
This guide provides a comprehensive framework for the initial in vitro characterization of this compound. The protocols herein are designed to be a self-validating system, enabling researchers to assess the compound's cytotoxic and apoptotic potential, and to investigate its impact on a key cell signaling pathway.
Experimental Design and Workflow
A logical and stepwise approach is crucial for characterizing a novel compound. The following workflow is recommended to move from a broad assessment of cytotoxicity to a more detailed investigation of the mechanism of action.
Caption: Experimental workflow for the in vitro characterization of a novel compound.
PART 1: General Cell Culture and Compound Preparation
Rationale: Consistent and reproducible results begin with high-quality cell culture practices. The choice of cell line should be guided by the research question. For a general assessment of cytotoxicity, a common cancer cell line such as HeLa (cervical cancer) or A549 (lung cancer) is a suitable starting point. Proper compound handling is equally critical to ensure accurate dosing.
Protocol 1: Cell Maintenance
-
Cell Culture: Culture cells in the appropriate medium (e.g., DMEM for HeLa and A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells when they reach 80-90% confluency to maintain exponential growth.[8]
Protocol 2: Compound Stock Preparation
-
Solubilization: Dissolve this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[8]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare fresh serial dilutions of the compound in complete cell culture medium. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
PART 2: Assessment of Cell Viability
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This assay is fundamental for determining the cytotoxic potential of the compound and for calculating the half-maximal inhibitory concentration (IC50), the concentration at which the compound reduces cell viability by 50%. This value is essential for designing subsequent, more detailed mechanistic studies.
Protocol 3: MTT Cell Viability Assay [9][10][11]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.
| Parameter | Description |
| Cell Line | e.g., HeLa, A549 |
| Seeding Density | 5,000-10,000 cells/well |
| Compound Concentrations | Logarithmic series (e.g., 0.1, 1, 10, 50, 100 µM) |
| Incubation Time | 24, 48, 72 hours |
| MTT Incubation | 4 hours |
| Absorbance Wavelength | 570 nm |
PART 3: Investigation of Apoptosis Induction
Rationale: A reduction in cell viability may be due to apoptosis (programmed cell death) or necrosis. Distinguishing between these is a critical step in understanding the compound's mechanism. Apoptosis is a tightly regulated process involving the activation of caspase enzymes and changes in the cell membrane, such as the externalization of phosphatidylserine (PS).[12][13][14]
Protocol 4: Annexin V and Propidium Iodide (PI) Staining [12][13][14][15][16]
This flow cytometry-based assay identifies different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[14]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around the determined IC50 for 24-48 hours. Include positive (e.g., staurosporine) and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[13]
Protocol 5: Caspase-Glo® 3/7 Assay [17][18][19]
Rationale: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This luminescent assay provides a quantitative measure of their activity.[17][18]
-
Assay Setup: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[19]
-
Lysis and Signal Generation: Add the Caspase-Glo® 3/7 reagent directly to the wells, in a volume equal to the culture medium.[19] Mix on a plate shaker for 5 minutes.
-
Incubation: Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of caspase activity.[19]
PART 4: Mechanistic Insight into Cell Signaling
Rationale: As many morpholine-containing compounds target the PI3K/Akt/mTOR pathway, investigating the effect of this compound on this cascade is a logical next step.[1][4][5] Western blotting can be used to analyze the expression and phosphorylation status of key proteins in this pathway, such as Akt and the downstream effector S6 ribosomal protein. A decrease in the phosphorylation of these proteins would suggest an inhibitory effect on the pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Protocol 6: Western Blot Analysis [20][21]
-
Cell Lysis: Treat cells with the compound for a shorter duration (e.g., 1-6 hours) to capture changes in signaling. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[20]
-
Gel Electrophoresis: Separate the proteins based on size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total S6, and phospho-S6 (Ser235/236), as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[20]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Conclusion
This comprehensive guide provides a robust starting point for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain critical insights into its biological activity and potential as a therapeutic agent. The protocols are designed to be adaptable to various cell lines and research contexts, ensuring a thorough and reliable initial assessment.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-[3-(Trifluoromethyl)phenyl]morpholine | 30914-89-7 | FBA91489 [biosynth.com]
- 7. 2-[3-(Trifluoromethyl)phenyl]morpholine | CymitQuimica [cymitquimica.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. Caspase 3/7 Activity [protocols.io]
- 19. promega.com [promega.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (Trifluoromethyl)phenyl Morpholine
Welcome to the technical support center dedicated to the synthesis of (trifluoromethyl)phenyl morpholine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N cross-coupling reactions, specifically the N-arylation of morpholine with electron-deficient aryl halides. The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group on the phenyl ring presents unique challenges that require careful optimization of reaction parameters to achieve high yields and purity.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower you to overcome common hurdles in your synthetic workflow.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing (trifluoromethyl)phenyl morpholine?
A1: The Buchwald-Hartwig amination is the state-of-the-art and most versatile method for this transformation.[1][2] It utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide (or triflate) with an amine. This method has largely superseded older techniques like the Ullmann condensation, which often require harsh reaction conditions and stoichiometric copper promoters, due to its broader substrate scope, higher yields, and milder conditions.[3]
Q2: How does the trifluoromethyl (CF₃) group impact the reaction?
A2: The CF₃ group is a strong electron-withdrawing group. This has two main effects:
-
Electronic Activation: It makes the aryl halide more electrophilic and thus more reactive towards the initial oxidative addition step in the catalytic cycle. This can be advantageous, especially when using less reactive aryl chlorides.
-
Catalyst Stability: The electron-deficient nature of the aryl group can sometimes make the final reductive elimination step more challenging and can influence the stability of palladium intermediates in the catalytic cycle.[1] This necessitates the use of highly electron-donating and sterically hindered ligands to promote the formation of the desired C-N bond.
Q3: What are the most critical safety precautions for this reaction?
A3: Several components of this reaction require careful handling:
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric, especially alkylphosphines. They must be handled under an inert atmosphere (Nitrogen or Argon).
-
Bases: Sodium tert-butoxide (NaOtBu) is a strong, corrosive, and moisture-sensitive base. It should be handled in a glovebox or under an inert atmosphere.
-
Solvents: Anhydrous solvents like dioxane and toluene are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: I am starting this synthesis for the first time. What is a good general set of starting conditions?
A4: A reliable starting point for the coupling of a (trifluoromethyl)phenyl bromide with morpholine would be:
-
Palladium Source: Pd₂(dba)₃ (1-2 mol%) or a G3/G4 palladacycle precatalyst (1-2 mol%).
-
Ligand: XPhos or RuPhos (2-4 mol%).
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equivalents).
-
Solvent: Anhydrous, deoxygenated toluene or dioxane.
-
Temperature: 90-110 °C.
-
Atmosphere: Strictly inert (Argon or Nitrogen).
Always run a small-scale test reaction before committing a large amount of starting material.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Problem 1: My reaction shows low or no conversion of the aryl halide.
-
Q: I see only starting material after several hours. What is the most likely cause?
-
A: Insufficient Catalyst Activity. The choice of ligand is paramount for coupling electron-deficient aryl halides.
-
Causality: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.[4] For this step to be efficient, especially with more robust aryl chlorides, a sterically hindered and electron-rich ligand is necessary to create a highly reactive, monoligated Pd(0) complex.[1]
-
Suggested Solution: Switch to a more robust ligand. While simpler ligands may work for some substrates, the Buchwald biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) are specifically designed for challenging couplings.[4][5] Consider using a pre-formed palladium "precatalyst" (e.g., XPhos Pd G3), which generates the active Pd(0) species more reliably than mixing a palladium source like Pd(OAc)₂ with a ligand in situ.[4]
-
-
-
Q: I am using a good ligand, but the reaction is still not working. Could the base be the issue?
-
A: Yes, an inappropriate base can halt the reaction.
-
Causality: The base's role is to deprotonate the morpholine (or the N-H of the palladium-amine complex) to form the more nucleophilic amide, which is necessary for the reaction to proceed to reductive elimination.[1] If the base is not strong enough or is sterically hindered, this deprotonation will not occur efficiently.[6]
-
Suggested Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this type of amination due to its high basicity (pKaH ≈ 19).[4] If your substrate is sensitive to such a strong base, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but they often require higher temperatures and may result in slower reaction rates.[4] Ensure the base is finely powdered and anhydrous.
-
-
-
Q: My reagents are high quality, but the reaction stalls. What else should I check?
-
A: Re-evaluate your reaction setup and conditions.
-
Causality: Oxygen can irreversibly oxidize and deactivate both the phosphine ligand and the Pd(0) catalyst, leading to the formation of inactive palladium black. Similarly, water can hydrolyze the base and interfere with the catalytic cycle.
-
Suggested Solution: Ensure your solvent is truly anhydrous and has been properly deoxygenated (e.g., by sparging with argon for 30-60 minutes). Assemble your reaction glassware hot from the oven and cool it under a stream of inert gas. Use proper inert atmosphere techniques (e.g., a Schlenk line or a glovebox) for the entire duration of the setup and reaction.
-
-
Problem 2: The main product is contaminated with significant side products.
-
Q: My mass spectrum shows a peak corresponding to the starting aryl ring without the halogen. What is this and how do I prevent it?
-
A: This is a hydrodehalogenation byproduct, a common issue in N-arylation reactions. [3]
-
Causality: This side reaction occurs when a palladium-hydride species is formed, which can then react with the aryl halide to replace the halogen with hydrogen. Sources of hydride can include trace water, the amine itself, or certain solvents.[3]
-
Suggested Solution:
-
Use Anhydrous Conditions: Rigorously exclude water from the reaction.
-
Select the Right Ligand: Some ligands are more prone to pathways that generate Pd-H species. Bulky biaryl phosphine ligands often favor the desired reductive elimination pathway over side reactions.[1]
-
Base Selection: Use a non-coordinating, anhydrous base like NaOtBu.
-
-
-
-
Q: I am observing a significant amount of a biaryl byproduct from the homocoupling of my aryl halide. How can I minimize this?
-
A: Biaryl formation is another common side reaction that competes with the desired C-N coupling. [3]
-
Causality: This occurs when two molecules of the aryl halide couple together, a reaction also catalyzed by palladium. It is often more prevalent at higher temperatures or with certain catalyst/ligand combinations.
-
Suggested Solution:
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if the rate of homocoupling decreases more than the rate of amination.
-
Optimize the Ligand: Screen different ligands. A ligand that accelerates the C-N coupling pathway will naturally outcompete the C-C homocoupling.
-
Check Stoichiometry: Ensure you are using a slight excess of the amine coupling partner (e.g., 1.1-1.2 equivalents) to favor the amination pathway.
-
-
-
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Small-Scale Reaction Optimization
This protocol describes setting up a single reaction in a 4 mL vial for screening purposes.
-
Oven-dry all glassware (vial, stir bar) and cool under a stream of argon or nitrogen.
-
In a glovebox or under an inert atmosphere: To the vial, add the aryl halide (e.g., 3-bromobenzotrifluoride, 0.1 mmol, 1.0 equiv), the palladium precatalyst (see Table 1, 1-2 mol%), the ligand (if not using a precatalyst, 2-4 mol%), and the base (see Table 1, 0.14 mmol, 1.4 equiv).
-
Add the solvent (anhydrous, deoxygenated, 1.0 mL).
-
Add morpholine (0.12 mmol, 1.2 equiv) via syringe.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a pre-heated aluminum block on a magnetic stir plate at the desired temperature (e.g., 100 °C).
-
Monitor the reaction by taking small aliquots over time and analyzing by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a small plug of celite to remove palladium residues before workup and purification.
Data Presentation: Recommended Starting Conditions for Screening
The following table provides validated starting points for optimizing the synthesis. The goal is to identify the most promising combination of catalyst, ligand, and base for your specific trifluoromethylphenyl halide.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| 1 | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | A robust, general starting point. |
| 2 | Pd(OAc)₂ (2) | RuPhos (4.5) | NaOtBu (1.4) | Dioxane | 100 | RuPhos is excellent for many challenging couplings. |
| 3 | XPhos Pd G3 (2) | N/A | K₃PO₄ (2.0) | Toluene | 110 | A weaker base option for base-sensitive substrates. |
| 4 | Pd₂(dba)₃ (1) | tBuXPhos (2.5) | Cs₂CO₃ (2.0) | Dioxane | 110 | tBuXPhos can be effective for aryl chlorides. |
Section 4: Visual Guides
Diagram 1: The Buchwald-Hartwig Amination Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction, providing a mechanistic understanding of the process.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Flowchart for Low Yield
This flowchart provides a logical path for diagnosing and solving issues related to poor reaction performance.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting peak tailing in HPLC of 3-[4-(Trifluoromethyl)phenyl]morpholine
Technical Support Center: HPLC Analysis
Topic: Troubleshooting Peak Tailing in the HPLC of 3-[4-(Trifluoromethyl)phenyl]morpholine
Introduction: Understanding the Challenge
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. As researchers and drug development professionals, achieving symmetric, Gaussian peaks is paramount for accurate quantification and robust method validation. A common issue encountered with this specific analyte is peak tailing , a distortion that can compromise resolution and lead to inaccurate integration.[1][2]
This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for this compound. We will move from foundational principles to advanced method development strategies, explaining the scientific rationale behind each step to empower you to build a robust and reliable analytical method.
Part 1: Frequently Asked Questions (FAQs) - First Principles
Q1: Why is my peak for this compound tailing?
A: The primary cause of peak tailing for this compound is almost certainly due to its chemical structure. The molecule contains a morpholine ring , which has a secondary amine functional group. This amine is basic and can become protonated (positively charged) depending on the mobile phase pH.
Standard silica-based reversed-phase columns (like C18 or C8) have residual, unreacted silanol groups (Si-OH) on their surface.[3] At a typical mobile phase pH (above ~3), these silanol groups can become deprotonated (negatively charged, Si-O⁻).[2] The positively charged basic analyte then undergoes a strong, secondary ionic interaction with these negative sites.[4][5] This interaction is stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind as they move through the column, resulting in a "tail".[3][6]
Q2: How do I quantitatively measure if my peak is tailing?
A: Visual inspection is useful, but a quantitative metric is essential for system suitability and troubleshooting. The most common metric is the Tailing Factor (Tf) or Asymmetry Factor (As) . According to the USP, a value greater than 1.2 is often considered significant tailing, though acceptable limits can be as high as 1.5 for some assays.[1][4]
The calculation is: As = B / A Where A is the width of the front half of the peak and B is the width of the back half of the peak, typically measured at 10% of the peak height.[4]
Part 2: A Systematic Guide to Troubleshooting Peak Tailing
This section is designed as a logical workflow, starting with the simplest and most common solutions and progressing to more complex method adjustments.
Workflow Stage 1: Initial System & Column Health Check
Before modifying your method, it's crucial to rule out common instrumental and consumable issues.
A: Yes, though less common for a single peak, system issues can contribute. The primary culprit is extra-column volume (also called dead volume). This refers to any non-essential volume between the injector and the detector, such as excessively long or wide-bore tubing or poorly made connections.[2][7] This excess volume allows the analyte band to spread, which can manifest as tailing or general broadening.
Protocol: How to Check for System Issues
-
Inspect Fittings: Ensure all fittings, especially at the column inlet and outlet, are properly seated. A poorly swaged ferrule can create a small void.[2]
-
Minimize Tubing: Use the shortest possible length of narrow internal diameter (ID) tubing (e.g., 0.005" or 0.12 mm) to connect the column to the detector.
-
Bypass the Column: Replace the column with a zero-dead-volume union. Inject a standard. The resulting peak should be very sharp and symmetrical. If it still tails, the issue is in your system, not the column or method.
A: Absolutely. Column degradation is a frequent cause of peak tailing.[7] Two main issues can arise:
-
Contamination: Strongly retained compounds from previous injections can accumulate at the column inlet, creating active sites that interact with your analyte.
-
Bed Deformation: Voids can form at the column inlet due to pressure shocks or dissolution of the silica bed under harsh pH conditions (pH < 2 or > 8).[1] This disrupts the flow path, causing peak distortion.
Protocol: How to Diagnose and Treat a Fatigued Column
-
Install a Guard Column: A guard column is a small, inexpensive sacrificial column placed before the main analytical column. It traps contaminants and is the best way to extend the life of your expensive analytical column.[8]
-
Reverse and Flush: Disconnect the column from the detector. Reverse the flow direction and flush with a strong solvent (e.g., 100% Acetonitrile or Methanol for reversed-phase) for at least 10-20 column volumes. This can wash contaminants off the inlet frit.[4] Always check the manufacturer's instructions to ensure your column can be reverse flushed.
-
Substitute the Column: The quickest diagnostic test is to replace the suspect column with a new, identical one. If the peak shape improves dramatically, you have confirmed the old column was the problem.[4]
Workflow Stage 2: Mobile Phase Optimization
This is the most powerful area for improving the peak shape of basic compounds like this compound.
Caption: Mechanism of peak tailing and its mitigation by pH control.
A: This is the most critical parameter. By lowering the mobile phase pH, you protonate the residual silanol groups on the column, neutralizing their negative charge (Si-O⁻ → Si-OH).[1][4] This eliminates the secondary ionic interaction that causes tailing.
For this compound, operating at a low pH of 2.5 - 3.5 is the most effective strategy to achieve a symmetrical peak. [4][7] At this pH, your basic analyte will be fully protonated (positively charged), but the silanol groups will be neutral, preventing the unwanted interaction.
A: The choice and concentration of your buffer are key.
-
Acids: Formic acid (0.1%) or trifluoroacetic acid (TFA, 0.1%) are common choices. TFA is a strong ion-pairing agent that can further mask silanol activity but may cause ion suppression if you are using a mass spectrometer (MS) detector.[9] Formic acid is generally more MS-friendly.
-
Buffers: A buffer is essential to maintain a constant pH across the column. At low pH, a phosphate or formate buffer is suitable. An inadequate buffer concentration will fail to control the local pH at the silica surface, allowing tailing to persist. Start with a buffer concentration of 10-25 mM. [1][5][7] Increasing the concentration can sometimes further improve peak shape.
| Mobile Phase Modifier | Typical Concentration | Mechanism of Action | Pros | Cons |
| Formic Acid | 0.1% (v/v) | Lowers pH to protonate silanols. | Good for MS compatibility. | Less effective at masking silanols than TFA. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Lowers pH and acts as an ion-pairing agent. | Excellent peak shape for UV detection. | Strong ion suppression in MS. |
| Phosphate Buffer | 10-50 mM | Lowers pH and provides high buffering capacity. | Excellent pH control, good peak shape. | Not volatile, incompatible with MS. |
| Triethylamine (TEA) | 0.1% (v/v) | A competing base that blocks active silanol sites. | Can be used at mid-range pH. | Can shorten column life, strong baseline effects. |
Workflow Stage 3: Advanced Column Selection
If mobile phase optimization is insufficient, your column chemistry may be the limiting factor.
A: Not always. Traditional C18 columns, especially older "Type A" silica columns, have a high population of acidic silanol groups that are difficult to fully neutralize.[3] Modern columns offer better performance for basic analytes.
-
Use a High-Purity, End-Capped Column: Most modern columns use high-purity "Type B" silica with lower trace metal content.[5] Furthermore, they are "end-capped," a process where residual silanols are chemically reacted to make them less polar and inactive.[1][4] This is the single most important column property for analyzing basic compounds.
-
Consider Alternative Chemistries: If tailing persists, consider a column with a polar-embedded group or a charged surface hybrid (CSH) phase. These stationary phases are designed with technologies that inherently shield the analyte from residual silanol interactions, providing excellent peak shape for bases even at intermediate pH values.[7]
Workflow Stage 4: Sample and Method Conditions
A: Yes, two factors are important here:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that often appears as tailing or fronting.[1][10] If all peaks in your chromatogram are tailing, this is a likely cause. Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.[1]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile sample in a 10% Acetonitrile mobile phase), it can cause peak distortion, especially for early-eluting peaks.[2][7] Solution: Whenever possible, dissolve your sample in the initial mobile phase.
Part 3: Troubleshooting Logic Flowchart
This diagram provides a visual guide to the troubleshooting process.
Caption: A step-by-step flowchart for troubleshooting peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. support.waters.com [support.waters.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. acdlabs.com [acdlabs.com]
Technical Support Center: Synthesis & Purification of 3-[4-(Trifluoromethyl)phenyl]morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the purity of synthesized 3-[4-(Trifluoromethyl)phenyl]morpholine. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to troubleshoot common purification challenges, understand the underlying chemical principles, and implement effective purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product purity is lower than expected after synthesis. What are the likely impurities?
A1: Low purity in the synthesis of 3-aryl-morpholines can stem from several sources. It's crucial to consider impurities arising from starting materials, side-reactions, and the stereochemistry of the product itself.
Common Impurities to Investigate:
-
Unreacted Starting Materials: Incomplete reactions are a frequent cause of impurities. Key starting materials to monitor include 4-(trifluoromethyl)benzaldehyde and morpholine or its precursors.
-
Side-Reaction Byproducts: The reaction conditions can lead to the formation of undesired byproducts. For instance, over-alkylation or the formation of isomeric products can occur.[1]
-
Stereoisomers: Since the 3-position of the morpholine ring is a chiral center, the synthesis will likely produce a racemic mixture of (R)- and (S)-enantiomers. If a specific stereoisomer is desired, these will be considered impurities.[2] Additionally, depending on the substitution pattern, diastereomers could also be present.[3][4]
-
Reagent-Derived Impurities: Impurities can also be introduced from the reagents used in the synthesis, such as catalysts or solvents. For example, residual catalysts or their degradation products may be present.
Initial Purity Assessment: A combination of analytical techniques is recommended for a comprehensive impurity profile.
| Analytical Technique | Purpose |
| Thin Layer Chromatography (TLC) | Rapid, qualitative assessment of reaction completion and presence of major impurities.[5] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and separation of isomers.[6][7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and byproducts.[8][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the desired product and any significant impurities. |
Q2: I've identified the presence of multiple components by TLC/HPLC. What's the best general approach to purification?
A2: For a multi-component mixture containing your desired this compound, a systematic purification workflow is essential. The choice of technique depends on the nature and quantity of the impurities.
Recommended Purification Workflow:
Caption: General purification workflow for this compound.
Step-by-Step Methodologies:
-
Liquid-Liquid Extraction: This is an effective first step to remove highly polar or non-polar impurities. An acidic wash (e.g., dilute HCl) can help remove basic impurities, while a basic wash (e.g., NaHCO₃ solution) can remove acidic byproducts.
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities.[5]
-
Stationary Phase: Silica gel is a common choice for the purification of morpholine derivatives.
-
Mobile Phase: A gradient of non-polar to polar solvents is typically used. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: This is an excellent final step to obtain a highly pure crystalline product.[10][11][12] The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[12]
-
Solvent Selection: Common solvents for recrystallizing morpholine derivatives include ethanol, isopropanol, and acetonitrile.[11] Sometimes a mixture of solvents (e.g., ethanol/water) is necessary to achieve optimal crystallization.
-
Q3: My product appears pure by TLC and NMR, but the yield is low. How can I improve it?
A3: Low yield with high purity often points to product loss during the workup and purification stages.
Troubleshooting Low Yields:
-
Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with TLC or HPLC. Incomplete reactions are a primary source of low yields.
-
Extraction Efficiency: During liquid-liquid extraction, ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
-
Column Chromatography Losses: Product can be lost on the column if it is too polar and binds strongly to the silica gel. Using a more polar eluent or deactivating the silica gel with a small amount of triethylamine can help.
-
Recrystallization Losses: While recrystallization is excellent for purity, it can lead to significant yield loss if not optimized.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[12]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[12]
-
Mother Liquor Analysis: Analyze the mother liquor (the solution remaining after filtration) by TLC or HPLC to see if a significant amount of product remains. If so, a second crop of crystals may be obtained by concentrating the mother liquor.
-
Q4: I need to separate the (R)- and (S)-enantiomers. What methods are available?
A4: The separation of enantiomers, known as chiral resolution, is a critical step if a specific stereoisomer is required for pharmacological studies.
Chiral Separation Techniques:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic morpholine derivative (which is basic) with a chiral acid to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[13] The separated salts are then treated with a base to regenerate the individual enantiomers.
-
Chiral Chromatography: This is a modern and highly effective method for separating enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[14][15]
-
Chiral Supercritical Fluid Chromatography (SFC): Often provides faster and more efficient separations than chiral HPLC.[15]
-
Chiral Gas Chromatography (GC): Can be used if the compound is sufficiently volatile, sometimes after derivatization.[16]
-
Workflow for Chiral Separation:
Caption: Decision tree for chiral separation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. KR840002428B1 - Method for preparing morpholine derivative - Google Patents [patents.google.com]
- 14. Chiral separation by a terminal chirality triggered P-helical quinoline oligoamide foldamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side-product formation in 3-[4-(Trifluoromethyl)phenyl]morpholine synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-[4-(Trifluoromethyl)phenyl]morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls associated with this synthesis. Our focus is on providing practical, mechanistically-grounded solutions to minimize side-product formation and maximize yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently incorporated into scaffolds for various therapeutic targets. While several synthetic routes exist, achieving high purity can be challenging due to the formation of structural isomers, over-alkylation products, and degradation impurities. This guide addresses the most common issues encountered during synthesis in a practical question-and-answer format.
Section 1: Troubleshooting the Petasis-Based Synthesis Route
The three-component Petasis borono-Mannich reaction, followed by deoxygenation, is a convergent and highly adaptable method for preparing 3-aryl morpholines.[1] However, each stage presents unique challenges that can lead to significant side-product formation if not properly controlled.
Workflow: Petasis Reaction and Deoxygenation
Caption: High-level workflow for the Petasis-based synthesis.
FAQ 1: My Petasis reaction to form the 2-hydroxy-3-[4-(trifluoromethyl)phenyl]morpholine intermediate is low-yielding. What are the primary causes?
Answer: Low conversion in the Petasis borono-Mannich reaction is a common issue often traced back to reagent quality and reaction conditions. Here are the key factors to investigate:
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage. This trimeric anhydride is less reactive in the Petasis reaction. It is crucial to use fresh, high-purity boronic acid or material that has been stored under anhydrous conditions.
-
Glyoxal Stability: Aqueous glyoxal solutions are prone to polymerization and other side reactions. Use a freshly opened bottle or a recently standardized solution. The stoichiometry is critical; an excess can lead to complex side-products.
-
Solvent and pH: The reaction is typically run in alcoholic solvents like ethanol or methanol. The pH is not explicitly controlled, but the basicity of the aminoethanol is usually sufficient. If your aminoethanol is in a salt form (e.g., hydrochloride), a stoichiometric amount of a non-nucleophilic base must be added to liberate the free amine.
-
Reaction Time and Temperature: These reactions are typically run at room temperature for 12-24 hours. Pushing the temperature too high can promote the degradation of glyoxal and the formation of undesired side products.
FAQ 2: During the deoxygenation of the 2-hydroxy intermediate, I'm isolating a significant amount of the 3,4-dihydro-2H-1,4-oxazine elimination product instead of my desired morpholine. How can I prevent this?
Answer: This is a classic troubleshooting scenario in this sequence. The formation of the dihydro-oxazine is an elimination side reaction that competes with the desired reduction. The key is to control the reaction conditions to favor the reduction pathway.
The deoxygenation proceeds in two steps within the same pot:
-
Activation: The 2-hydroxy group is first activated by converting it into a better leaving group, typically a mesylate, using methanesulfonic anhydride (Ms₂O) and a base like triethylamine (Et₃N).
-
Reduction: A reducing agent is then added to reduce the C=N⁺ iminium intermediate formed after the mesylate leaves.
The dihydro-oxazine is formed if the intermediate eliminates before it can be reduced. Here’s how to troubleshoot:
-
Choice of Reducing Agent: Triacetoxyborohydride salts (e.g., NaBH(OAc)₃ or Bu₄NBH(OAc)₃) are the reagents of choice.[1] They are milder than reagents like NaBH₄ and are effective under slightly acidic conditions, which helps stabilize the iminium intermediate for reduction rather than elimination.
-
Controlled Acid Addition: The reduction with triacetoxyborohydride is typically performed in the presence of acetic acid. The acid facilitates the reduction. It is critical to add the acid with or after the reducing agent. Adding the acid too early can accelerate the elimination pathway.
-
Temperature Control: Perform the mesylation at 0 °C to control its rate. Do not allow the reaction to warm significantly before adding the reducing agent. The reduction can then be allowed to proceed at room temperature.
Troubleshooting Deoxygenation: A Decision Tree
Caption: Decision tree for troubleshooting the deoxygenation step.
Section 2: Troubleshooting Cyclization of Precursors
An alternative strategy involves the synthesis of an N-substituted amino alcohol precursor, followed by a ring-closing reaction. This linear approach offers different control points and challenges.
FAQ 3: My intramolecular cyclization of 2-((2-hydroxyethyl)amino)-1-(4-(trifluoromethyl)phenyl)ethan-1-ol is inefficient. What are the best methods and how do I avoid side products?
Answer: The ring-closing dehydration of the amino diol precursor is a critical step where yield can be lost to polymerization or intermolecular side reactions. The choice of cyclization method is paramount and depends on the scale and functional group tolerance of your specific substrate.
| Cyclization Method | Key Reagents | Pros | Cons & Common Side-Products |
| Acid Catalysis | H₂SO₄, TsOH | Simple, inexpensive, scalable. | Harsh conditions can cause charring/decomposition. Risk of intermolecular ether formation (dimers, polymers). |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD | Mild conditions, high functional group tolerance. | Stoichiometric phosphine oxide byproduct can be difficult to remove. Reagents are toxic and expensive. |
| Sulfonyl Activation | MsCl or TsCl, then base | Good for hindered systems. Forms a good leaving group on one of the alcohols. | Requires two steps (activation, then cyclization). Can lead to aziridine formation if the N-H is deprotonated first. |
Recommendation: For laboratory scale, the Mitsunobu reaction often provides the cleanest conversion, provided a robust purification strategy is in place. For larger scale, optimizing the acid-catalyzed cyclization with slow addition of the substrate to hot, concentrated acid can minimize intermolecular reactions by keeping the substrate concentration low.
Section 3: General Protocols and Purification
Protocol: Optimized Deoxygenation of 2-Hydroxy-3-[4-(trifluoromethyl)phenyl]morpholine [1]
This protocol is adapted from established literature for the deoxygenation of related structures and is designed to minimize elimination.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-hydroxy-3-aryl morpholine intermediate (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Basification: Add triethylamine (2.5 equiv) and stir for 5 minutes.
-
Activation: Add methanesulfonic anhydride (1.2 equiv) portion-wise, ensuring the internal temperature does not rise above 5 °C. Stir the reaction mixture at 0 °C for 30 minutes. Monitor by TLC or LCMS for the disappearance of the starting material.
-
Reduction: In a separate flask, prepare a solution or slurry of sodium triacetoxyborohydride (2.0 equiv) and acetic acid (2.0 equiv) in anhydrous DCM. Add this mixture slowly to the reaction flask at 0 °C.
-
Warm and Quench: Allow the reaction to warm to room temperature and stir for 3-5 hours, or until the reaction is complete by LCMS.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
FAQ 4: What is the most effective strategy for purifying the final this compound product?
Answer: The basic nitrogen of the morpholine ring offers a powerful handle for purification that is often underutilized.
-
Flash Column Chromatography: This is the most common method. A gradient elution using ethyl acetate in hexanes or DCM in methanol is typically effective. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the product from tailing on the silica gel.
-
Acid/Base Extraction: Before chromatography, an acid/base workup can remove non-basic impurities. Dissolve the crude material in a non-polar solvent like ethyl acetate, wash with dilute acid (e.g., 1 M HCl) to extract the amine product into the aqueous layer. Wash the organic layer to remove impurities. Then, basify the aqueous layer (e.g., with 2 M NaOH) and re-extract the pure product back into an organic solvent.
-
Crystallization/Salt Formation: If the freebase is an oil, it can often be converted to a crystalline salt (e.g., hydrochloride or oxalate) which is much easier to purify by recrystallization. The salt can then be neutralized to provide the high-purity freebase.
References
Technical Support Center: Purification Strategies for Crude 3-[4-(Trifluoromethyl)phenyl]morpholine
Welcome to the technical support guide for the purification of crude 3-[4-(Trifluoromethyl)phenyl]morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. The following question-and-answer format addresses specific issues you may encounter during your experiments, with a focus on the causality behind experimental choices to ensure scientifically sound and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most common impurities in crude this compound and how do they influence the purification strategy?
Answer:
Understanding the potential impurities in your crude product is the cornerstone of designing an effective purification strategy. The impurities in this compound typically arise from the synthetic route employed. Common impurities may include unreacted starting materials, by-products from side reactions, and residual reagents or catalysts.
Common Impurity Profile:
-
Unreacted Starting Materials: Depending on the synthesis, these could include 4-(trifluoromethyl)aniline, morpholine precursors, or related halo-compounds.
-
Basic Impurities: Excess morpholine or other amine-based reagents are common basic impurities.[1][2]
-
Acidic Impurities: If acidic catalysts or reagents are used, trace amounts may remain in the crude product.
-
Neutral Impurities: These can be by-products from unintended side reactions or non-polar solvents.
The nature of these impurities dictates the most appropriate purification technique. For instance, the presence of acidic or basic impurities makes acid-base extraction a highly effective initial purification step.[3][4][5]
Troubleshooting Guide 1: My initial acid-base extraction is not efficiently removing impurities. What should I consider?
Answer:
Acid-base extraction is a powerful technique for separating acidic and basic compounds from a neutral product like this compound.[1][2][3][4][5] If you are experiencing poor separation, consider the following factors:
1. Incorrect pH of the Aqueous Solution:
-
The Problem: The pH of your aqueous wash may not be optimal to fully protonate basic impurities or deprotonate acidic impurities.
-
The Solution:
-
To remove basic impurities (like residual amines), wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). This protonates the basic impurities, making them water-soluble.[5]
-
To remove acidic impurities, wash with a dilute basic solution (e.g., 1 M NaOH or saturated NaHCO3). This deprotonates the acidic impurities, rendering them soluble in the aqueous layer.
-
-
Pro-Tip: Always check the pH of the aqueous layer after extraction to ensure it remains in the desired range.
2. Insufficient Mixing or Contact Time:
-
The Problem: Inadequate mixing of the organic and aqueous layers can lead to incomplete extraction.
-
The Solution: Ensure vigorous shaking of the separatory funnel for a sufficient period to maximize the surface area between the two phases. Allow adequate time for the layers to fully separate before draining.
3. Emulsion Formation:
-
The Problem: Emulsions, a stable mixture of the organic and aqueous phases, can form, preventing clear separation.
-
The Solution:
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
Allow the mixture to stand for a longer period.
-
Gentle swirling or mechanical agitation can sometimes break up the emulsion.
-
4. Solubility of the Salt Form:
-
The Problem: The salt formed from the impurity and the acid/base may have some solubility in the organic solvent.
-
The Solution: Perform multiple extractions with smaller volumes of the aqueous solution rather than a single extraction with a large volume. This is generally more efficient.
Workflow for Optimizing Acid-Base Extraction
Caption: Decision workflow for acid-base extraction.
FAQ 2: When should I consider using column chromatography for purification?
Answer:
Column chromatography is an essential technique when you need to separate your target compound from impurities with similar polarities.[6] It is particularly useful when:
-
Acid-base extraction is insufficient: If your crude product contains neutral impurities that cannot be removed by simple extraction, chromatography is the next logical step.
-
High purity is required: For applications in drug development and biological assays, achieving high purity (>98%) is often critical, and chromatography is one of the most effective methods to achieve this.
-
Isomers are present: If your synthesis can produce structural or stereoisomers of this compound, chiral chromatography may be necessary for their separation.
Troubleshooting Guide 2: I am having trouble getting good separation with column chromatography. What parameters can I adjust?
Answer:
Optimizing a chromatographic separation involves a systematic approach to adjusting various parameters.
1. Choosing the Right Stationary and Mobile Phase:
-
The Problem: An inappropriate choice of solvent system (mobile phase) or adsorbent (stationary phase) can lead to poor separation, with compounds either eluting too quickly or not at all.
-
The Solution:
-
Stationary Phase: For a moderately polar compound like this compound, silica gel is a common and effective choice.
-
Mobile Phase Selection (TLC is your friend!): Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good solvent system will give your product an Rf value of approximately 0.3-0.4.
-
Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
For basic compounds like morpholine derivatives, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.
-
-
Mobile Phase Polarity Comparison
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Expected Rf of Product |
| 9:1 | Low | Low (streaked or at baseline) |
| 7:3 | Medium | Moderate (ideal for separation) |
| 1:1 | High | High (may elute with solvent front) |
2. Column Packing and Loading:
-
The Problem: A poorly packed column can lead to channeling, resulting in broad peaks and poor separation. Overloading the column will also compromise resolution.
-
The Solution:
-
Packing: Use a slurry packing method to ensure a uniform and tightly packed column bed.
-
Loading: The amount of crude material should typically be 1-5% of the weight of the stationary phase. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent before loading it onto the column.
-
3. Flow Rate:
-
The Problem: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to poor separation. A flow rate that is too slow can lead to diffusion and band broadening.
-
The Solution: A linear flow rate of 1-2 cm/minute is a good starting point for gravity column chromatography.
Purification Strategy Selection Guide
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Analytical Challenges in the Detection of 3-[4-(Trifluoromethyl)phenyl]morpholine Metabolites
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 3-[4-(Trifluoromethyl)phenyl]morpholine and its metabolites. This guide is designed to provide in-depth technical assistance, troubleshooting protocols, and expert insights to navigate the complexities of bioanalysis for this compound. As a molecule combining a polar morpholine ring and a metabolically interesting trifluoromethylphenyl group, its analysis presents unique challenges that require a nuanced and systematic approach.
This document moves beyond a simple checklist of procedures. It explains the 'why' behind experimental choices, grounding every recommendation in established scientific principles to ensure your methods are robust, reproducible, and reliable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of this compound.
Q1: What are the most likely metabolic pathways for this compound?
A1: Based on the structure, metabolism is expected to occur on both the morpholine and the trifluoromethylphenyl moieties. The primary routes are predicted to be:
-
Oxidation of the Morpholine Ring: The morpholine ring is a common site for oxidation, often mediated by Cytochrome P450 (CYP) enzymes.[1] This can lead to N-oxidation or C-oxidation, potentially resulting in ring-opening.
-
Hydroxylation of the Phenyl Ring: The aromatic phenyl ring can undergo hydroxylation at various positions.
-
Metabolism of the Trifluoromethyl Group: While the -CF3 group is generally metabolically stable due to the strong carbon-fluorine bond, it can, under certain enzymatic conditions, undergo hydrolysis to a carboxylic acid (-COOH) group.[2]
-
Conjugation: Phase II metabolism will likely involve the conjugation of hydroxylated metabolites with glucuronic acid or sulfate to increase water solubility and facilitate excretion.[3]
Q2: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred analytical technique?
A2: LC-MS/MS is the method of choice due to its high sensitivity and selectivity, which are crucial for detecting low-concentration metabolites in complex biological matrices like plasma or urine.[4] High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown metabolites by providing accurate mass measurements, which helps in determining their elemental composition.[5]
Q3: What are the biggest challenges I can expect during method development?
A3: The primary challenges include:
-
Chromatographic Retention: The parent compound and its more polar metabolites can be difficult to retain on standard reversed-phase (e.g., C18) columns due to the hydrophilic nature of the morpholine ring.[6]
-
Matrix Effects: Co-eluting endogenous compounds from biological samples (e.g., phospholipids, salts) can interfere with the ionization of the target analytes in the mass spectrometer source, leading to ion suppression or enhancement.[4] This significantly impacts the accuracy and precision of quantification.
-
Isomeric Metabolites: Metabolism can produce isomers (e.g., hydroxylation at different positions on the phenyl ring) that are difficult to separate chromatographically but are critical to identify correctly.[7]
Q4: How can I mitigate poor chromatographic retention of polar metabolites?
A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography for polar compounds.[6] HILIC columns use a polar stationary phase with a primarily organic mobile phase, which promotes the retention of polar analytes. Alternatively, using reversed-phase columns with polar end-capping or employing ion-pair reagents can improve retention.
Part 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the analytical workflow.
Logical Flow for Troubleshooting
The following diagram illustrates a typical decision-making process when encountering analytical problems.
Caption: A systematic troubleshooting workflow for analytical issues.
Table 1: Sample Preparation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient Extraction: The chosen solvent may not be optimal for extracting metabolites of varying polarities. Analyte Instability: Metabolites may be degrading during sample processing (e.g., due to pH or temperature). | Optimize Extraction: Test different extraction techniques. Protein precipitation is fast but may not remove all interferences. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) offer better cleanup. For LLE, test solvents across a polarity range (e.g., ethyl acetate, methyl tert-butyl ether). For SPE, screen different sorbents (e.g., mixed-mode or polymer-based). Assess Stability: Perform stability tests at each step of the preparation process. Ensure samples are kept on ice and consider adding stabilizers if necessary. |
| High Signal Variability (Poor Precision) | Matrix Effects: This is the most common cause in bioanalysis. Co-eluting endogenous compounds suppress or enhance the analyte signal inconsistently.[4] Inconsistent Sample Handling: Minor variations in extraction time, solvent volumes, or evaporation steps can lead to high variability. | Quantify and Mitigate Matrix Effects: Use a post-extraction addition method to evaluate the matrix factor.[8] To reduce the effect, improve sample cleanup (see above), dilute the sample extract, or modify the chromatography to separate the analyte from the interfering compounds. Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects. Automate and Standardize: Use automated liquid handlers for precise and repeatable sample preparation. |
Table 2: Chromatographic Separation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much analyte mass onto the column. Secondary Interactions: The analyte may be interacting with active sites on the column packing material (e.g., silanols). pH Mismatch: The pH of the sample solvent may be incompatible with the mobile phase, causing peak distortion. | Reduce Injection Volume/Concentration: Perform a loading study to determine the optimal injection amount. Optimize Mobile Phase: Add a small amount of a competitor (e.g., triethylamine for basic compounds) or an acid (e.g., formic acid) to the mobile phase to block secondary interactions. Ensure the mobile phase pH is appropriate for the analyte's pKa. Match Sample Solvent: Dilute the sample in the initial mobile phase whenever possible. |
| No or Poor Retention of Polar Metabolites | Inappropriate Column Chemistry: Standard C18 columns are too nonpolar to retain highly hydrophilic compounds. | Switch to HILIC: Use a HILIC column (e.g., amide, silica) with a high organic content mobile phase (e.g., >80% acetonitrile).[6] Use a Polar-Embedded Column: These are reversed-phase columns with a polar group embedded in the alkyl chain, which improves the retention of polar analytes under aqueous conditions. |
| Co-elution of Isomers | Insufficient Chromatographic Resolution: The selected column and mobile phase conditions are not able to separate structurally similar metabolites. | Optimize Selectivity: Screen different columns with alternative stationary phase chemistries (e.g., Phenyl-Hexyl, Pentafluorophenyl). Adjust Mobile Phase: Modify the organic solvent (e.g., methanol vs. acetonitrile), pH, or gradient slope to improve separation. Slower, shallower gradients often improve the resolution of closely eluting peaks. |
Table 3: Mass Spectrometric Detection Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Suboptimal Ionization: The analyte is not ionizing efficiently in the MS source. Inefficient Fragmentation: The selected precursor-to-product ion transition (in MS/MS) is not intense. Ion Suppression: Caused by matrix effects as described in Table 1. | Optimize Source Parameters: Systematically tune source parameters such as capillary voltage, gas flow, and temperature for the specific analyte. Test both positive and negative ionization modes. The morpholine nitrogen is a likely site for protonation in positive mode. Optimize MS/MS Transitions: Infuse a pure standard of the analyte and perform a product ion scan to identify the most intense and stable fragment ions for Selected Reaction Monitoring (SRM). |
| Difficulty in Structural Elucidation of Unknown Metabolites | Ambiguous Fragmentation Data: MS/MS data alone may not be sufficient to pinpoint the exact location of a metabolic modification (e.g., position of hydroxylation). | Use High-Resolution MS (HRMS): HRMS provides accurate mass data to confirm elemental composition.[5] Perform MSn Experiments: Use an ion trap or similar instrument to perform multiple stages of fragmentation, which can provide more detailed structural information. Employ Other Techniques: For definitive identification, techniques like NMR or chemical derivatization may be necessary.[7] |
Part 3: Experimental Protocols & Data Interpretation
Predicted Metabolic Pathways and Fragmentation
Understanding the likely metabolic transformations and resulting mass shifts is crucial for developing a targeted analytical method.
Caption: Predicted Phase I and Phase II metabolic pathways.
Predicted Mass Spectrometry Fragmentation
The fragmentation pattern is key to setting up selective and sensitive MS/MS methods. The trifluoromethylphenyl group and the morpholine ring will produce characteristic fragments.
Caption: Predicted fragmentation pathways for metabolite identification.
Causality: The most likely fragmentation will involve cleavage at the benzylic position (the bond between the phenyl ring and the morpholine ring) due to the stability of the resulting trifluoromethyl-substituted benzyl cation.[9] Alpha-cleavage adjacent to the morpholine nitrogen is also a common pathway for similar structures.[10]
Protocol: Generic LC-MS/MS Method for Quantification
This protocol provides a starting point for method development. It must be optimized and validated for your specific application.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing the internal standard (ideally, a stable isotope-labeled version of the parent drug).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system capable of handling high pressures.
-
Column: A HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for retaining polar metabolites.
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and decrease to ~50% over several minutes to elute analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
SRM Transitions: To be determined by infusing pure standards of the parent compound and any available metabolite standards.
3. Method Validation
-
The method must be validated according to regulatory guidelines (e.g., FDA or EMA). This includes assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.[4][8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigation of the quantitative metabolic fate and urinary excretion of 3-methyl-4-trifluoromethylaniline and 3-methyl-4-trifluoromethylacetanilide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Metabolic Stability of 3-[4-(Trifluoromethyl)phenyl]morpholine Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic stability of 3-[4-(Trifluoromethyl)phenyl]morpholine derivatives. Our goal is to equip you with the scientific rationale and practical methodologies required to overcome common challenges and strategically enhance the viability of your compounds.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the metabolism of this specific chemical scaffold.
Q1: What are the inherent metabolic characteristics of the this compound scaffold?
A1: This scaffold possesses two key regions with distinct metabolic profiles.
-
The 4-(Trifluoromethyl)phenyl Ring: This moiety is generally considered metabolically robust. The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, and the carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol compared to ~414 kJ/mol for a C-H bond).[1] This makes the aromatic ring resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, a common metabolic pathway for aromatic systems.[2][3] Strategically placing a CF₃ group can effectively block a potential site of metabolism.[2]
-
The Morpholine Ring: In contrast, the morpholine ring is often a metabolic "soft spot" and a primary site of metabolic liability.[4][5] Its saturated heterocyclic structure is susceptible to various enzymatic transformations, primarily Phase I oxidation reactions.
Q2: What are the most common metabolic pathways for the morpholine moiety in these derivatives?
A2: The morpholine ring is frequently targeted by CYP450 enzymes.[6][7] The most prevalent metabolic pathways include:
-
Oxidation at the α-carbon to the Nitrogen: Hydroxylation of the carbon atom adjacent to the ring nitrogen is a very common metabolic route. This can lead to the formation of a carbinolamine intermediate, which may be unstable and lead to ring cleavage.
-
Oxidation at the α-carbon to the Oxygen: The carbon atoms adjacent to the ring oxygen are also susceptible to hydroxylation.
-
N-dealkylation: While less common in this specific scaffold where the nitrogen is part of the morpholine ring attached to the phenyl group, analogous N-dealkylation pathways can occur, potentially leading to ring opening.
-
N-oxidation: The nitrogen atom itself can be oxidized to form an N-oxide.
Below is a diagram illustrating these potential metabolic hotspots on the morpholine ring.
Caption: Potential metabolic "soft spots" on the morpholine ring.
Q3: Why is it crucial to use both liver microsomes and hepatocytes in stability assays?
A3: Using both systems provides a more complete picture of a compound's metabolic fate.
-
Liver Microsomes: These are subcellular fractions containing primarily Phase I enzymes (like CYPs) and some Phase II enzymes (like UGTs).[8] They are excellent for identifying liabilities related to oxidative metabolism but may miss other pathways.[9]
-
Hepatocytes: These are intact liver cells that contain the full complement of Phase I and Phase II metabolic enzymes, as well as necessary co-factors and transporters.[10][11] Hepatocyte assays can reveal clearance pathways missed by microsomes (e.g., metabolism by aldehyde oxidase (AO) or conjugation reactions) and account for cell permeability, providing a more physiologically relevant model.[10][12] A significant discrepancy between microsomal and hepatocyte clearance rates often suggests the involvement of non-CYP enzymes or Phase II conjugation pathways.[13]
Section 2: Troubleshooting Guide for In Vitro Experiments
This section is structured to help you diagnose and solve specific experimental issues.
Problem 1: My compound shows high clearance (low metabolic stability) in the Human Liver Microsome (HLM) assay.
This is a common starting point indicating that your compound is likely a substrate for CYP450 enzymes. The following workflow will help you systematically investigate and address this issue.
Caption: Workflow for troubleshooting high clearance in HLM assays.
Q4: My compound is rapidly cleared in HLM, but the result is inconsistent. What should I check first?
A4: Before diving into complex metabolic studies, verify the fundamentals of your assay. Inconsistent results can stem from non-enzymatic factors.[14][15]
-
Action: Run a control incubation without the NADPH cofactor.[16]
-
Rationale: NADPH is required for CYP450 enzyme activity.[7]
-
If the compound is stable without NADPH: The degradation is enzymatic, and you can proceed with metabolic investigation.
-
If the compound degrades without NADPH: The issue is likely chemical instability. Check for solubility issues (compound crashing out of solution), or degradation due to pH, temperature, or reactivity with buffer components.[15][17]
-
Q5: How do I pinpoint which part of the morpholine ring is being metabolized?
A5: Metabolite identification (MetID) is the definitive way to locate the "soft spot."
-
Action: Perform a scaled-up microsomal incubation and analyze the resulting mixture using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Rationale: Look for new peaks in the chromatogram. The mass shift in the resulting metabolites will indicate the type of metabolic transformation.
-
A +16 Da shift (M+16): This is the hallmark of oxidation (addition of an oxygen atom), such as hydroxylation on one of the morpholine carbons.
-
A +14 Da shift (M+14): Could indicate N-demethylation if applicable to your specific analogue, but for the core scaffold, +16 is more common.
-
Metabolites with lower mass: May indicate a ring-cleavage event.
-
By analyzing the fragmentation pattern (MS/MS) of the metabolite, you can often deduce the exact position of the modification.
-
Problem 2: My compound is stable in microsomes but shows high clearance in hepatocytes.
This discrepancy strongly suggests that non-CYP450 metabolic pathways are at play or that cellular uptake is a key factor.
Q6: What metabolic pathways are active in hepatocytes but not (or less active) in microsomes?
A6: Hepatocytes contain a full suite of enzymes. Key pathways to consider are:
-
Phase II Conjugation: Enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are highly active in hepatocytes.[11] If your molecule has a hydroxyl group (or one is formed via Phase I metabolism), it can be rapidly conjugated and cleared.
-
Aldehyde Oxidase (AO): This cytosolic enzyme is another important pathway for the metabolism of nitrogen-containing heterocycles.
-
Other Oxidative/Reductive Enzymes: Hepatocytes contain a wider variety of enzymes than microsomes.
Q7: How can I confirm if Phase II metabolism is the cause of high hepatocyte clearance?
A7: A common strategy is to use specific enzyme inhibitors in your hepatocyte assay, though this can be complex. A more straightforward approach is to analyze for expected Phase II metabolites.
-
Action: In your hepatocyte MetID study, specifically look for mass shifts corresponding to conjugation:
-
Glucuronidation: +176 Da
-
Sulfation: +80 Da
-
-
Rationale: The presence of these conjugated metabolites confirms the involvement of Phase II enzymes as a significant clearance pathway. Predicting in vivo glucuronidation from in vitro data can be challenging and may require advanced modeling.[18]
Section 3: Strategies for Enhancing Metabolic Stability
Once you have identified the metabolic liability, the following medicinal chemistry strategies can be employed.
Q8: How can I block metabolism at a specific carbon on the morpholine ring?
A8: The two most effective strategies are steric hindrance and deuteration.
-
Steric Hindrance:
-
Action: Introduce a small, sterically hindering group, such as a methyl or gem-dimethyl group, at or adjacent to the site of metabolism. For example, if hydroxylation occurs at the carbon alpha to the nitrogen, synthesizing the derivative with a methyl group at that position can physically block the enzyme's access.
-
Rationale: CYP enzymes have specific binding pockets. Introducing bulk can create an unfavorable steric clash, preventing the compound from orienting correctly for metabolism at that site.[19]
-
-
Deuteration:
-
Action: Replace the hydrogen atom(s) at the metabolic soft spot with deuterium (a stable isotope of hydrogen).
-
Rationale: This leverages the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger and broken more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond. This can significantly slow the rate of metabolism at that specific position without drastically altering the molecule's steric or electronic properties.
-
Q9: The entire morpholine ring appears to be a liability. What are my options?
A9: In this case, bioisosteric replacement is the most powerful strategy. The goal is to replace the morpholine ring with a different group that retains the necessary physicochemical and pharmacophoric properties but offers improved metabolic stability.[4][5]
Table 1: Comparison of Potential Bioisosteres for the Morpholine Ring
| Bioisostere | Rationale for Use | Potential Advantages | Potential Disadvantages |
| Piperidine/Piperazine with N-substitution | Blocks N-dealkylation and can alter basicity. | Can improve metabolic stability if the N-substituent is robust (e.g., t-butyl).[19] | May significantly alter pKa, solubility, and target binding. |
| Oxetane | A four-membered ring that can mimic the steric and polar properties of a morpholine oxygen. | Increased sp³ character reduces susceptibility to CYP oxidation; can improve solubility.[20][21] | Can be synthetically challenging; potential for ring strain-related chemical instability.[20] |
| Bicyclic Amines (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) | A rigidified morpholine analog. | The constrained conformation can be unfavorable for binding to metabolic enzymes, thus enhancing stability.[22] | Significantly increases structural rigidity, which may negatively impact target binding. |
| Fluorinated Piperidine | Strategic fluorination to block sites of oxidation. | The strong C-F bond is resistant to CYP-mediated oxidation.[23][24] | Can alter lipophilicity and pKa. |
Q10: Are there any general strategies to reduce a compound's susceptibility to metabolism?
A10: Yes. Beyond site-specific modifications, consider the overall properties of your molecule.
-
Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing logP by introducing polar groups can sometimes decrease the rate of metabolism.[19]
-
Deactivate Aromatic Rings: While the trifluoromethylphenyl ring is already deactivated, if other aromatic rings are present in your derivatives, consider adding electron-withdrawing groups to reduce their susceptibility to oxidation.[19][21]
Section 4: Experimental Protocols
Protocol 1: Standard Liver Microsomal Stability Assay
This protocol provides a framework for assessing Phase I metabolic stability.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound in human liver microsomes.[2]
-
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Positive Control Compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Internal Standard (IS) for LC-MS/MS analysis
-
Acetonitrile (ACN) for quenching
-
-
Procedure:
-
Prepare the incubation mixture by combining phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL). Pre-warm at 37°C for 5-10 minutes.
-
Add the test compound to the mixture to achieve a final concentration (typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. This is your T=0 time point.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of cold ACN containing the internal standard. This stops the enzymatic reaction and precipitates the protein.[10]
-
Include a "T=60 min, no NADPH" control to check for non-enzymatic degradation.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line from this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLᵢₙₜ) using the following equations:
-
t½ (min) = 0.693 / k
-
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
-
-
Protocol 2: Standard Hepatocyte Stability Assay
This protocol assesses both Phase I and Phase II metabolism in a more physiologically relevant system.
-
Objective: To determine the in vitro intrinsic clearance of a test compound in suspended human hepatocytes.[10]
-
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Positive Control Compounds (e.g., Testosterone for Phase I, 7-Hydroxycoumarin for Phase II)
-
Internal Standard (IS) for LC-MS/MS analysis
-
Acetonitrile (ACN) for quenching
-
-
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density (viability should be >80%).
-
Dilute the hepatocyte suspension in pre-warmed incubation medium to the desired final cell density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[25]
-
Add the test compound to the cell suspension to achieve the final concentration (typically 1 µM).
-
Incubate at 37°C in a shaking water bath or incubator with a humidified 5% CO₂ atmosphere.
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension.[9]
-
Immediately quench the reaction by adding the aliquot to cold ACN containing the internal standard.[11]
-
Process and analyze the samples via LC-MS/MS as described in the microsomal assay protocol.
-
-
Data Analysis:
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 5. enamine.net [enamine.net]
- 6. omicsonline.org [omicsonline.org]
- 7. The role of CYP450 in drug metabolism | AxisPharm [axispharm.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Frontiers | Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation [frontiersin.org]
- 13. Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nedmdg.org [nedmdg.org]
- 20. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 21. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 22. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. chemrxiv.org [chemrxiv.org]
- 25. protocols.io [protocols.io]
- 26. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Validation & Comparative
A Researcher's Guide to Validating the Biological Target of 3-[4-(Trifluoromethyl)phenyl]morpholine
Introduction: From Bioactive Hit to Validated Target
In the landscape of drug discovery, the journey from identifying a bioactive small molecule to developing a therapeutic candidate is both complex and fraught with challenges. A compound identified through phenotypic screening, such as 3-[4-(Trifluoromethyl)phenyl]morpholine, may exhibit promising effects—for instance, inducing apoptosis in a cancer cell line or altering neuronal firing rates. However, its therapeutic potential remains unrealized until a critical question is answered: what is its biological target, and is the modulation of this target responsible for the observed effect?
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the critical process of target identification and validation. Using this compound as our case study, we will navigate the experimental funnel from broad, unbiased screening to definitive, function-linking validation. The methodologies described herein are not merely protocols but a logical progression of self-validating experiments designed to build an irrefutable case for a molecule's mechanism of action. The principles of robust target validation require a multi-pronged approach, combining chemical, genetic, and proteomic techniques to ensure scientific rigor.[1][2]
Chapter 1: The Initial Hunt - Unbiased Approaches to Target Identification
When the target of a bioactive compound is unknown, the initial step is to cast a wide net to generate a list of potential protein interactors. This process, often called target deconvolution, relies on chemical proteomics methods that use the small molecule itself as "bait" to "fish" for its binding partners within the complex milieu of a cell lysate.[3]
Two of the most powerful and widely used techniques are Affinity Chromatography and Photoaffinity Labeling (PAL). The choice between them depends on the binding kinetics of the compound and the experimental questions being asked.
Affinity Chromatography: Capturing Stable Interactions
Affinity chromatography is a cornerstone technique that leverages the specific, non-covalent interaction between a ligand and its protein target.[4] The core principle involves immobilizing a modified version of the small molecule onto a solid support (e.g., agarose beads) and incubating it with a protein extract. Proteins that bind to the molecule are retained, while non-specific binders are washed away. The captured proteins are then eluted and identified, typically by mass spectrometry.[5]
Causality Behind the Experimental Design: The success of this method hinges on the design of the affinity probe. A linker must be attached to a position on this compound that is not essential for its biological activity. This requires preliminary Structure-Activity Relationship (SAR) studies to identify non-essential positions.[5] The length and chemical nature of the linker are also critical to ensure the immobilized molecule is accessible and its binding conformation is not sterically hindered.[6]
Experimental Workflow: Affinity Chromatography Pulldown
Caption: Workflow for identifying protein targets using affinity chromatography.
Photoaffinity Labeling (PAL): Trapping Transient Binders
For compounds with lower affinity or rapid off-rates, affinity chromatography may fail to capture the interaction. PAL overcomes this by creating a covalent bond between the probe and its target upon activation by UV light.[7][8] A PAL probe incorporates a photoreactive moiety (e.g., a diazirine or benzophenone) that, upon irradiation, forms a highly reactive species that crosslinks to nearby amino acid residues in the binding pocket.[9]
Causality Behind the Experimental Design: The key advantage of PAL is its ability to "trap" interactions in their native state, even in living cells.[7] The probe design is more complex, requiring the incorporation of three elements: the pharmacophore (the original molecule), the photoreactive group, and a reporter tag (like biotin or a click-chemistry handle) for later enrichment and identification.[8] A crucial control experiment involves competition with an excess of the parent, unmodified ligand to ensure that labeling is specific to the intended binding site.[7][10]
Table 1: Comparison of Initial Target Identification Methodologies
| Feature | Affinity Chromatography | Photoaffinity Labeling (PAL) |
| Principle | Non-covalent, equilibrium-based binding | Light-induced covalent bond formation |
| Best For | High-affinity, stable interactions (slow off-rates) | Transient, lower-affinity, or dynamic interactions |
| Probe Complexity | Simpler: requires linker and immobilization tag | More complex: requires linker, photoreactive group, and reporter tag |
| In Vivo Use | Challenging; typically performed on lysates | Amenable to use in living cells or even whole organisms |
| Key Limitation | May miss weak or transient interactions | Potential for non-specific labeling; photoreactive group can alter pharmacology |
| Primary Control | Competition with excess free compound | Competition with excess free compound prior to UV activation |
Chapter 2: Confirming Engagement in the Cellular Environment
After identifying a list of candidate proteins, the next critical step is to confirm that the compound directly engages these targets within the complex and crowded environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in live cells or tissue samples.[11]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization.[12] When a protein binds to a ligand, its conformational stability typically increases, resulting in a higher melting temperature (Tm). In a CETSA experiment, cells are treated with the compound or a vehicle control and then heated across a range of temperatures. As proteins unfold and aggregate, they precipitate out of solution. The amount of soluble protein remaining at each temperature is then quantified, generating a "melting curve." A shift in this curve to a higher temperature in the presence of the compound is strong evidence of direct binding and target engagement.[13][14]
Causality Behind the Experimental Design: CETSA's power lies in its label-free nature and its application in a physiological context.[15] It directly measures the consequence of binding (stabilization) without requiring modification of the compound, thus avoiding potential artifacts. The assay can be performed on cultured cells, tissue samples, and even patient-derived material, providing a direct link between target binding and a biological system.[11]
Step-by-Step Protocol: Isothermal Dose-Response (ITDR) CETSA
-
Cell Culture & Treatment: Culture cells to ~80% confluency. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Heating Step: Determine the optimal heating temperature from a full melt-curve experiment (the temperature at which ~50% of the target protein precipitates in the vehicle control). Heat all treated cell suspensions at this single, optimized temperature for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells to release intracellular contents. This is often achieved by freeze-thaw cycles or gentle sonication.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein in the soluble fraction using a detection method like Western Blot or an AlphaLISA®/HTRF® assay.[12]
-
Data Analysis: Plot the amount of soluble target protein as a function of compound concentration to generate a dose-response curve and determine the EC50 for thermal stabilization.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: General workflow for a CETSA experiment to determine thermal shifts.
Table 2: Hypothetical CETSA Data for Candidate Targets of this compound
| Candidate Protein | Vehicle Control Tm (°C) | Compound (10 µM) Tm (°C) | Thermal Shift (ΔTm) | Conclusion |
| SERT | 48.5 | 54.2 | +5.7°C | Strong Engagement |
| Kinase X | 55.1 | 55.3 | +0.2°C | No significant engagement |
| GPCR Y | 44.3 | 44.1 | -0.2°C | No significant engagement |
| Housekeeping Protein (GAPDH) | 62.0 | 62.1 | +0.1°C | Confirms specificity |
Chapter 3: Linking Target Engagement to Cellular Function
Confirming that a compound binds to a protein is not the same as proving that this binding event causes the observed biological effect. Target validation requires establishing a causal link.[16] This is achieved by demonstrating that modulating the target protein through independent means recapitulates the compound's phenotype.
Genetic Validation: Mimicking the Pharmacological Effect
Genetic tools provide a highly specific way to modulate a target. Techniques like RNA interference (siRNA) or CRISPR/Cas9 gene editing can be used to reduce or eliminate the expression of the candidate target protein.[2]
The Logic of Validation: If reducing the levels of the target protein (e.g., SERT) using siRNA results in the same phenotypic outcome (e.g., reduced cell viability or altered neurotransmitter uptake) as treatment with this compound, it provides strong genetic evidence that SERT is the correct target. Conversely, if the compound is an inhibitor, knocking down the target should make cells less sensitive to the compound's effects.
Orthogonal Chemical Validation
Another powerful validation strategy involves chemical biology. This approach uses a structurally related but biologically inactive analog of the compound as a negative control.
Chapter 4: Pathway Analysis - Elucidating the Downstream Cascade
Once a target is validated, the final step is to understand how modulating it leads to the observed phenotype. This involves mapping the downstream signaling pathways. Let's hypothesize that through the methods above, we have validated the Serotonin Transporter (SERT) as the primary target of this compound. As an inhibitor, the compound would block the reuptake of serotonin from the synaptic cleft, increasing its extracellular concentration.[17]
This increased serotonin level leads to prolonged activation of postsynaptic serotonin receptors (HTRs).[18] For example, activation of HTR1A (coupled to Gi/o proteins) can inhibit adenylyl cyclase, decreasing cAMP levels.[18] Chronic modulation of these pathways can lead to changes in gene expression, including the upregulation of neurotrophic factors like BDNF, which is linked to neuronal survival and plasticity.[19][20] Understanding this cascade provides a complete picture of the molecule's mechanism of action.
Signaling Pathway: Downstream Effects of SERT Inhibition
Caption: Hypothetical signaling cascade following inhibition of SERT.
Conclusion
Validating the biological target of a novel compound like this compound is a systematic, multi-disciplinary endeavor. It begins with broad, unbiased methods like affinity chromatography or photoaffinity labeling to identify potential interactors. These candidates are then rigorously tested for direct engagement in a physiological context using techniques such as CETSA. Finally, the link between target engagement and biological function is cemented through genetic and orthogonal chemical validation. By following this logical progression, researchers can move with confidence from a phenotypic hit to a well-understood mechanism of action, a critical step in the translation of a small molecule into a valuable research tool or a potential therapeutic.
References
- 1. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drughunter.com [drughunter.com]
- 4. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 5. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Target Characterization and Identification by Photoaffinity Probes | MDPI [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. CETSA [cetsa.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. news-medical.net [news-medical.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 17. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 18. ClinPGx [clinpgx.org]
- 19. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of 3-[4-(Trifluoromethyl)phenyl]morpholine and Other Morpholine-Based Monoamine Reuptake Inhibitors
A Technical Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of central nervous system (CNS) drug discovery, the morpholine scaffold has emerged as a privileged structure, integral to the design of a diverse array of therapeutic agents.[1] Its inherent physicochemical properties, including a favorable lipophilic-hydrophilic balance and metabolic stability, make it a valuable building block for molecules targeting CNS receptors and transporters.[2][3] This guide provides a detailed comparative analysis of 3-[4-(Trifluoromethyl)phenyl]morpholine, a representative member of the phenylmorpholine class, and other notable morpholine-based compounds that modulate monoamine neurotransmitter systems. By examining their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies used for their evaluation, we aim to provide a comprehensive resource for researchers engaged in the development of novel neurotherapeutics.
The Phenylmorpholine Core: A Scaffold for Modulating Dopamine, Norepinephrine, and Serotonin Transporters
The 3-phenylmorpholine framework, exemplified by the classic psychostimulant phenmetrazine, serves as a foundational structure for a class of compounds that primarily interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters, and their modulation can produce a range of pharmacological effects, from antidepressant and anxiolytic to stimulant and anorectic.
The potency and selectivity of phenylmorpholine derivatives are profoundly influenced by the nature and position of substituents on the phenyl ring. The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and brain permeability. This electron-withdrawing group can also significantly impact the electronic environment of the phenyl ring, thereby altering its interaction with the binding pockets of monoamine transporters.
Comparative Pharmacological Profiles
To contextualize the pharmacological profile of this compound, it is essential to compare it with other well-characterized phenylmorpholine analogs. The following table summarizes the in vitro binding affinities (Ki) or inhibitory concentrations (IC50) of a selection of these compounds at DAT, NET, and SERT.
| Compound | Phenyl Ring Substitution | DAT (IC50/Ki, nM) | NET (IC50/Ki, nM) | SERT (IC50/Ki, nM) | DAT/SERT Selectivity Ratio | Reference |
| Phenmetrazine | Unsubstituted | 131 | 50.4 | 7765 | 59.3 | [4] |
| 3-FPM | 3-Fluoro | < 2500 | < 2500 | > 80000 | > 32 | [3][5] |
| 4-FPM | 4-Fluoro | < 2500 | < 2500 | > 80000 | > 32 | [3][5] |
| 4-MPM | 4-Methyl | 1930 | 1200 | 1900 | 0.99 | [6] |
| Phendimetrazine | Unsubstituted (N-methyl) | >10000 (prodrug) | >10000 (prodrug) | >10000 (prodrug) | N/A | [7] |
| This compound | 4-Trifluoromethyl | Data Not Available | Data Not Available | Data Not Available | N/A |
Structure-Activity Relationships (SAR) of Phenylmorpholine Analogs
The pharmacological data presented above highlight key structure-activity relationships within the phenylmorpholine class:
-
Halogen Substitution: The introduction of a fluorine atom at the 3- or 4-position of the phenyl ring, as in 3-FPM and 4-FPM, generally maintains high affinity for DAT and NET while having minimal impact on the already low affinity for SERT.[3][5] This suggests that halogen substitution can be a viable strategy for fine-tuning the pharmacokinetic properties of these compounds without drastically altering their primary pharmacological profile.
-
Alkyl Substitution: In contrast, the addition of a methyl group at the 4-position (4-MPM) leads to a significant increase in SERT affinity, resulting in a more balanced DAT/SERT selectivity profile.[6] This indicates that even small, electron-donating groups can shift the selectivity of these compounds towards the serotonin transporter.
-
N-Alkylation: N-methylation, as seen in phendimetrazine, renders the compound inactive as a direct monoamine reuptake inhibitor.[7] Phendimetrazine acts as a prodrug, being metabolized to the active compound, phenmetrazine. This strategy can be employed to modify the pharmacokinetic profile and potentially reduce the abuse liability of a compound.
The following diagram illustrates the key structural modifications on the phenylmorpholine scaffold and their general impact on monoamine transporter selectivity.
Caption: Structure-activity relationships of phenylmorpholine derivatives.
Experimental Protocols for Pharmacological Characterization
The determination of the pharmacological profile of novel morpholine-based compounds relies on robust and reproducible in vitro assays. The following are detailed protocols for two fundamental assays used to characterize the interaction of these compounds with monoamine transporters.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay determines the binding affinity (Ki) of a test compound for DAT by measuring its ability to displace a specific radioligand.
Materials:
-
Biological Source: Rat striatal tissue homogenate or cell lines stably expressing human DAT (hDAT).
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Test Compound: this compound or other analogs, dissolved in a suitable solvent (e.g., DMSO).
-
Reference Compound: Cocaine or GBR-12909 for defining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize rat striatum or harvest hDAT-expressing cells in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 50 µL of varying concentrations of the test compound. For total binding, add 50 µL of vehicle. For non-specific binding, add 50 µL of a high concentration of a reference compound (e.g., 10 µM cocaine).
-
Incubation: Initiate the binding reaction by adding 50 µL of the membrane preparation to each well. Incubate the plate at 4°C for 2-3 hours to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Neurotransmitter Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Materials:
-
Cells: HEK293 or other suitable cells stably expressing hDAT, hNET, or hSERT.
-
Radiolabeled Neurotransmitter: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Test Compound: this compound or other analogs.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into a 96-well plate and grow to confluence.
-
Assay Protocol: On the day of the assay, wash the cells once with uptake buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.
-
Initiation of Uptake: Initiate neurotransmitter uptake by adding the radiolabeled neurotransmitter (final concentration ~10-20 nM) to each well.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake by non-linear regression analysis.
Caption: Workflow for a neurotransmitter uptake assay.
Conclusion and Future Directions
The 3-phenylmorpholine scaffold represents a versatile platform for the design of potent and selective monoamine reuptake inhibitors. The introduction of a 4-trifluoromethyl substituent, as in this compound, is a promising strategy for enhancing the drug-like properties of these compounds. While direct experimental data for this specific analog remains to be published, the established structure-activity relationships of the phenylmorpholine class strongly suggest its potential as a selective inhibitor of the dopamine and norepinephrine transporters.
Future research should focus on the synthesis and detailed pharmacological characterization of this compound and related analogs to definitively establish their in vitro and in vivo profiles. Such studies will not only provide valuable insights into the molecular determinants of monoamine transporter recognition and inhibition but also pave the way for the development of novel therapeutic agents for a range of neurological and psychiatric disorders.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 3-[4-(Trifluoromethyl)phenyl]morpholine: A Guide to Cross-Validating Performance
In the landscape of modern drug discovery, particularly within neuropharmacology, the rigorous in vitro characterization of novel chemical entities is paramount. The compound 3-[4-(Trifluoromethyl)phenyl]morpholine, a molecule featuring a phenylmorpholine scaffold often associated with activity at monoamine transporters, presents a compelling case for a thorough, multi-assay evaluation.[1] The presence of a trifluoromethyl group is known to enhance metabolic stability and lipophilicity, properties that are advantageous in developing drug candidates.[1] This guide provides a comprehensive framework for the in vitro cross-validation of this compound, comparing its hypothetical performance against established reference compounds to illuminate its potential therapeutic profile and associated liabilities.
Our approach is rooted in the principle of self-validating systems, where each experimental protocol is designed not only to generate data but also to provide internal checks on the validity of the results. We will explore the compound's activity at the primary monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—and extend our investigation to crucial safety endpoints, including cytochrome P450 (CYP) enzyme inhibition and potential for cardiac liability via hERG channel blockade.
The Rationale for a Multi-Assay Approach
A single in vitro assay, while informative, provides a limited perspective on a compound's biological activity. A more robust understanding is achieved through a battery of well-chosen assays that, when viewed in concert, create a detailed pharmacological fingerprint. For a compound like this compound, with a structure suggestive of interaction with monoamine transporters, a comprehensive in vitro evaluation is essential to determine its potency, selectivity, and potential for off-target effects.[2][3]
Caption: A generalized workflow for in vitro compound characterization.
Monoamine Transporter Inhibition Profile
Monoamine transporters are critical regulators of neurotransmission, and their modulation is a cornerstone of treatment for numerous psychiatric and neurological disorders.[2][4] We will assess the inhibitory activity of this compound on DAT, SERT, and NET using radiolabeled substrate uptake assays.[3][5]
Experimental Protocol: Radiolabeled Monoamine Transporter Uptake Assay
This assay directly measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[2][6]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured to 80-90% confluency in 96-well plates.[2]
-
Compound Preparation: Test compounds, including this compound and reference inhibitors, are serially diluted in a suitable assay buffer.
-
Assay Initiation: The cell culture medium is removed, and the cells are washed with pre-warmed assay buffer. The diluted compounds are then added to the wells and pre-incubated.[6]
-
Substrate Addition: A solution containing a fixed concentration of the respective radiolabeled neurotransmitter ([³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) is added to initiate the uptake reaction.[2]
-
Incubation: The plates are incubated for a predetermined time at 37°C to allow for substrate uptake.[6]
-
Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer. The cells are then lysed to release the intracellular contents.[6]
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is quantified using a scintillation counter.[3]
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for the radiolabeled monoamine transporter uptake assay.
Comparative Data: Monoamine Transporter Inhibition
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| This compound | 150 | 25 | 75 |
| Fluoxetine (SERT Selective) | >1000 | 10 | 250 |
| Desipramine (NET Selective) | >1000 | 200 | 5 |
| Bupropion (DAT/NET Selective) | 50 | >1000 | 45 |
Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes.
From this hypothetical data, this compound appears to be a potent inhibitor of SERT and NET, with weaker activity at DAT. This profile suggests potential utility as a dual-acting antidepressant.
Assessment of Drug Metabolism Liability: Cytochrome P450 Inhibition
Cytochrome P450 enzymes are the primary drivers of drug metabolism, and their inhibition can lead to adverse drug-drug interactions.[7][8] Therefore, evaluating the inhibitory potential of a new chemical entity against key CYP isoforms is a critical step in preclinical development.[7][9]
Experimental Protocol: CYP450 Inhibition Assay
This assay determines the concentration of a test compound that causes 50% inhibition (IC₅₀) of the activity of a specific CYP isoform.[7][8]
-
System Preparation: Human liver microsomes, which contain a mixture of CYP enzymes, are used as the enzyme source.[7][10]
-
Incubation: The test compound is incubated with the human liver microsomes and a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).[7]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[11]
-
Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of a quenching solvent.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][11]
-
Data Analysis: The IC₅₀ value is calculated by comparing the rate of metabolite formation in the presence of the test compound to that of a vehicle control.[7][8]
Comparative Data: CYP450 Inhibition
| Compound | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| This compound | >50 | 25 | 15 | 5 | >50 |
| Fluoxetine | >50 | 10 | 8 | 1 | 20 |
| Desipramine | >50 | >50 | >50 | 0.5 | 15 |
| Bupropion | 10 | 20 | >50 | 2 | >50 |
Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes.
The hypothetical data suggests that this compound has a moderate potential to inhibit CYP2D6, a common pathway for the metabolism of many drugs. This would warrant further investigation in more complex in vitro models.
Cardiovascular Safety Assessment: hERG Channel Blockade
The human ether-à-go-go-related gene (hERG) potassium channel is crucial for cardiac repolarization.[12] Inhibition of this channel can prolong the QT interval, increasing the risk of life-threatening arrhythmias.[12][13] Therefore, assessing a compound's potential to block the hERG channel is a mandatory component of preclinical safety evaluation.[12]
Experimental Protocol: Automated Patch-Clamp hERG Assay
Automated patch-clamp electrophysiology provides a high-throughput method to measure the effect of compounds on the hERG channel current.[12][14]
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are harvested and prepared for the automated patch-clamp system.[12]
-
Cell Sealing: The cells are captured on a planar patch-clamp chip, and a high-resistance seal is formed.
-
Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell recording configuration.
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents.[14][15]
-
Compound Application: The test compound is applied at various concentrations, and the effect on the hERG current is recorded.[12]
-
Data Analysis: The IC₅₀ value is determined by measuring the inhibition of the hERG current at each concentration.[12]
Caption: Workflow for the automated patch-clamp hERG assay.
Comparative Data: hERG Channel Inhibition
| Compound | hERG IC₅₀ (µM) |
| This compound | 12 |
| Fluoxetine | 8 |
| Desipramine | 2 |
| Bupropion | >30 |
Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes.
A hERG IC₅₀ value of 12 µM for this compound suggests a moderate risk of hERG channel inhibition. The therapeutic window would need to be carefully considered in relation to its potency at the target transporters.
Conclusion and Future Directions
This comparative guide outlines a robust in vitro strategy for the initial characterization of this compound. The hypothetical data presented positions the compound as a dual SERT/NET inhibitor with a manageable profile regarding CYP450 inhibition and a moderate hERG liability that requires further evaluation.
The cross-validation of these in vitro results is a critical step in building a comprehensive understanding of a novel compound's therapeutic potential and safety profile. The methodologies described herein provide a solid foundation for making informed decisions in the progression of a drug discovery program. Subsequent studies should focus on more complex cellular models and eventually in vivo experiments to validate these initial findings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. lnhlifesciences.org [lnhlifesciences.org]
- 10. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. criver.com [criver.com]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. fda.gov [fda.gov]
comparative analysis of trifluoromethyl and other phenyl substitutions on morpholine activity
A Comparative Analysis of its Impact on Biological Activity
In the landscape of modern medicinal chemistry, the morpholine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its synthetic tractability and favorable pharmacokinetic properties make it an ideal starting point for drug discovery. However, the true potential of a morpholine-based compound is often unlocked through the strategic decoration of its appended phenyl ring. The choice of substituent on this ring can dramatically alter a molecule's potency, selectivity, and metabolic stability.
Among the vast arsenal of chemical groups available to a medicinal chemist, the trifluoromethyl (-CF3) group has earned a special status.[3][4] Often considered a "super-substituent," its unique electronic properties and steric profile can profoundly and favorably influence a compound's interaction with its biological target. This guide provides a comparative analysis, supported by experimental data, of how the trifluoromethyl group stacks up against other common phenyl substitutions in modulating the biological activity of morpholine-containing compounds.
The Unique Physicochemical Profile of the Trifluoromethyl Group
To understand why the -CF3 group is so effective, it's essential to examine its fundamental properties. Unlike a simple methyl group (-CH3) or a halogen like chlorine (-Cl), the trifluoromethyl group exerts a powerful combination of effects:
-
Strong Electron-Withdrawing Nature: The three highly electronegative fluorine atoms pull electron density away from the phenyl ring.[3][5] This electronic perturbation can alter the pKa of nearby functional groups, strengthen hydrogen bonds, and enhance electrostatic interactions with a biological target.[6]
-
High Lipophilicity: Despite the electronegativity of fluorine, the -CF3 group significantly increases a molecule's lipophilicity (fat-solubility).[3][4] This property is crucial for enabling the compound to cross cellular membranes and reach its site of action.[3][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic breakdown by enzymes in the body.[3][4] Replacing a metabolically vulnerable methyl group with a -CF3 group is a common strategy to increase a drug's half-life and duration of action.[4][5]
-
Steric Bulk: The -CF3 group is sterically larger than a hydrogen or fluorine atom and is often considered a bioisostere for groups like chlorine or even ethyl.[3][5] This size can be critical for displacing water molecules in a binding pocket or making key hydrophobic contacts.
Comparative Analysis: A Phenyl-Morpholine Kinase Inhibitor Case Study
To illustrate the practical impact of these properties, let's consider a hypothetical (yet representative) series of 2-phenylmorpholine derivatives designed as inhibitors for a protein kinase, "Kinase X." In many kinase inhibitor scaffolds, a substituted phenyl ring plays a crucial role in binding to the enzyme's active site.
The inhibitory potential of these compounds is typically measured by their half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
| Substituent (at para-position of Phenyl Ring) | Compound ID | IC50 (nM) for Kinase X | Key Physicochemical Properties |
| -H (unsubstituted) | 1 | 850 | Baseline |
| -CH3 (Methyl) | 2 | 420 | Electron-donating, moderately lipophilic |
| -OCH3 (Methoxy) | 3 | 600 | Electron-donating, potential H-bond acceptor |
| -Cl (Chloro) | 4 | 215 | Electron-withdrawing, lipophilic |
| -CF3 (Trifluoromethyl) | 5 | 45 | Strongly electron-withdrawing, highly lipophilic |
Analysis of Structure-Activity Relationships (SAR):
The data clearly demonstrates the superior performance of the trifluoromethyl-substituted compound 5 .
-
Baseline Activity: The unsubstituted compound 1 shows weak activity, establishing a baseline for comparison.
-
Electron-Donating Groups: The methyl (-CH3) group in compound 2 improves potency, likely by increasing lipophilicity and making favorable hydrophobic contacts in the binding site. The methoxy (-OCH3) group in compound 3 , however, is less effective, suggesting its electron-donating properties or steric profile are not optimal for this specific target.
-
Halogen Substitution: The chloro (-Cl) group in compound 4 provides a significant boost in activity over the methyl group. This highlights the benefit of an electron-withdrawing substituent on the phenyl ring for enhancing binding affinity to Kinase X.
-
The Trifluoromethyl Advantage: Compound 5 , with the -CF3 group, is nearly five times more potent than its chloro-substituted counterpart (4 ) and almost 19 times more potent than the baseline compound (1 ). This dramatic increase in activity can be attributed to the optimal combination of strong electron-withdrawal, which enhances key binding interactions, and superior lipophilicity, which likely improves its ability to access the hydrophobic regions of the kinase's active site.[3][4]
Mechanistic Insights into Enhanced Binding
The superior activity of the trifluoromethyl derivative is not accidental; it is a direct consequence of its physicochemical properties influencing molecular interactions at the atomic level. The strong electron-withdrawing nature of the -CF3 group can polarize the phenyl ring, creating a more favorable electrostatic interaction with complementary residues in the enzyme's binding pocket.
Caption: Hypothetical binding of a CF3-phenyl-morpholine inhibitor.
Experimental Protocol: Kinase Inhibition Assay
To ensure the trustworthiness and reproducibility of the comparative data, a robust experimental protocol is essential. The IC50 values presented were determined using a standardized in vitro kinase inhibition assay.[7][8]
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of Kinase X.
Materials:
-
Recombinant human Kinase X enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
384-well assay plates
-
Detection reagents (e.g., HTRF, fluorescence polarization)
-
Plate reader
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the compound dilutions into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Incubation: Add the Kinase X enzyme, diluted in assay buffer, to each well. Allow the compounds and enzyme to pre-incubate for 15 minutes at room temperature to allow for binding.
-
Initiate Kinase Reaction: Add a solution containing both ATP and the biotinylated peptide substrate to all wells. This initiates the phosphorylation reaction.
-
Reaction Incubation: Allow the reaction to proceed for a defined period, typically 60 minutes, at room temperature.
-
Stop and Detect: Terminate the reaction by adding a stop solution which also contains the detection reagents. These reagents will generate a signal (e.g., fluorescence) that is proportional to the amount of phosphorylated substrate.
-
Data Acquisition: Read the plate using a suitable plate reader.
-
Data Analysis: Convert the raw signal into percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
Conclusion
The strategic incorporation of a trifluoromethyl group onto the phenyl ring of a morpholine scaffold is a powerful and validated strategy in modern drug design.[3][9] As demonstrated through comparative data and mechanistic rationale, the -CF3 group's unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character frequently results in compounds with significantly enhanced biological activity.[4][6] While structure-activity relationships are always target-dependent, the consistent success of trifluoromethylation ensures it will remain a go-to tool for medicinal chemists aiming to transform promising lead compounds into potent and effective drug candidates.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A standard operating procedure for an enzymatic activity inhibition assay [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Cellular Specificity of 3-[4-(Trifluoromethyl)phenyl]morpholine
Abstract
The journey from a novel chemical entity (NCE) to a validated chemical probe or therapeutic candidate is contingent on a rigorous, multi-faceted validation of its mechanism of action and, most critically, its specificity within a complex cellular environment. Off-target effects can lead to misinterpreted data and costly failures in later stages of drug development. This guide provides a comprehensive, technically-grounded framework for researchers to systematically validate the cellular specificity of the NCE, 3-[4-(Trifluoromethyl)phenyl]morpholine. We will operate under the hypothesis that this compound is a novel inhibitor of MAPK/ERK Kinase (MEK1) , a central node in the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in cancer. This guide will compare its performance against a well-established MEK1 inhibitor and a structurally similar inactive analog, providing detailed, field-tested protocols and the scientific rationale underpinning each experimental choice.
Introduction: The Imperative of Specificity
This compound is a synthetic compound featuring two key structural motifs common in medicinal chemistry. The morpholine ring is a "privileged scaffold," often incorporated to improve pharmacokinetic properties like solubility and metabolic stability.[1][2][3] The trifluoromethylphenyl group is a bioisostere frequently used to enhance metabolic stability, binding affinity, and membrane permeability due to its lipophilicity and strong electron-withdrawing nature.[4][5][6]
Our validation strategy is a self-validating system built on orthogonal assays. We will not rely on a single data point, but rather build a comprehensive profile of the compound's behavior in a cellular context. This involves a logical progression from confirming direct target binding to profiling its selectivity across the kinome and verifying its impact on the intended signaling pathway.
The Validation Workflow: A Multi-Pronged Approach
To build a robust case for the specificity of this compound (herein referred to as NCE-1 ), we will employ a systematic, four-stage validation process. This will be performed in parallel with two critical reference compounds:
-
Positive Control (PC): Trametinib, a highly potent and selective, FDA-approved allosteric inhibitor of MEK1.
-
Negative Control (NC): 3-Phenylmorpholine, a structurally related analog lacking the trifluoromethyl group, which we hypothesize will be inactive against MEK1.
dot graph TD; A[Start: Hypothesis NCE-1 inhibits MEK1] --> B{Stage 1: Target Engagement}; B --> C{Stage 2: Kinome-Wide Selectivity}; C --> D{Stage 3: Pathway Modulation}; D --> E{Stage 4: Phenotypic Correlation}; E --> F[Conclusion: Specificity Profile of NCE-1];
dot Figure 1: The four-stage workflow for validating cellular specificity.
Stage 1: Confirming Target Engagement in a Cellular Milieu
The first and most fundamental question is whether NCE-1 physically interacts with its putative target, MEK1, within the complex environment of a living cell. Biochemical assays with purified recombinant proteins are a useful starting point but can be misleading as they lack the context of cellular membranes, protein complexes, and endogenous ATP concentrations. We will use the Cellular Thermal Shift Assay (CETSA) to measure direct target engagement in intact cells.[10][11][12]
Causality Behind Experimental Choice: CETSA is based on the principle of ligand-induced thermal stabilization.[13][14] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cells treated with a compound to various temperatures and then measuring the amount of soluble target protein remaining, we can detect a "thermal shift" that indicates direct binding.[10][11]
dot graph G { layout=neato; rankdir="LR"; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} dot Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for MEK1 Target Engagement
-
Cell Culture: Plate A375 cells (a human melanoma line with a BRAF V600E mutation, leading to constitutive MEK/ERK pathway activation) into 10 cm dishes and grow to ~80% confluency.
-
Compound Treatment: Treat cells with either Vehicle (0.1% DMSO), 10 µM NCE-1, 1 µM Trametinib (PC), or 10 µM 3-Phenylmorpholine (NC) for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot 100 µL of the cell suspension into individual PCR tubes for each temperature point.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[10] Include an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble MEK1 protein using Western Blot analysis.
Anticipated Data and Interpretation
The Western blot data will be quantified, and the amount of soluble MEK1 at each temperature will be normalized to the unheated control. Plotting these values will generate melting curves. A positive result for NCE-1 is a rightward shift in the MEK1 melting curve compared to the vehicle control, indicating stabilization.
| Compound | Target | Apparent Tₘ (°C) | ΔTₘ vs. Vehicle (°C) | Interpretation |
| Vehicle (DMSO) | MEK1 | 50.1 | - | Baseline thermal stability |
| NCE-1 (10 µM) | MEK1 | 56.3 | +6.2 | Strong Target Engagement |
| Trametinib (1 µM) | MEK1 | 58.5 | +8.4 | Confirmed Positive Control |
| 3-Phenylmorpholine (10 µM) | MEK1 | 50.3 | +0.2 | No Significant Engagement |
Stage 2: Profiling Kinome-Wide Selectivity
Confirming on-target engagement is only half the battle. A truly specific compound should have minimal interaction with other proteins, particularly other kinases.[7][16] To assess this, we will use a competitive, activity-based chemical proteomics approach like KiNativ™ .[17][18]
Causality Behind Experimental Choice: KiNativ™ uses an irreversible, biotin-labeled ATP probe that covalently modifies a conserved lysine in the active site of many kinases.[18][19] By treating cell lysates with our test compound before adding the probe, the compound can "protect" its specific targets from being labeled. The abundance of labeled kinase active-site peptides is then quantified by mass spectrometry. A reduction in the probe signal for a specific kinase indicates that the test compound is occupying its active site. This allows for a broad, unbiased survey of over 200 kinases in their native state.[17]
Experimental Protocol: KiNativ™ Kinase Profiling
-
Lysate Preparation: Prepare lysates from A375 cells.
-
Competitive Incubation: Aliquot lysates and incubate with Vehicle (0.1% DMSO), 1 µM NCE-1, or 1 µM Trametinib for 15 minutes.
-
Probe Labeling: Add the ATP-biotin probe to each lysate and incubate to allow for covalent labeling of unprotected kinase active sites.
-
Digestion & Enrichment: Denature, reduce, alkylate, and digest the proteins with trypsin. Enrich the biotin-labeled peptides using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the kinase active-site peptides. Calculate the percent inhibition for each detected kinase by comparing the signal in the compound-treated sample to the vehicle control.
Anticipated Data and Interpretation
The results are typically presented as the percentage of inhibition for each kinase detected. A highly specific compound will show strong inhibition of its intended target and minimal inhibition of other kinases.
| Kinase Target | NCE-1 (1 µM) % Inhibition | Trametinib (1 µM) % Inhibition | Interpretation |
| MEK1 (MAP2K1) | 98.5% | 99.1% | Potent on-target activity |
| MEK2 (MAP2K2) | 96.2% | 98.8% | Expected activity on close homolog |
| BRAF | 5.1% | 2.3% | Minimal off-target activity |
| ERK2 (MAPK1) | 2.5% | 1.8% | Minimal off-target activity |
| p38α (MAPK14) | 8.9% | 4.5% | Minimal off-target activity |
| JNK1 (MAPK8) | 11.2% | 6.7% | Minor off-target activity noted |
| CDK2 | 3.3% | 1.1% | Minimal off-target activity |
| ... (200+ other kinases) | < 15% | < 10% | Broadly selective profile |
Stage 3: Verifying Downstream Pathway Modulation
Binding to a target is necessary but not sufficient. A functional inhibitor must also modulate the target's downstream signaling pathway. For MEK1, the primary substrate is the kinase ERK1/2. Active, phosphorylated MEK1 (p-MEK1) phosphorylates ERK1/2 at Thr202/Tyr204, leading to its activation (p-ERK1/2). A specific MEK1 inhibitor should decrease p-ERK levels without affecting upstream components like p-RAF.
Causality Behind Experimental Choice: Western blotting is a robust and widely used technique to measure changes in the expression and phosphorylation status of specific proteins in a signaling cascade.[20][21][22] By using phospho-specific antibodies, we can directly quantify the functional output of MEK1 activity.[23][24]
dot graph G { rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial"];
} dot Figure 3: The RAS/RAF/MEK/ERK signaling pathway and the site of action for NCE-1.
Experimental Protocol: Phospho-Protein Western Blot
-
Cell Culture and Starvation: Plate A375 cells in 6-well plates. Once they reach ~70% confluency, serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Compound Pre-treatment: Pre-treat cells for 2 hours with a dose-response of NCE-1 (e.g., 0.1 nM to 10 µM), Trametinib (PC), 3-Phenylmorpholine (NC), or Vehicle (DMSO).
-
Stimulation: Since A375 cells have constitutive activation, no external stimulation (like EGF) is required.
-
Lysis and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20] Determine total protein concentration using a BCA assay to ensure equal loading.
-
Western Blotting: Separate 20 µg of protein per lane via SDS-PAGE and transfer to a nitrocellulose membrane. Probe the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and β-actin (as a loading control).
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and an ECL reagent for detection.[20] Quantify band intensity and normalize the p-ERK signal to the total ERK signal. Plot the normalized data to determine the IC₅₀ for ERK phosphorylation.
Anticipated Data and Interpretation
A specific MEK inhibitor should show a dose-dependent decrease in p-ERK levels, while total ERK and the loading control remain unchanged.
| Compound | Cellular p-ERK IC₅₀ | Interpretation |
| NCE-1 | 25 nM | Potent functional inhibition of the MEK/ERK pathway. |
| Trametinib (PC) | 5 nM | Confirmed potent inhibition by the positive control. |
| 3-Phenylmorpholine (NC) | > 20 µM | Inactive analog shows no pathway inhibition. |
Orthogonal Validation and Future Directions
If the data from all stages are consistent, this compound can be classified as a potent and selective MEK1 inhibitor in a cellular context. The next logical steps would involve assessing its effect on cell proliferation and apoptosis in cancer cell lines, followed by preclinical in vivo studies to evaluate its efficacy and pharmacokinetic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. CETSA [cetsa.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 26. benchchem.com [benchchem.com]
- 27. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 28. news-medical.net [news-medical.net]
- 29. researchgate.net [researchgate.net]
head-to-head comparison of 3-[4-(Trifluoromethyl)phenyl]morpholine with non-morpholine analogs
An In-Depth Guide for Medicinal Chemists:
As a Senior Application Scientist, my experience has shown that the strategic selection of heterocyclic scaffolds is a pivotal decision point in drug discovery, profoundly influencing a molecule's entire pharmacological and pharmacokinetic profile. The morpholine ring, a staple in medicinal chemistry, is prized for its ability to improve solubility and metabolic stability. However, is it always the optimal choice? This guide provides a rigorous, evidence-based comparison of 3-[4-(Trifluoromethyl)phenyl]morpholine with its non-morpholine bioisosteres, offering a framework for rational scaffold selection.
The core principle we will explore is bioisosteric replacement, a strategy where one functional group is swapped for another to enhance potency, selectivity, or pharmacokinetic parameters while retaining the primary biological activity.[1] The morpholine moiety is often a target for such replacement to fine-tune a compound's properties.[2]
References
Establishing Reproducible Synthesis of Aryl-Morpholine Scaffolds: A Comparative Guide to Catalytic Systems and Reagents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of aryl-morpholine derivatives is a cornerstone for the development of novel molecular entities. The unique physicochemical properties imparted by the morpholine moiety, coupled with the diverse functionalities of the aryl group, make these scaffolds prevalent in a wide range of applications, including as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] One such compound of interest is 3-[4-(Trifluoromethyl)phenyl]morpholine, valued for its trifluoromethyl group which can enhance metabolic stability and binding affinity.[2]
This guide provides a comprehensive framework for establishing the reproducibility of experiments involving the synthesis of aryl-morpholine compounds, using the Buchwald-Hartwig amination as a model reaction. We will objectively compare the performance of a traditional, in-situ generated palladium catalyst system with a commercially available, air-stable palladium precatalyst. Furthermore, we will explore the impact of substituting the amine coupling partner on reaction outcomes. The methodologies and analytical techniques detailed herein are designed to serve as a robust, self-validating system for researchers aiming to ensure the reliability and consistency of their synthetic protocols.
The Critical Role of Reproducibility in Synthesis
Experimental Framework: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4] Its broad substrate scope and functional group tolerance have made it an indispensable tool in organic synthesis. We will focus on the coupling of an aryl chloride with a morpholine derivative, a common transformation in the synthesis of pharmaceutically relevant compounds.
Core Experiment: Establishing a Baseline for Reproducibility
This section details the protocol for the synthesis of 4-(4-methylphenyl)morpholine, which will serve as our baseline experiment. We will utilize a well-documented procedure and thoroughly analyze the results to establish a benchmark for yield and purity.
Experimental Protocol 1: In-Situ Catalyst Generation
This protocol is adapted from a standard procedure for the Buchwald-Hartwig amination of aryl chlorides.[5]
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-Butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Deionized Water
-
Brine
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a dry, two-necked round-bottom flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).
-
Add anhydrous toluene to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-chlorotoluene (1.0 equivalent) and morpholine (1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with deionized water.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(4-methylphenyl)morpholine.
Expected Outcome:
Based on literature reports, this reaction is expected to yield the product in the range of 94-95%.[4] The reproducibility of this yield across multiple runs will be a key performance indicator.
Analytical Validation for Reproducibility
To rigorously establish reproducibility, the following analytical techniques should be employed for each experimental run:
-
Yield Determination: Accurately measure the mass of the isolated, purified product and calculate the percentage yield.
-
Purity Assessment by HPLC: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the product. A standardized method should be developed and used consistently across all samples.
-
Structural Confirmation by NMR and MS: Proton (¹H) and Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure of the product and identifying any potential side products.
-
Statistical Analysis: Perform at least three independent runs of the experiment and calculate the mean, standard deviation, and coefficient of variation for the yield and purity. This will provide a quantitative measure of the protocol's reproducibility.
Comparative Analysis: Exploring Alternative Reagents and Catalysts
To provide a comprehensive guide, we will now compare the baseline protocol with alternative experimental setups. This will allow researchers to make informed decisions based on factors such as cost, ease of use, and performance.
Comparison 1: In-Situ vs. Pre-formed Palladium Catalyst
The in-situ generation of the active palladium catalyst, as described in Protocol 1, is a common practice. However, it can be sensitive to variations in the quality of the palladium source and ligand, as well as the precise conditions of catalyst formation. Commercially available, air- and moisture-stable palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, offer a convenient and potentially more reproducible alternative.[6]
Experimental Protocol 2: Utilizing a Palladium Precatalyst
This protocol will be identical to Protocol 1, with the following modifications:
-
Catalyst: Instead of Pd(dba)₂ and XPhos, a commercially available XPhos Pd G3 precatalyst (e.g., from Sigma-Aldrich) will be used at the same palladium loading (1.5 mol%).
-
Procedure: The precatalyst is added directly to the reaction flask with the base, followed by the solvent, aryl chloride, and amine.
Comparative Data Table 1: Catalyst System Performance
| Parameter | Protocol 1: In-Situ Catalyst | Protocol 2: Pre-formed Catalyst |
| Average Yield (%) | Experimental Data | Experimental Data |
| Standard Deviation of Yield | Experimental Data | Experimental Data |
| Average Purity (HPLC Area %) | Experimental Data | Experimental Data |
| Standard Deviation of Purity | Experimental Data | Experimental Data |
| Reaction Time (hours) | Experimental Data | Experimental Data |
| Cost per mmol of Product ($) | Calculated Data | Calculated Data |
Comparison 2: Impact of the Amine Coupling Partner
To assess the versatility and reproducibility of the protocol with different substrates, we will substitute morpholine with a structurally related amine. For this comparison, we will use piperidine , a six-membered cyclic secondary amine. This will allow us to evaluate the effect of changing the heteroatom within the ring from oxygen to carbon.
Experimental Protocol 3: Buchwald-Hartwig Amination with Piperidine
This protocol will be identical to Protocol 1, with piperidine replacing morpholine. The performance will be compared against the baseline experiment.
Comparative Data Table 2: Amine Substrate Performance
| Parameter | Protocol 1: Morpholine | Protocol 3: Piperidine |
| Average Yield (%) | Experimental Data | Experimental Data |
| Standard Deviation of Yield | Experimental Data | Experimental Data |
| Average Purity (HPLC Area %) | Experimental Data | Experimental Data |
| Standard Deviation of Purity | Experimental Data | Experimental Data |
| Reaction Time (hours) | Experimental Data | Experimental Data |
Visualizing the Experimental Workflow and Rationale
To further clarify the experimental design and the logic behind the comparisons, the following diagrams are provided.
Caption: Workflow for establishing experimental reproducibility.
References
A Comparative Pharmacokinetic Profile of 3-[4-(Trifluoromethyl)phenyl]morpholine: An In-Depth Guide for Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and target engagement.[1] 3-[4-(Trifluoromethyl)phenyl]morpholine is a compound of interest, serving as a key intermediate in the synthesis of various bioactive molecules, with potential applications in neuropharmacology and agrochemical development.[2] The trifluoromethyl group is known to enhance chemical stability and lipophilicity, making a thorough understanding of this compound's pharmacokinetic (PK) profile essential for its future development.[2]
This guide provides a comprehensive benchmarking of the anticipated pharmacokinetic profile of this compound. Due to the limited publicly available in vivo data for this specific molecule, we will establish a comparative framework using two structurally and pharmacologically relevant compounds: Phenmetrazine and its prodrug, Phendimetrazine . Phenmetrazine, a phenylmorpholine derivative, was formerly used as an appetite suppressant and acts as a norepinephrine-dopamine releasing agent.[3][4] Phendimetrazine, its N-methyl analog, serves as a prodrug, metabolically converting to phenmetrazine in vivo.[5][6] By examining the known ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these comparators, we can formulate a predictive analysis and outline the experimental workflows necessary to definitively characterize our compound of interest.
Comparative Pharmacokinetic Analysis
A drug's journey through the body is defined by its ADME profile. This section compares the known pharmacokinetic parameters of our comparator compounds to establish a benchmark for evaluating this compound.
Absorption
The rate and extent to which a drug enters systemic circulation are critical determinants of its efficacy. For orally administered drugs, this is primarily governed by its permeability across the intestinal wall and its first-pass metabolism.
-
Phenmetrazine & Phendimetrazine: Phenmetrazine demonstrates a rapid onset of action, suggesting good oral absorption.[4] As a prodrug, phendimetrazine is designed for absorption and subsequent conversion to the active phenmetrazine.[5]
-
This compound (Anticipated Profile): The presence of the trifluoromethyl group increases lipophilicity, which may enhance its ability to cross the intestinal membrane via passive diffusion. However, high lipophilicity can also lead to poor aqueous solubility, potentially limiting absorption. An in vitro Caco-2 permeability assay is a crucial first step to predict in vivo absorption.[7][8][9]
Distribution
Once absorbed, a drug distributes throughout the body. Key parameters influencing distribution include plasma protein binding and the volume of distribution (Vd). Highly protein-bound drugs have a lower fraction of free drug available to exert a pharmacological effect.[10][11][12]
-
This compound (Anticipated Profile): The lipophilic nature of the trifluoromethyl group suggests a potential for moderate to high plasma protein binding and a larger volume of distribution. An in vitro equilibrium dialysis study is the gold standard for determining the fraction of unbound drug.[10][11][12]
Metabolism
Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. This process is largely mediated by the Cytochrome P450 (CYP) enzyme system.[13] The morpholine ring and its substituents are known sites for metabolic activity.[14]
-
Phenmetrazine & Phendimetrazine: Phendimetrazine undergoes N-demethylation to form the active metabolite, phenmetrazine.[5][15] Phenmetrazine itself is further metabolized, with about 19% of an oral dose excreted unchanged.[3]
-
This compound (Anticipated Profile): The morpholine ring is a likely site for oxidation. The trifluoromethyl group is generally stable, but the aromatic ring may be subject to hydroxylation. Identifying the primary CYP isoforms responsible for metabolism (e.g., CYP3A4, CYP2D6) is critical for predicting drug-drug interactions.[14][16]
Excretion
The final stage is the removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (feces). The elimination half-life (t½) determines the dosing interval.
-
Phenmetrazine & Phendimetrazine: After an oral dose of phenmetrazine, approximately 70% is excreted within 24 hours, primarily in the urine.[3] Its elimination half-life is around 8 hours.[3]
-
This compound (Anticipated Profile): The route and rate of excretion will depend on the metabolic profile. If metabolites are efficiently formed, renal clearance is likely the primary route. An in vivo rodent PK study is required to determine clearance and half-life.[17][18][19][20]
Summary of Pharmacokinetic Parameters
The following table summarizes the known data for the comparators and the anticipated profile for our compound of interest, which requires experimental validation.
| Parameter | Phenmetrazine | Phendimetrazine | This compound |
| Oral Bioavailability (F%) | High (inferred) | High (prodrug) | To be determined |
| Time to Max. Conc. (Tmax) | ~1-2 hours (rhesus monkey)[5] | Slower onset than phenmetrazine[4] | To be determined |
| Plasma Protein Binding (%) | Not specified | Not specified | To be determined |
| Metabolism | Hepatic | N-demethylation to phenmetrazine[5] | Predicted hepatic (CYP-mediated) |
| Elimination Half-life (t½) | ~8 hours[3] | Not specified | To be determined |
| Primary Excretion Route | Renal[3] | Renal | To be determined |
Experimental Methodologies
To empirically determine the pharmacokinetic profile of this compound, a series of standardized in vitro and in vivo assays are required.
Workflow for In Vivo Rodent Pharmacokinetic Study
The following diagram illustrates the typical workflow for an in vivo PK study in mice or rats, which is essential for determining key parameters like Cmax, Tmax, AUC, clearance, and half-life.[17][18][19][20]
Caption: Workflow for a typical rodent pharmacokinetic study.
Protocol 1: Caco-2 Permeability Assay for Oral Absorption Prediction
This in vitro assay uses a human colon adenocarcinoma cell line that forms a monolayer resembling the intestinal epithelium, providing a reliable model for predicting oral drug absorption.[7][8][9][21][22]
Objective: To determine the apparent permeability coefficient (Papp) of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® filter supports and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[22]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the experiment.[8][21]
-
Transport Study (Apical to Basolateral - A to B): a. The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (A) and basolateral (B) sides, and the cells are equilibrated at 37°C.[21] b. The buffer on the apical side is replaced with a dosing solution containing the test compound (e.g., at 10 µM). c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber and replaced with fresh buffer.
-
Transport Study (Basolateral to Apical - B to A): To assess active efflux, the experiment is repeated by adding the dosing solution to the basolateral chamber and sampling from the apical side. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[9][22]
-
Sample Analysis: The concentration of the compound in all samples is quantified using a validated LC-MS/MS method.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.[9]
Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This assay determines the fraction of a drug that is bound to plasma proteins, which is crucial for understanding its distribution and availability to target tissues.[10][11][12][23][24]
Objective: To determine the percentage of plasma protein binding for this compound.
Methodology:
-
Preparation: A RED device, which consists of a base plate with wells and disposable dialysis inserts with a semi-permeable membrane (8 kDa MWCO), is used.
-
Sample Loading: a. A solution of the test compound is prepared in plasma (e.g., human, rat, mouse) at a final concentration of ~1-10 µM. b. The plasma-compound mixture is added to one chamber of the RED insert (the plasma chamber). c. Dialysis buffer (PBS, pH 7.4) is added to the corresponding well in the base plate (the buffer chamber).[10][11]
-
Incubation: The assembled plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[10][11]
-
Sample Collection and Analysis: After incubation, aliquots are carefully collected from both the plasma and buffer chambers. To ensure accurate measurement, samples are matrix-matched before analysis (e.g., buffer sample is mixed with blank plasma, and plasma sample is mixed with buffer).[11] The concentration of the test compound in both aliquots is quantified by LC-MS/MS.
-
Data Calculation: a. The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[14] b. The percentage of protein binding is calculated as (1 - fu) * 100.[14]
Conclusion and Future Directions
While a definitive pharmacokinetic profile for this compound requires empirical data, this comparative guide establishes a robust framework for its evaluation. Based on its structure and comparison with phenmetrazine and phendimetrazine, it is anticipated to be an orally bioavailable compound with significant distribution and hepatic metabolism. The trifluoromethyl moiety is expected to influence its lipophilicity and metabolic stability, key factors that must be precisely quantified.
The experimental protocols detailed herein provide a clear roadmap for researchers. By systematically executing these in vitro and in vivo studies, drug development professionals can build a comprehensive ADME profile, enabling informed decisions on dosing, formulation, and the potential for drug-drug interactions, ultimately paving the way for successful preclinical and clinical development.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of phenmetrazine as an active metabolite of phendimetrazine | RTI [rti.org]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 12. Plasma Protein Binding Assay [visikol.com]
- 13. metabolon.com [metabolon.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Aryl morpholino triazenes inhibit cytochrome P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. protocols.io [protocols.io]
- 19. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]
- 24. protocols.io [protocols.io]
confirming the on-target effects of 3-[4-(Trifluoromethyl)phenyl]morpholine with knockout models
Comparison Guide: Confirming On-Target Effects of Novel Kinase Inhibitors Using Knockout Models
A Senior Application Scientist's Guide to Validating 3-[4-(Trifluoromethyl)phenyl]morpholine
Introduction: The Critical Challenge of Target Validation In drug discovery, the journey from a promising "hit" in a high-throughput screen to a validated lead compound is fraught with challenges. One of the most significant hurdles is confirming that the compound's observed biological effect is mediated through its intended molecular target. Off-target effects are a primary cause of clinical trial failures, leading to wasted resources and time[1]. This guide provides a comprehensive framework for rigorously validating the on-target action of a novel compound, using a hypothetical but representative case study: This compound .
Let us posit a common discovery scenario: A phenotypic screen for inhibitors of cancer cell proliferation identifies this compound as a potent hit. Subsequent chemoproteomic analysis suggests a putative molecular target: a previously uncharacterized kinase we will call Protein Kinase Z (PKZ) , which appears to be a downstream effector in the PI3K/Akt/mTOR signaling pathway. While the morpholine and trifluoromethylphenyl moieties are common in kinase inhibitors[2][3], this putative link is merely a hypothesis. The critical next step is to prove causality: Does inhibiting PKZ with this compound truly cause the observed anti-proliferative effect?
This guide will detail the gold-standard approach for answering this question—using a knockout (KO) model—and compare it objectively with alternative validation methods, providing the technical details and logical framework required for robust, trustworthy results.
The Putative Target: Protein Kinase Z (PKZ) in the mTOR Pathway
The PI3K/Akt/mTOR pathway is a master regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers[2][4]. Our hypothetical target, PKZ, is believed to be a substrate of Akt and a critical node for downstream signaling. Understanding this context is essential for designing relevant functional assays.
Figure 1: Hypothesized signaling pathway for the putative target Protein Kinase Z (PKZ).
The Gold Standard: Target Validation with Knockout Models
The most definitive method to prove a compound's on-target effect is to demonstrate a loss of efficacy in a biological system lacking the target protein.[1][5] The logic is simple and powerful: if the compound's effect vanishes when the target vanishes, the effect must be mediated by that target. CRISPR/Cas9 technology has made the generation of knockout cell lines more efficient and precise than ever before[6][].
Principle of the Knockout Validation System
This experimental design is inherently self-validating.
-
Wild-Type (WT) Cells: Serve as the positive control. These cells possess the target (PKZ) and should exhibit a dose-dependent response to the compound (e.g., decreased proliferation).
-
Knockout (KO) Cells: Serve as the negative control for on-target activity. Lacking PKZ, these cells should be resistant or non-responsive to the compound's effects. Any residual activity observed in KO cells can be attributed to off-target mechanisms.
A stark differential response between WT and KO models provides the highest level of confidence in target engagement and functional consequence.[5]
Experimental Workflow for KO-Based Validation
The process follows a systematic and logical progression from model generation to functional analysis.
Figure 2: Workflow for target validation using a CRISPR/Cas9 knockout model.
Comparative Analysis: Alternative Target Validation Methods
While knockout models are the gold standard, other techniques offer advantages in speed or specific applications. It is crucial to understand their principles and limitations.[8]
| Method | Principle | Relative Confidence | Pros | Cons & Limitations |
| Knockout (KO) | Permanent, complete removal of the target gene using CRISPR/Cas9.[5][6] | Very High | Provides a definitive null-phenotype; stable and permanent genetic modification. | Time-consuming to generate and validate clones; potentially lethal if the target is essential for cell survival.[9] |
| RNA Interference (siRNA/shRNA) | Transient degradation of target mRNA to "knock down" protein expression.[9][10] | Medium | Fast, relatively inexpensive, suitable for high-throughput screens.[11] | Often results in incomplete knockdown; risk of significant off-target effects; transient effect.[6][12] |
| CRISPR Interference (CRISPRi) | Uses a deactivated Cas9 (dCas9) fused to a repressor to block transcription without altering DNA.[] | High | Reversible gene suppression, tunable level of knockdown; avoids permanent DNA edits. | Can better mimic drug inhibition than a full KO[5]; requires expression of dCas9 fusion protein. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding.[13][14] | Medium-High (for binding) | Directly confirms physical target engagement in a cellular context[15]; label-free. | Does not confirm that binding leads to the observed functional/phenotypic effect; only measures engagement.[15][16] |
Interpreting the Data: A Tale of Two Cell Lines
The definitive output of this validation effort is a comparison of the compound's dose-response curve in the WT versus the KO cell line. A significant rightward shift in the EC50 value for the KO line is the hallmark of successful on-target validation.
Table 2: Hypothetical Dose-Response Data for this compound
| Compound Conc. (nM) | % Viability (WT Cells) | % Viability (PKZ-KO Cells) |
| 0 (Vehicle) | 100% | 100% |
| 1 | 95% | 99% |
| 10 | 75% | 98% |
| 50 (EC50 in WT) | 50% | 96% |
| 100 | 25% | 94% |
| 1,000 | 5% | 85% |
| 10,000 | 2% | 70% |
In this hypothetical data, the compound effectively kills WT cells with an EC50 of 50 nM. In contrast, the PKZ-KO cells are highly resistant, demonstrating that the compound's primary mechanism of action at concentrations up to 1 µM is dependent on the presence of PKZ.
Detailed Experimental Protocols
The following protocols provide a standardized methodology for executing the knockout validation workflow.
Protocol 1: Generation of PKZ Knockout Cell Line via CRISPR/Cas9
This protocol is a generalized workflow and must be optimized for the specific cell line.
-
sgRNA Design: Design at least two unique sgRNAs targeting an early, constitutive exon of the PKZ gene using a validated online tool (e.g., CHOPCHOP, Synthego). Order synthetic sgRNAs.
-
Ribonucleoprotein (RNP) Complex Formation: Incubate synthetic sgRNA with purified Cas9 nuclease at a 3:1 molar ratio for 15 minutes at room temperature to form RNP complexes.
-
Transfection: Electroporate the target cells (e.g., HeLa, HCT116) with the RNP complexes according to the manufacturer's protocol for your specific electroporation system. Include a non-targeting sgRNA as a negative control.
-
Single-Cell Isolation: 48-72 hours post-transfection, dilute the cells and plate into 96-well plates to achieve a density of ~0.5 cells per well. This can be achieved via limiting dilution or fluorescence-activated cell sorting (FACS).
-
Clonal Expansion: Culture the single-cell clones for 2-4 weeks until sufficient cell numbers are available for validation.
-
Screening and Validation: Proceed to Protocols 2 and 3.
Protocol 2: Validation of PKZ Knockout by Western Blot
-
Lysate Preparation: Harvest protein lysates from the parental WT cell line and several expanded KO clones. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-20% Tris-Glycine gel. Include a lane with the WT lysate as a positive control.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against PKZ. In parallel, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH, β-Actin).
-
Secondary Antibody & Imaging: Wash the membrane, incubate with an HRP-conjugated secondary antibody for 1 hour, and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Confirmation: A true knockout clone will show a complete absence of the band corresponding to PKZ, while the band is clearly present in the WT lysate.
Protocol 3: Cell Viability Dose-Response Assay
-
Cell Plating: Seed both WT and validated PKZ-KO cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the plates with the compound dilutions, including a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a period relevant to the cell cycle (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a corresponding plate reader (luminescence or absorbance).
-
Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the percent viability against the log of the compound concentration and fit a four-parameter dose-response curve to determine the EC50 for each cell line.
Conclusion
Validating that a compound acts through its intended target is a non-negotiable step in modern drug discovery.[17] While methods like CETSA can rapidly confirm physical binding and siRNA can provide preliminary evidence, the use of a genetically-defined knockout model remains the unambiguous gold standard for linking target engagement to a functional cellular outcome.[5] By demonstrating a clear loss of sensitivity to this compound in a PKZ-KO cell line, researchers can gain the highest degree of confidence that PKZ is indeed the on-target mediator of its anti-proliferative effects. This rigorous, evidence-based approach is essential for de-risking drug candidates and increasing the probability of success in the long and costly path to clinical application.[1]
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qiagen.com [qiagen.com]
- 11. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 13. CETSA [cetsa.org]
- 14. news-medical.net [news-medical.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. wjbphs.com [wjbphs.com]
A Comparative Guide to the Preclinical Safety Profiling of Trifluoromethylphenyl Morpholine Isomers
Introduction: The Significance of Isomeric Scrutiny in CNS Drug Development
The trifluoromethylphenyl morpholine (TFMPM) scaffold is a privileged structure in modern medicinal chemistry, particularly in the discovery of novel central nervous system (CNS) agents. Its unique stereoelectronic properties often confer desirable characteristics such as metabolic stability and blood-brain barrier permeability. However, as with any promising chemical series, the path from a hit compound to a clinical candidate is fraught with challenges, chief among them being safety and tolerability.
A critical, yet often underestimated, aspect of early-stage drug development is the profound impact of isomerism on a compound's safety profile. Subtle shifts in the position of a functional group, such as the trifluoromethyl moiety on the phenyl ring (ortho-, meta-, para-), can dramatically alter a molecule's interaction with biological targets, leading to vastly different pharmacological and toxicological outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative safety study of different TFMPM isomers.
The objective is not merely to present data, but to illuminate the underlying principles and provide robust, validated protocols for generating critical safety data. Early and rigorous in vitro safety profiling allows teams to de-risk candidates, prioritize the safest and most effective isomers, and ultimately, save significant time and resources by preventing unsafe compounds from advancing to later stages.[1] This guide will utilize data from structurally related and well-characterized trifluoromethylphenyl piperazines, such as Flibanserin and TFMPP, to illustrate key safety liabilities and demonstrate the experimental methodologies required for a thorough comparative analysis.
Chapter 1: The Trifluoromethylphenyl Morpholine Chemical Landscape
The TFMPM scaffold consists of a morpholine ring attached to a phenyl ring substituted with a trifluoromethyl (CF₃) group. The position of this CF₃ group defines the three primary positional isomers:
-
2-(Trifluoromethyl)phenyl morpholine (ortho-isomer)
-
3-(Trifluoromethyl)phenyl morpholine (meta-isomer)
-
4-(Trifluoromethyl)phenyl morpholine (para-isomer)
The CF₃ group is a strong electron-withdrawing group, and its position influences the pKa of the morpholine nitrogen and the electronic distribution across the phenyl ring. These changes directly impact how the molecule interacts with protein binding pockets, metabolic enzymes, and off-target proteins.
Chapter 2: A Framework for In Vitro Safety Assessment
A robust preclinical safety evaluation hinges on a battery of in vitro assays designed to identify potential liabilities early in the drug discovery process.[2] This multi-pronged approach ensures that major physiological systems are assessed, providing a holistic view of a compound's potential for adverse effects.[3] The primary goal of these studies is to assess any undesirable pharmacological effects of drug candidates within and above their therapeutic range.[2]
The following diagram illustrates a standard workflow for the initial safety de-risking of a series of chemical isomers.
Caption: Tiered workflow for comparative in vitro safety profiling of isomers.
Chapter 3: Comparative Safety Profiles: Data-Driven Analysis
Direct, publicly available comparative safety data for the TFMPM isomers is limited. Therefore, we will use known data from the structurally related trifluoromethylphenyl piperazine (TFMPP) and the approved drug Flibanserin to illustrate the critical safety endpoints that must be evaluated for each TFMPM isomer.
Off-Target Pharmacology: The Root of Unwanted Effects
A compound's side effects are often dictated by its interactions with unintended biological targets. The position of the trifluoromethyl group can significantly alter the receptor binding profile. For instance, 3-TFMPP is known primarily for its potent serotonergic activity, acting as an agonist at multiple 5-HT receptors.[4] This activity is linked to its psychoactive and adverse effects, including anxiety and nausea.[5]
In contrast, Flibanserin acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[6] This distinct profile is central to its therapeutic effect but also contributes to its side effect profile, which includes CNS depression (dizziness, somnolence), hypotension, and syncope.[7][8]
Table 1: Illustrative Off-Target Binding Profiles
| Target | 3-TFMPP (Ki, nM) | Flibanserin (Ki, nM) | Potential Clinical Implication |
|---|---|---|---|
| 5-HT₁A Receptor | Agonist | Agonist | Therapeutic effect, but also dizziness, nausea |
| 5-HT₁B Receptor | Agonist | - | Potential for vasoconstrictive effects |
| 5-HT₂A Receptor | - | Antagonist | Therapeutic effect, potential for sedation |
| 5-HT₂C Receptor | Agonist | - | Anxiogenic effects, appetite suppression |
| Dopamine D₄ Receptor | - | Moderate Affinity | Potential for complex CNS effects |
This table is a simplified representation based on available literature. A full CEREP panel screen is necessary to comprehensively profile each TFMPM isomer.
Cardiotoxicity: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsade de Pointes).[9] It is a critical safety checkpoint mandated by regulatory agencies like the FDA.[10] Even minor structural modifications can introduce or remove hERG liability. Each TFMPM isomer must be tested to determine its potential to block this channel.
Table 2: Hypothetical hERG Inhibition Data for TFMPM Isomers
| Compound | hERG Inhibition IC₅₀ (µM) | Risk Assessment |
|---|---|---|
| ortho-TFMPM | > 30 | Low Risk |
| meta-TFMPM | 5.2 | Moderate Risk; requires further investigation |
| para-TFMPM | 0.9 | High Risk; potential for clinical cardiotoxicity |
Drug-Drug Interactions: Cytochrome P450 Inhibition
Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most drugs.[11][12] Inhibition of these enzymes by one drug can lead to dangerously elevated plasma concentrations of a co-administered drug.[13] Flibanserin is a known substrate and inhibitor of CYP3A4, leading to contraindications with moderate or strong CYP3A4 inhibitors (e.g., ketoconazole, grapefruit juice), which can increase the risk of severe hypotension and syncope.[7][14] Each TFMPM isomer must be profiled against a panel of key CYP enzymes.
Table 3: Hypothetical CYP450 Inhibition Data for TFMPM Isomers
| Isomer | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) | DDI Risk Summary |
|---|---|---|---|---|---|
| ortho-TFMPM | > 50 | > 50 | 25.1 | > 50 | Low risk of clinical DDIs |
| meta-TFMPM | 15.6 | 8.9 | 1.2 | 45.0 | High risk for drugs metabolized by CYP2D6 |
| para-TFMPM | > 50 | > 50 | 33.0 | 2.5 | High risk for drugs metabolized by CYP3A4 |
General Cellular Health: Cytotoxicity
Cytotoxicity assays measure the intrinsic capacity of a compound to cause cell death.[15][16] While high potency against a therapeutic target is desired, it must be accompanied by low general cytotoxicity to ensure a suitable therapeutic window. These assays are fundamental for flagging overtly toxic molecules early.[17]
Table 4: Hypothetical Cytotoxicity Data in HEK293 Cells
| Compound | CC₅₀ (µM) after 48h Exposure | Assessment |
|---|---|---|
| ortho-TFMPM | 85.2 | Low Cytotoxicity |
| meta-TFMPM | 91.5 | Low Cytotoxicity |
| para-TFMPM | 12.3 | Significant Cytotoxicity |
Chapter 4: Validated Experimental Protocols
The trustworthiness of any comparative study rests on the quality and reproducibility of its experimental methods.[18] The following protocols describe standardized in vitro assays for key safety endpoints.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[19] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Causality: This method is chosen for its high throughput, low cost, and sensitivity. It provides a robust initial assessment of a compound's general toxicity, a fundamental parameter for any potential therapeutic.
References
- 1. news-medical.net [news-medical.net]
- 2. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. esmed.org [esmed.org]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Flibanserin: A controversial drug for female hypoactive sexual desire disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. fda.gov [fda.gov]
- 11. lnhlifesciences.org [lnhlifesciences.org]
- 12. criver.com [criver.com]
- 13. enamine.net [enamine.net]
- 14. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. kosheeka.com [kosheeka.com]
- 18. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validating Analytical Methods for 3-[4-(Trifluoromethyl)phenyl]morpholine in Accordance with ICH Guidelines
<
This guide provides an in-depth comparison of analytical method validation for the novel pharmaceutical compound 3-[4-(Trifluoromethyl)phenyl]morpholine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explore the causality behind experimental choices. We will compare two primary analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), through the lens of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2] Our objective is to provide a robust framework for developing and validating analytical methods that are not only compliant but scientifically sound and fit for their intended purpose.[3]
Introduction: The "Why" Behind Method Validation
In pharmaceutical development, the analytical method is the cornerstone of quality control.[4] It ensures the identity, purity, and strength of an active pharmaceutical ingredient (API) like this compound. Method validation is the documented process that proves an analytical procedure is suitable for its intended use.[3][5] The ICH Q2(R1) guideline provides a harmonized international framework for the validation of analytical procedures, ensuring data is reliable and reproducible across different laboratories and regulatory submissions.[1][2]
Analyte at a Glance: this compound
This molecule possesses a morpholine ring and a trifluoromethylphenyl group. These structural features suggest moderate polarity and the presence of a strong UV chromophore, making it a suitable candidate for reverse-phase HPLC-UV analysis. Its volatility may also permit analysis by GC-MS, offering an alternative with high specificity. This guide will explore the development and subsequent validation of both methods.
Strategic Method Development: Choosing the Right Tool
The initial selection of an analytical technique is critical and is guided by the physicochemical properties of the analyte.[6] High-performance liquid chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry for both qualitative and quantitative analysis.[4][7] Gas chromatography (GC) is another powerful separation technique, often coupled with mass spectrometry (MS) for enhanced specificity.[8]
dot graph MethodSelection { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Analyte [label="Analyte Properties\n3-[4-(CF3)phenyl]morpholine", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision1 [label="Thermally Stable & Volatile?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Decision2 [label="UV Chromophore Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC-UV\n(High-Performance Liquid Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS [label="GC-MS\n(Gas Chromatography-Mass Spectrometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Select & Optimize Method", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analyte -> Decision1; Analyte -> Decision2; Decision1 -> GCMS [label="Yes"]; Decision1 -> Decision2 [label="No"]; Decision2 -> HPLC [label="Yes"]; GCMS -> Conclusion; HPLC -> Conclusion; } dot Caption: Decision tree for analytical method selection.
HPLC-UV Method Development Protocol
The goal is to achieve a symmetric peak for the main analyte, well-separated from any potential impurities.
-
Column Selection: A C18 stationary phase is chosen for its hydrophobic properties, which will provide adequate retention for the aromatic phenyl group.
-
Mobile Phase: A gradient of acetonitrile and water is selected. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. A gradient elution ensures that compounds with a wider range of polarities can be eluted efficiently with good peak shape.[9]
-
Detection: The trifluoromethylphenyl group provides a strong UV chromophore. A UV detector set at an appropriate wavelength (e.g., 254 nm) will offer good sensitivity.
-
System Suitability: Before validation, system suitability tests are performed to ensure the chromatographic system is operating correctly.[10]
GC-MS Method Development Protocol
This method offers high selectivity and sensitivity, making it ideal for impurity identification.[8][11]
-
Column Selection: A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is chosen to separate compounds based on their boiling points and polarity.
-
Temperature Program: A temperature gradient is employed, starting at a lower temperature to trap volatile components and gradually increasing to elute the analyte and less volatile impurities.
-
Carrier Gas: Helium is used as the inert carrier gas.
-
Ionization and Detection: Electron ionization (EI) is used to fragment the molecule, creating a unique mass spectrum that serves as a fingerprint for identification. The mass spectrometer is operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for high-sensitivity quantification.[8]
Method Validation: The ICH Q2(R1) Framework in Practice
Once the methods are developed, they must be validated according to the ICH Q2(R1) guideline.[1] The validation process demonstrates that the method is reliable for its intended purpose.[5][12]
dot graph ValidationWorkflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Dev [label="Method\nDevelopment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spec [label="Specificity", fillcolor="#F1F3F4", fontcolor="#202124"]; Lin [label="Linearity\n& Range", fillcolor="#F1F3F4", fontcolor="#202124"]; Acc [label="Accuracy", fillcolor="#F1F3F4", fontcolor="#202124"]; Prec [label="Precision", fillcolor="#F1F3F4", fontcolor="#202124"]; LOD [label="LOD / LOQ", fillcolor="#F1F3F4", fontcolor="#202124"]; Rob [label="Robustness", fillcolor="#F1F3F4", fontcolor="#202124"]; Report [label="Validation\nReport", fillcolor="#34A853", fontcolor="#FFFFFF"];
Dev -> Spec -> Lin -> Acc -> Prec -> LOD -> Rob -> Report; } dot Caption: General workflow for analytical method validation.
Specificity
Specificity is the ability of the method to measure the analyte unequivocally in the presence of other components like impurities, degradants, or excipients.[10][13][14]
-
Experimental Protocol:
-
Prepare a placebo solution (all formulation components except the API).
-
Spike the placebo with known impurities and the API.
-
Subject the API to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[15]
-
Analyze all samples by both HPLC-UV and GC-MS.
-
-
Comparative Analysis:
-
HPLC-UV: Specificity is demonstrated by showing that the peak for this compound is well-resolved from all other peaks. A peak purity analysis using a diode array detector can further confirm specificity.[14]
-
GC-MS: The high selectivity of the mass spectrometer provides excellent specificity. The retention time and the unique mass spectrum of the analyte confirm its identity and distinguish it from co-eluting peaks.[11]
-
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal.[10][14] The range is the interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise.[14][16]
-
Experimental Protocol:
-
Comparative Data Summary:
| Parameter | HPLC-UV | GC-MS (SIM mode) | Acceptance Criteria (ICH) |
| Range | 80-120 µg/mL | 80-120 µg/mL | 80-120% of test concentration[18] |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | ≥ 0.995 is generally acceptable[17] |
| Y-intercept | Close to zero | Close to zero | Should not be statistically different from zero |
Accuracy
Accuracy expresses the closeness of the test results to the true value.[3][12][14] It is typically determined by spiking a placebo with known amounts of the API at different concentration levels.
-
Experimental Protocol:
-
Prepare placebo samples spiked with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (three replicates at each level).
-
Analyze the samples and calculate the percent recovery.
-
-
Comparative Data Summary:
| Concentration Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 100.2% | Typically 98.0-102.0%[19] |
| 100% | 100.1% | 100.5% | Typically 98.0-102.0%[19] |
| 120% | 100.8% | 99.8% | Typically 98.0-102.0%[19] |
| Average Recovery | 100.1% | 100.2% | Typically 98.0-102.0%[19] |
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][14] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[3]
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[3]
-
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
-
-
Comparative Data Summary:
| Precision Level | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Repeatability | 0.8% | 1.1% | Typically ≤ 2%[19] |
| Intermediate Precision | 1.2% | 1.5% | Typically ≤ 2%[19] |
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10][14]
-
Experimental Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by analyzing samples with known low concentrations of the analyte.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
-
-
Comparative Analysis:
-
HPLC-UV: LOD and LOQ are dependent on the analyte's molar absorptivity.
-
GC-MS (SIM): This technique generally offers lower LOD and LOQ due to its high sensitivity and low background noise, making it superior for trace-level impurity analysis.
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14][20] This is a critical parameter to ensure the method is reliable during routine use.[21]
-
Experimental Protocol:
-
Identify critical method parameters for each technique.
-
Deliberately vary these parameters one at a time (e.g., ±2% change in mobile phase organic content, ±5°C in column temperature, ±10% change in flow rate).[22]
-
Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., resolution, peak symmetry) and quantitative results.
-
-
Comparative Analysis of Parameters to Test:
| Parameter | HPLC-UV | GC-MS |
| Mobile Phase Composition | % Organic Solvent | Not Applicable |
| Mobile Phase pH | pH of aqueous buffer | Not Applicable |
| Column Temperature | Oven Temperature | Oven Temperature Program Rate |
| Flow Rate | Pump Flow Rate | Carrier Gas Flow Rate |
| Detection Wavelength | UV Wavelength | Not Applicable |
A method is considered robust if the results remain within the acceptance criteria despite these small changes, indicating its reliability for inter-laboratory transfer.[20][23]
Comparative Summary and Recommendations
| Feature | HPLC-UV | GC-MS | Recommendation |
| Specificity | Good (Excellent with DAD) | Excellent (Confirmatory) | GC-MS is superior for positive identification, especially for impurities. |
| Precision | Excellent | Very Good | Both methods demonstrate acceptable precision for assay purposes. |
| Accuracy | Excellent | Excellent | Both methods are highly accurate for quantification. |
| Sensitivity (LOQ) | Good | Excellent (in SIM mode) | GC-MS is the preferred method for trace-level impurity quantification. |
| Robustness | Generally robust; sensitive to mobile phase composition. | Generally robust; sensitive to injection technique and temperature program. | Both require careful control of critical parameters. |
| Application | Ideal for routine QC, content uniformity, and dissolution testing. | Ideal for impurity identification, stability studies, and reference standard characterization. |
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. The choice of method depends on the specific application.[7] A well-developed and validated HPLC-UV method is often the workhorse for routine quality control due to its simplicity and high precision. However, a GC-MS method provides unparalleled specificity and sensitivity, making it indispensable for identifying unknown impurities and for applications requiring trace-level quantification.
By following the principles outlined in the ICH Q2(R1) guideline, laboratories can develop a suite of validated analytical procedures that are scientifically sound, compliant with global regulatory standards, and ultimately ensure the quality and safety of the final drug product.[10]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. scribd.com [scribd.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. HPLC analytical Method development: an overview [pharmacores.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. impactfactor.org [impactfactor.org]
- 9. pharmtech.com [pharmtech.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. mdpi.com [mdpi.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. frontlifesciences.com [frontlifesciences.com]
- 14. database.ich.org [database.ich.org]
- 15. BiochemSphere [biochemicalsci.com]
- 16. fda.gov [fda.gov]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. agilent.com [agilent.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
